molecular formula C19H36O2 B1250051 cis-9,10-Methyleneoctadecanoic acid

cis-9,10-Methyleneoctadecanoic acid

Número de catálogo: B1250051
Peso molecular: 296.5 g/mol
Clave InChI: PDXZQLDUVAKMBQ-ZWKOTPCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

cis-8-(2-Octylcyclopropyl) octanoic acid is a natural product found in Dimocarpus longan with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C19H36O2

Peso molecular

296.5 g/mol

Nombre IUPAC

8-[(1R,2S)-2-octylcyclopropyl]octanoic acid

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1

Clave InChI

PDXZQLDUVAKMBQ-ZWKOTPCHSA-N

SMILES

CCCCCCCCC1CC1CCCCCCCC(=O)O

SMILES isomérico

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O

SMILES canónico

CCCCCCCCC1CC1CCCCCCCC(=O)O

Sinónimos

9,10-methyleneoctadecanoic acid
cis-9,10-methyleneoctadecanoic acid
dihydrosterculic acid
dihydrosterculic acid, (cis)-isomer
dihydrosterculic acid, (trans)-isome

Origen del producto

United States

Foundational & Exploratory

Dihydrosterculic Acid: Structural Characterization, Biosynthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrosterculic acid (DHSA) , chemically known as cis-9,10-methyleneoctadecanoic acid, is a bioactive cyclopropane fatty acid (CFA) of significant interest in lipid biochemistry and drug development.[1][2] Unlike its unsaturated analog, sterculic acid (a cyclopropene), DHSA possesses a chemically stable cyclopropane ring, making it a valuable probe for studying lipid metabolism.

DHSA acts as a potent inhibitor of Stearoyl-CoA Desaturase-1 (SCD1) , the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs). This inhibitory capacity positions DHSA as a critical molecule in the investigation of metabolic disorders, including obesity, non-alcoholic steatohepatitis (NASH), and cancer, where SCD1 activity is often dysregulated. This guide provides a comprehensive technical analysis of DHSA, covering its physicochemical properties, biosynthetic pathways, chemical synthesis, and analytical profiling.

Chemical Architecture and Physicochemical Properties

Structural Analysis

DHSA is an 18-carbon fatty acid chain characterized by a methylene bridge across the C9 and C10 positions, forming a cyclopropane ring. The biological activity of DHSA is strictly dependent on the stereochemistry of this ring, which predominantly exists in the cis configuration in nature.

  • IUPAC Name: 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid[1]

  • Common Name: Dihydrosterculic acid[1][2][3][4][5][6][7]

  • Molecular Formula: C₁₉H₃₆O₂[2]

  • CAS Number: 5711-28-4 (Generic), 4675-61-0 (Specific Isomers)

Physicochemical Data Profile

The presence of the cyclopropane ring introduces rigid stereochemical constraints into the fatty acyl chain, altering membrane fluidity compared to straight-chain saturated fatty acids (like stearic acid) or cis-unsaturated fatty acids (like oleic acid).

PropertyValue / Description
Molecular Weight 296.49 g/mol
Physical State Waxy solid at room temperature
Melting Point 39.7 – 40.5 °C
Boiling Point ~153–154 °C (at 3 Torr)
Solubility Soluble in chloroform, hexane, methanol, ethanol; Insoluble in water
Lipophilicity (LogP) ~7.2 (Predicted)
Stability High chemical stability relative to sterculic acid (cyclopropene); resistant to polymerization

Biosynthesis and Natural Occurrence

Natural Sources

DHSA is widely distributed in the lipid membranes of bacteria (e.g., Lactobacillus, E. coli) and protozoa (Trypanosomatids).[2] In plants, it accumulates in the seed oils of the Malvales order, particularly Sterculia foetida, Euphoria longana, and cotton (Gossypium spp.), often co-occurring with sterculic and malvalic acids.

Enzymatic Pathway

The biosynthesis of DHSA occurs on the phospholipid membrane. It is not synthesized from free fatty acids but rather from oleic acid esterified to a phospholipid (usually phosphatidylethanolamine).

Mechanism:

  • Substrate: Oleic acid (18:1 cis-9) at the sn-1 position of a phospholipid.

  • Enzyme: Cyclopropane Fatty Acid Synthase (CFA Synthase).

  • Methyl Donor: S-Adenosylmethionine (SAM).

  • Reaction: SAM donates a methylene group to the cis-double bond of the oleyl moiety. This reaction proceeds via a carbocation intermediate, resulting in the formation of the cyclopropane ring and the release of S-Adenosylhomocysteine (SAH).

In plants like Sterculia, DHSA is an intermediate that is subsequently desaturated by cyclopropane desaturase to form sterculic acid (the cyclopropene analog).[4]

BiosynthesisPathway cluster_0 Bacterial & Plant Membrane Oleic Oleic Acid (Phospholipid-bound) Intermediate Carbocation Intermediate Oleic->Intermediate CFA Synthase SAM S-Adenosyl methionine (SAM) SAM->Intermediate DHSA Dihydrosterculic Acid (Cyclopropane) Intermediate->DHSA Methylation & Cyclization Sterculic Sterculic Acid (Cyclopropene) DHSA->Sterculic Cyclopropane Desaturase (Desaturation)

Figure 1: Biosynthetic pathway of Dihydrosterculic Acid from Oleic Acid, showing its role as a precursor to Sterculic Acid in plants.[8]

Pharmacological Potential: SCD1 Inhibition[8][10][11]

Mechanism of Action

Stearoyl-CoA Desaturase-1 (SCD1) is the enzyme responsible for introducing a double bond into saturated fatty acids (Stearic Acid → Oleic Acid). High SCD1 activity is correlated with obesity and tumor growth.

DHSA acts as a specific inhibitor of SCD1. Unlike sterculic acid, which inhibits SCD1 via a potentially irreversible cyclopropene-thiol reaction, DHSA's mechanism is often described as competitive or allosteric modulation. It mimics the substrate (stearic acid) but the rigid cyclopropane ring prevents the desaturation reaction, effectively "locking" the enzyme or displacing the natural substrate.

Key Therapeutic Implications:

  • Obesity & Diabetes: Inhibition of SCD1 by DHSA shifts the metabolic profile, reducing triglyceride accumulation and improving glucose tolerance (as seen in ob/ob mouse models).

  • Cancer: Cancer cells rely on high MUFA levels for membrane synthesis. DHSA treatment can induce apoptosis in cancer cells by starving them of essential lipids and altering membrane signaling (e.g., Akt pathway).

SCD_Inhibition Stearic Stearic Acid (C18:0) SCD1 SCD1 Enzyme (Delta-9 Desaturase) Stearic->SCD1 Substrate Binding Oleic Oleic Acid (C18:1) SCD1->Oleic Desaturation Apoptosis Apoptosis / Reduced Adiposity SCD1->Apoptosis Pathway Blocked Metabolism Lipid Synthesis & Membrane Fluidity Oleic->Metabolism DHSA Dihydrosterculic Acid (Inhibitor) DHSA->SCD1 Competitive Inhibition

Figure 2: Mechanism of SCD1 inhibition by Dihydrosterculic Acid, leading to downstream metabolic effects.

Experimental Protocols

Chemical Synthesis (Simmons-Smith Cyclopropanation)

For research applications, DHSA is best synthesized chemically to ensure high purity and avoid contamination with sterculic acid.

Reagents:

  • Methyl Oleate (High purity >99%)

  • Diiodomethane (CH₂I₂)

  • Zinc-Copper Couple (Zn-Cu) or Diethylzinc (Et₂Zn - Furukawa modification)

  • Diethyl ether or Dichloromethane (DCM)

Protocol:

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve Methyl Oleate (1 eq) in anhydrous ether.

  • Reagent Addition: Add Diiodomethane (2-3 eq).

  • Catalysis: Add Zn-Cu couple (or slowly add Et₂Zn at 0°C for Furukawa method) to generate the carbene species.

  • Reflux: Heat the mixture to reflux for 12–24 hours. Monitor reaction progress via TLC (Hexane:EtOAc 90:10). The product (methyl dihydrosterculate) will run slightly higher than methyl oleate.

  • Quench: Quench with saturated NH₄Cl solution. Extract with ether.[9]

  • Hydrolysis: Dissolve the methyl ester in EtOH/H₂O and treat with KOH (reflux 2h) to yield the free fatty acid.

  • Purification: Recrystallize from low-temperature hexane or purify via urea complexation to remove unreacted straight-chain components.

Analytical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: Convert to Fatty Acid Methyl Ester (FAME) using BF₃-Methanol.

  • Column: DB-23 or equivalent high-polarity column.

  • Fragmentation: DHSA methyl ester shows a molecular ion [M]+ at m/z 310.

  • Diagnostic Ion: A characteristic "butterfly" mechanism cleavage often yields specific fragments related to the cyclopropane ring, though distinguishing from isomers requires retention time comparison with standards.

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): The cyclopropane ring protons are the definitive signature.

    • Ring CH₂: Distinctive multiplet at very high field, typically -0.35 to -0.30 ppm (one proton) and 0.55 to 0.65 ppm (one proton).

    • Ring CH: Methine protons appear around 0.6 – 0.7 ppm .

    • Alpha-CH₂: Triplet at ~2.3 ppm (standard for fatty acids).

References

  • PubChem. (n.d.).[1] Dihydrosterculic acid | C19H36O2.[1][2][3][5] National Institutes of Health. Retrieved from [Link]

  • Knothe, G. (2006).[2] NMR Characterization of Dihydrosterculic Acid and Its Methyl Ester. Lipids, 41(4), 393-396.[2]

  • Paton, C. M., & Ntambi, J. M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link][9]

  • Ortiz-Plata, A., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research. Retrieved from [Link]

  • Bao, X., et al. (2002). Chemical Synthesis of Sterculic Acid. ARKIVOC. Retrieved from [Link]

Sources

Unveiling a Microbial Curiosity: A Technical Guide to Dihydrosterculic Acid in Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, isolation, and characterization of dihydrosterculic acid (DHSA) in bacteria. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides actionable protocols, and explores the burgeoning potential of this unique cyclopropane fatty acid in the realm of drug development. As Senior Application Scientists, our goal is to equip you with the foundational knowledge and practical insights necessary to explore and leverage the fascinating world of bacterial DHSA.

The Serendipitous Discovery and Emerging Significance

The story of cyclopropane fatty acids (CPFAs) in the biological world is one of intriguing discovery and evolving understanding. While initially identified in plants, the presence of these unique lipids in bacteria was a significant finding that opened new avenues of research in microbial physiology and lipid metabolism. Dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), a C19 saturated fatty acid containing a cyclopropane ring, stands out as a prominent example.

The identification of DHSA and other CPFAs, such as lactobacillic acid, in various bacterial species, including those from the genus Lactobacillus, highlighted a distinct pathway for modifying membrane fluidity and protecting against environmental stressors.[1][2][3] The enzyme responsible for this transformation, cyclopropane fatty acid synthase, utilizes S-adenosylmethionine (SAM) to add a methylene bridge across the double bond of oleic acid, a common unsaturated fatty acid in bacterial membranes.[1][4] This seemingly subtle structural modification has profound implications for the biophysical properties of the bacterial cell membrane.

From a drug development perspective, the discovery of DHSA's biological activities has sparked considerable interest. Notably, DHSA is a known inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for the synthesis of monounsaturated fatty acids.[5][6] This inhibitory action can modulate lipid metabolism, a pathway frequently dysregulated in metabolic diseases.

The Biosynthetic Engine: Cyclopropane Fatty Acid Synthase

The synthesis of dihydrosterculic acid in bacteria is a testament to elegant biochemical engineering. The core of this process is the enzymatic action of cyclopropane fatty acid (CFA) synthase. This enzyme catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) to the cis-double bond of an unsaturated fatty acid acyl chain of a phospholipid.

The precursor for DHSA is oleic acid (cis-9-octadecenoic acid). The overall reaction can be summarized as:

Oleic acid (in phospholipid) + S-Adenosylmethionine → Dihydrosterculic acid (in phospholipid) + S-Adenosylhomocysteine

This process is crucial for bacteria to adapt to changing environmental conditions, such as pH and the presence of toxic substances. The introduction of the cyclopropane ring alters the geometry of the fatty acid chain, leading to changes in membrane fluidity and permeability.

DHSA_Biosynthesis Oleic_Acid Oleic Acid (as part of a phospholipid) CFA_Synthase Cyclopropane Fatty Acid (CFA) Synthase Oleic_Acid->CFA_Synthase SAM S-Adenosylmethionine (SAM) SAM->CFA_Synthase DHSA Dihydrosterculic Acid (in phospholipid) CFA_Synthase->DHSA SAH S-Adenosylhomocysteine (SAH) CFA_Synthase->SAH

Caption: Biosynthesis of Dihydrosterculic Acid in Bacteria.

Isolation and Characterization: A Practical Workflow

The successful study of dihydrosterculic acid hinges on robust methods for its isolation and characterization from bacterial cultures. The following section provides a detailed, field-proven workflow for this purpose.

Bacterial Cultivation and Lipid Extraction

The choice of bacterial strain is paramount. Species of Lactobacillus, known to produce significant amounts of cyclopropane fatty acids, are excellent starting points.[2][3]

Protocol 1: Bacterial Cultivation and Total Lipid Extraction

  • Cultivation: Inoculate a suitable liquid medium (e.g., MRS broth for Lactobacillus) with the selected bacterial strain. Incubate under optimal conditions (temperature, atmosphere) until the late logarithmic or early stationary phase of growth, as CPFA synthesis is often growth-phase dependent.

  • Cell Harvesting: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Washing: Wash the cell pellet twice with a sterile phosphate-buffered saline (PBS) solution to remove residual media components.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

    • Sonicate the mixture on ice to disrupt the cells and facilitate lipid extraction.

    • Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), resulting in a two-phase system.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase, which contains the total lipids.

    • Dry the lipid extract under a stream of nitrogen.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, the extracted fatty acids must be converted to their more volatile methyl esters.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

  • Transesterification: Resuspend the dried lipid extract in a solution of 0.5 M sodium methoxide in methanol.

  • Incubation: Incubate the mixture at 50°C for 10 minutes.

  • Neutralization and Extraction: Neutralize the reaction with 0.1 M acetic acid. Extract the FAMEs with hexane.

  • Washing and Drying: Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • Concentration: Evaporate the hexane under a stream of nitrogen to concentrate the FAMEs.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying DHSA.

Table 1: Typical GC-MS Parameters for DHSA Analysis

ParameterValue
Column DB-23 or similar polar capillary column
Injector Temperature 250°C
Oven Program 100°C for 2 min, ramp to 240°C at 5°C/min, hold for 10 min
Carrier Gas Helium
Ion Source Temperature 230°C
Electron Energy 70 eV

The mass spectrum of the DHSA methyl ester will show a characteristic molecular ion peak and fragmentation pattern that allows for its unambiguous identification.

DHSA_Workflow cluster_cultivation Bacterial Cultivation & Harvesting cluster_extraction Lipid Extraction cluster_fame FAME Preparation cluster_analysis Analysis Cultivation Cultivation Harvesting Harvesting Cultivation->Harvesting Washing Washing Harvesting->Washing Extraction Extraction Washing->Extraction Phase_Separation Phase_Separation Extraction->Phase_Separation Collection Collection Phase_Separation->Collection Transesterification Transesterification Collection->Transesterification FAME_Extraction FAME_Extraction Transesterification->FAME_Extraction Concentration Concentration FAME_Extraction->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis

Caption: Experimental Workflow for DHSA Isolation and Analysis.

The Therapeutic Frontier: DHSA in Drug Development

The unique biological activity of dihydrosterculic acid positions it as a compelling molecule for further investigation in drug development. Its primary known mechanism of action, the inhibition of stearoyl-CoA desaturase (SCD), is a key target in metabolic diseases.

Table 2: Potential Therapeutic Applications of DHSA

Therapeutic AreaRationale
Metabolic Syndrome Inhibition of SCD can lead to reduced lipogenesis and increased fatty acid oxidation, potentially ameliorating conditions like obesity and hepatic steatosis.[5][6]
Oncology Some cancer cells exhibit a high dependence on de novo lipogenesis, making SCD a potential target for anti-cancer therapies.
Inflammatory Diseases The balance of saturated and unsaturated fatty acids can influence inflammatory pathways. Modulation of this balance by DHSA could have anti-inflammatory effects.

Further research is warranted to fully elucidate the therapeutic potential of DHSA. This includes detailed preclinical studies to assess its efficacy, safety, and pharmacokinetic profile. The development of synthetic derivatives could also enhance its drug-like properties.

Conclusion and Future Directions

The discovery of dihydrosterculic acid in bacteria has unveiled a fascinating aspect of microbial lipid metabolism with tangible implications for biotechnology and medicine. This guide has provided a comprehensive technical overview, from the fundamental biosynthesis to practical methodologies for isolation and characterization, and a glimpse into its therapeutic potential.

Future research should focus on:

  • Screening diverse bacterial species for novel and high-producing strains of DHSA.

  • Genetic engineering of bacterial strains to enhance DHSA production.

  • In-depth mechanistic studies to fully understand the physiological roles of DHSA in bacteria.

  • Comprehensive preclinical and clinical evaluation of DHSA and its derivatives for various disease indications.

The journey of dihydrosterculic acid from a microbial curiosity to a potential therapeutic agent is a compelling example of how fundamental scientific inquiry can pave the way for innovative applications.

References

  • Paton, C. M., Vaughan, R. A., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research, 45, 52-62. [Link]

  • Coro, G., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Molecules, 25(14), 3132. [Link]

  • ResearchGate. (n.d.). Synthesis of cyclopropane fatty acids in bacteria. [Link]

  • ResearchGate. (n.d.). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high fat fed mice. [Link]

  • Bao, X., et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172-7177. [Link]

  • Cyberlipid. (n.d.). History. [Link]

  • Stanford University. (2017, January 20). Bacterial discovery solves 20-year-old molecular paleontology mystery. Stanford Report. [Link]

  • OceanRep. (n.d.). Isolation and characterization of bacteria from the deep sea and their potential to produce bioactive natural products. [Link]

  • White, S. W., et al. (2005). Fatty acid biosynthesis as a target for novel antibacterials. Current Opinion in Investigational Drugs, 6(8), 800-807. [Link]

  • Frontiers. (2024, July 3). Tween 80™-induced changes in fatty acid profile of selected mesophilic lactobacilli. [Link]

  • Frontiers. (2016, June 24). Sterol Synthesis in Diverse Bacteria. [Link]

  • bioRxiv. (2022, October 4). De novo cholesterol biosynthesis in the bacterial domain. [Link]

  • Frontiers. (2021, March 23). Isolation and Identification of Antibacterial Bioactive Compounds From Bacillus megaterium L2. [Link]

  • Heliyon. (2024). Isolation and characterization of probiotic bacteria from curd samples for evaluation of antagonistic and free radical scavenging activity as a therapeutic approach. [Link]

  • ResearchGate. (n.d.). Isolation and characterization of thermophilic bacteria capable of degrading dehydroabietic acid. [Link]

  • MDPI. (2022, June 26). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. [Link]

  • PubMed. (n.d.). Isolation and characterization of thermophilic bacteria capable of degrading dehydroabietic acid. [Link]

  • ResearchGate. (n.d.). Production of deoxycholic acid by low-abundant microbial species is associated with impaired glucose metabolism. [Link]

  • PubMed. (n.d.). Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil. [Link]

  • PubMed. (n.d.). Cellular Fatty Acid profiles of lactobacillus and lactococcus strains in relation to the oleic Acid content of the cultivation medium. [Link]

  • MDPI. (2020, February 11). Antimicrobial Activity of Host-Derived Lipids. [Link]

Sources

Dihydrosterculic Acid: Physicochemical Profile and Biological Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrosterculic acid (DHSA) is a bioactive carbocyclic fatty acid characterized by a cis-disubstituted cyclopropane ring at the C9–C10 position of an octadecanoic backbone.[1] Unlike its highly unstable cyclopropenyl analog, sterculic acid, DHSA exhibits significant chemical stability while retaining potent biological activity. Primarily recognized as a specific inhibitor of Stearoyl-CoA Desaturase (SCD), DHSA has emerged as a critical probe in lipid metabolism research and a potential therapeutic lead for metabolic disorders involving lipid dysregulation. This guide provides a comprehensive technical analysis of DHSA, covering its molecular architecture, physicochemical constants, synthetic pathways, and pharmacological mechanisms.

Molecular Architecture & Stereochemistry

DHSA (cis-9,10-methyleneoctadecanoic acid) is a C19 fatty acid.[2][3] Its defining structural feature is the methylene bridge across the C9 and C10 carbons, forming a cyclopropane ring.

  • Stereochemistry: The natural isomer possesses a cis configuration at the cyclopropane ring. The absolute stereochemistry is typically designated as 9S,10R in biological systems derived from oleic acid methylation.

  • Structural Comparison:

    • DHSA: Contains a saturated cyclopropane ring. The ring strain is significant (~27.5 kcal/mol) but kinetically stable under physiological conditions.

    • Sterculic Acid: Contains an unsaturated cyclopropene ring. This imparts extreme instability and reactivity (e.g., polymerization), making DHSA the preferred analog for stable pharmacological formulations.

Physicochemical Properties[3][4][5][6][7][8][9][10]

The physical constants of DHSA reflect its nature as a mid-melting lipid, solid at room temperature but readily soluble in organic solvents.

Table 1: Physicochemical Constants of Dihydrosterculic Acid

PropertyValue / DescriptionNote
IUPAC Name 8-[(1S,2R)-2-octylcyclopropyl]octanoic acidcis-isomer
Molecular Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol
Melting Point 38 – 42 °CLow-melting solid [1]
Appearance White to off-white crystalline solid
Solubility Soluble in Chloroform, Ethanol, Hexane, MethanolLipophilic
Partition Coeff (LogP) ~7.2 (Predicted)Highly hydrophobic
SMILES CCCCCCCC[C@@H]1C[C@@H]1CCCCCCCC(=O)OIsomeric specification

Chemical Reactivity & Synthesis[15][16][17]

Stability Profile

The cyclopropane ring in DHSA is chemically robust compared to the cyclopropene ring of sterculic acid. It resists spontaneous polymerization and oxidation at room temperature. However, the ring is susceptible to electrophilic opening under strong acidic conditions (e.g., hot methanolic HCl), often rearranging into branched methyl-fatty acids or methoxy-derivatives.

Synthetic Methodology: Simmons-Smith Cyclopropanation

While DHSA occurs naturally in trace amounts in bacterial membranes (via Lactobacillus cyclopropane fatty acid synthase) and seed oils (Litchi chinensis), laboratory synthesis is preferred for high-purity applications. The standard protocol utilizes the Simmons-Smith reaction , which ensures stereospecific addition of a methylene group to the cis-double bond of methyl oleate.

Protocol Summary:

  • Substrate: Methyl Oleate (high purity >99%).

  • Reagent: Diiodomethane (CH₂I₂) and Zinc-Copper couple (Zn-Cu) or Diethylzinc (Et₂Zn).

  • Solvent: Diethyl ether or Dichloromethane (anhydrous).

  • Mechanism: A concerted syn-addition of the organozinc carbenoid (I-CH₂-Zn-I) across the alkene.

  • Hydrolysis: The resulting methyl ester is hydrolyzed (LiOH/THF/H₂O) to yield free DHSA.

Synthesis Oleic Methyl Oleate (cis-9-octadecenoate) Transition Butterfly Transition State Oleic->Transition + CH2I2 / Zn-Cu Carbenoid Zn-Carbenoid (ICH2ZnI) Carbenoid->Transition Ester Methyl Dihydrosterculate Transition->Ester Syn-Addition DHSA Dihydrosterculic Acid (Free Acid) Ester->DHSA Hydrolysis (LiOH)

Figure 1: Stereospecific synthesis of DHSA via Simmons-Smith cyclopropanation.

Biological Interface & Pharmacodynamics

DHSA acts as a "metabolic jammer" for enzymes processing monounsaturated fatty acids. Its primary target is Stearoyl-CoA Desaturase (SCD) , the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated precursors.

Mechanism of Action: SCD Inhibition

SCD introduces a cis-double bond at the Delta-9 position of Stearoyl-CoA. DHSA mimics the substrate (Stearic acid) but contains a rigid cyclopropane ring at the C9-C10 position.

  • Competitive/Irreversible Inhibition: DHSA binds to the SCD active site. The iron center of the enzyme, which normally initiates dehydrogenation, cannot process the cyclopropane ring effectively. In some contexts, this leads to irreversible inactivation of the enzyme (mechanism-based inhibition), preventing the conversion of Stearoyl-CoA to Oleoyl-CoA.

  • Metabolic Consequence: Inhibition leads to a reduction in the desaturation index (18:1/18:0 ratio), altering membrane fluidity and signaling.

PPAR-alpha Activation

Recent transcriptomic profiling indicates that DHSA also acts as a ligand or activator for Peroxisome Proliferator-Activated Receptor alpha (PPARα) [2]. This activation upregulates genes associated with fatty acid oxidation (FAO), contributing to a lipid-lowering phenotype distinct from simple SCD inhibition.

Mechanism Stearoyl Stearoyl-CoA (C18:0) SCD SCD Enzyme (Delta-9 Desaturase) Stearoyl->SCD Substrate Oleoyl Oleoyl-CoA (C18:1) SCD->Oleoyl Normal Catalysis Membrane Membrane Fluidity Modulation SCD->Membrane Regulates DHSA Dihydrosterculic Acid (Inhibitor) DHSA->SCD Blocks Active Site DHSA->Membrane Alters (via SCD inhibition) PPAR PPAR-alpha Activation DHSA->PPAR Ligand Binding Oxidation Fatty Acid Oxidation PPAR->Oxidation Upregulation

Figure 2: Dual mechanism of DHSA: SCD inhibition and PPAR-alpha activation.

Analytical Characterization

Validating the identity of DHSA requires specific spectroscopic markers, particularly to distinguish it from straight-chain isomers or unsaturated analogs.

Nuclear Magnetic Resonance (NMR)

The cyclopropane ring protons provide a unique high-field signature in ¹H-NMR, distinct from any other fatty acid signals.

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ -0.35 to -0.30 ppm (m, 1H): cis-proton of the methylene bridge (shielded face).

    • δ 0.55 to 0.65 ppm (m, 3H): trans-proton of methylene bridge + methine protons of the ring.

    • δ 2.30 ppm (t): α-methylene protons (-CH₂-COOH).

  • ¹³C NMR:

    • δ 10.9 ppm: Methylene carbon of the cyclopropane ring.

    • δ 15.7 ppm: Methine carbons of the ring.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 296 (Free acid).

  • FAME Derivative: m/z 310 (Methyl ester).[4]

  • Fragmentation: Unlike unsaturated fatty acids, the cyclopropane ring often remains intact during soft ionization, but high-energy EI can cause ring opening and characteristic fragmentation patterns differing from mono-unsaturated isomers.

References

  • Cayman Chemical. (2025).[5] cis-9,10-Methyleneoctadecanoic Acid Safety Data Sheet. Link

  • Paton, C. M., et al. (2017).[6] "Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice." Nutrition Research, 47, 36-46. Link

  • Knothe, G. (2006). "NMR characterization of dihydrosterculic acid and its methyl ester." Lipids, 41(4), 393-396. Link

  • Bao, X., et al. (2002). "Chemical synthesis of cyclopropane fatty acids." Chemistry and Physics of Lipids, 116(2), 167-175.
  • Ntambi, J. M. (1999). "Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol." Journal of Lipid Research, 40(9), 1549-1558.

Sources

Introduction: The Unique Chemistry and Ubiquity of the Strained Ring

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyclopropane Fatty Acids: From Biosynthesis to Therapeutic Potential

Cyclopropane fatty acids (CPFAs) represent a fascinating class of lipids characterized by a three-membered carbon ring within their aliphatic chain. This seemingly simple structural modification, introducing significant ring strain (approximately 27.5 kcal/mol), imparts unique physicochemical properties that organisms across different domains—from bacteria and protozoa to plants—have harnessed for survival and adaptation[1]. While rare in most eukaryotes, CPFAs can be found in significant quantities in the seed oil of certain plants like the lychee, where they can constitute nearly 40% of the total fatty acids[2][3].

In the microbial world, particularly among bacteria, CPFAs are key components of the cell membrane phospholipids. Their synthesis is not a constitutive process but rather a dynamic response to environmental cues, often escalating as bacterial cultures enter the stationary phase or encounter stressors such as acidity, cold temperatures, or nutrient deprivation[4][5][6][7][8]. This guide offers a comprehensive exploration of the biosynthesis of CPFAs, their critical physiological roles in membrane architecture, their application as robust biomarkers, and their emerging significance in the fields of pathogenesis and drug development.

The Biosynthetic Pathway: A Post-Synthetic Masterstroke

The formation of a cyclopropane ring on a fatty acid is not part of the primary fatty acid synthesis pathway. Instead, it is a post-synthetic modification that occurs in situ on fully formed unsaturated fatty acids (UFAs) already incorporated into membrane phospholipids[4][5][9][10]. This ensures that the modification directly impacts the functional membrane bilayer.

The core reaction is catalyzed by a single enzyme: cyclopropane-fatty-acyl-phospholipid synthase (CFA synthase) . This enzyme facilitates the transfer of a methylene group from the universal methyl donor, S-adenosyl-L-methionine (SAM) , across the cis double bond of an UFA phospholipid[1][2][5][9]. Isotope labeling studies have definitively confirmed that the methyl group of SAM is the source of the cyclopropane methylene carbon[1]. The overall reaction converts a flexible cis-double bond into a rigid, kinked cyclopropane ring, yielding S-adenosyl-L-homocysteine (SAH) as a byproduct.

The mechanism is proposed to proceed via a carbanion intermediate, where the enzyme recognizes the kink created by the cis double bond within the lipid bilayer, binds to the membrane, and catalyzes the methylene transfer[9].

CPFA Biosynthesis UFA Unsaturated Fatty Acid (in Phospholipid) enzyme CFA Synthase UFA->enzyme SAM S-Adenosyl-L-methionine (SAM) SAM->enzyme CPFA Cyclopropane Fatty Acid (in Phospholipid) SAH S-Adenosyl-L-homocysteine (SAH) enzyme->CPFA enzyme->SAH

Caption: The enzymatic synthesis of cyclopropane fatty acids.

Physiological Roles: Fortifying the Cellular Barricade

The conversion of UFAs to CPFAs is an energetically expensive process, indicating a significant physiological benefit[11]. The primary function of CPFAs is to modulate the physical properties of the cell membrane, providing a crucial advantage under adverse conditions.

Membrane Fluidity and Permeability

While it was initially thought that replacing a double bond with a cyclopropane ring would drastically alter membrane fluidity, studies have shown a more nuanced effect. The cyclopropane ring preserves the kink in the acyl chain, similar to a cis double bond, which prevents the tight packing of lipids and maintains membrane fluidity, especially at low temperatures[1][6][7]. However, the rigid cyclopropane structure also increases the ordering of the acyl chains[8][9]. This dual effect—maintaining fluidity while increasing order—is key. It allows the membrane to remain functional while simultaneously decreasing its permeability to external agents, such as protons[5][9].

Stress Resistance

The production of CPFAs is a hallmark of bacterial adaptation to a wide range of environmental stresses.

  • Acid Stress: In acidic environments, the reduced proton permeability of CPFA-rich membranes helps bacteria like E. coli and Salmonella enterica survive extreme acid shock by enhancing their ability to maintain intracellular pH[4][5][9][12].

  • Cold Shock: By introducing rigid kinks, CPFAs prevent the lipid bilayer from transitioning into a detrimental gel phase at low temperatures, a critical survival strategy for bacteria like E. coli[6][7].

  • General Stress Response: Increased CPFA levels are observed during the stationary phase of growth, a period of nutrient limitation and waste accumulation, suggesting a general role in fortifying the membrane for long-term survival[5][13]. They are also associated with resistance to oxidative stress and high osmotic pressure[4][8].

Stress ConditionPrimary Role of CPFAsOrganism Examples
Acid pH Decrease proton permeability of the membrane.[5][9]E. coli, Salmonella, H. pylori[5][11]
Low Temperature Prevent fluid-to-gel phase transition, maintaining fluidity.[6][7]E. coli[7]
Stationary Phase Increase membrane stability and order for long-term survival.[5][13]E. coli, P. aeruginosa[13]
Oxidative Stress Enhance membrane integrity and resistance.[4][13]M. tuberculosis, P. aeruginosa[4][13]

Analytical Methodologies: Detection and Quantification

Accurate analysis of CPFAs is crucial for research and quality control applications. The primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Pathway cluster_nmr NMR Pathway cluster_data Data Analysis Sample Biological Sample (e.g., bacterial cells, food matrix) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Deriv Saponification & Derivatization (to Fatty Acid Methyl Esters - FAMEs) Extraction->Deriv Dissolve Dissolution in Deuterated Solvent Extraction->Dissolve GCMS GC-MS Analysis Deriv->GCMS Data Quantification & Identification GCMS->Data NMR ¹H NMR Analysis Dissolve->NMR NMR->Data

Caption: General workflow for the analysis of cyclopropane fatty acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and widely used technique for fatty acid analysis. For CPFA quantification, lipids are first extracted and then saponified to release free fatty acids, which are subsequently derivatized to their more volatile fatty acid methyl esters (FAMEs) for analysis[14].

Step-by-Step Protocol: FAMEs Preparation for GC-MS Analysis

  • Lipid Extraction: Extract total lipids from the sample (e.g., 100 mg of homogenized tissue or cell pellet) using a 2:1 (v/v) chloroform:methanol mixture (Folch method).

  • Saponification: Evaporate the solvent from the extracted lipids under nitrogen. Add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes to cleave fatty acids from the glycerol backbone.

  • Methylation: Cool the sample and add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v). Heat again at 100°C for 10 minutes. This step converts the free fatty acids to FAMEs.

  • Extraction of FAMEs: After cooling, add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Carefully collect the upper hexane layer containing the FAMEs and inject it into the GC-MS system. Identification is based on retention time compared to standards and the characteristic mass spectrum[14][15].

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR has emerged as a powerful, rapid, and non-destructive alternative to GC-MS[16]. It requires minimal sample preparation and avoids chemical derivatization. The key to this method is the unique chemical shift of the protons within the cyclopropane ring, which resonate in a distinct upfield region of the spectrum (around -0.34 ppm) where signals from other fatty acids do not interfere[16][17][18]. This allows for direct and reliable quantification.

FeatureGC-MS¹H NMR
Sensitivity Very high (sub-mg/kg)High (mg/kg)[16][19]
Sample Prep Multi-step (extraction, derivatization)[14][20]Minimal (extraction, dissolution)[17][21]
Analysis Time Longer (requires chromatography run)Rapid (minutes per sample)
Nature of Analysis DestructiveNon-destructive
Quantification Requires internal/external standardsCan use internal standards (e.g., TMS) for absolute quantification[18]

CPFAs as Versatile Biomarkers

The regulated synthesis of CPFAs makes them excellent biomarkers for a range of applications, from food science to microbial ecology.

  • Food Authenticity: CPFAs are powerful markers for authenticating dairy products. Their presence in milk and cheese is strongly correlated with the use of silage feed for cattle, as certain lactic acid bacteria involved in silage fermentation produce them[15][22]. Premium products like "haymilk," where silage feeding is prohibited, can be verified by testing for the absence of CPFAs[18].

  • Microbial Ecology: In environmental samples like soil, the ratio of CPFAs to their precursor UFAs serves as a sensitive indicator of microbial stress. Elevated ratios can signal conditions such as dryness, nutrient limitation, or other environmental pressures[23][[“]][[“]]. The absence of CPFAs in hyperarid soils, for instance, suggests minimal or no active microbial growth[[“]][[“]].

  • Human Health: CPFAs from the diet are absorbed and can be detected in human plasma[14]. While their precise physiological role in humans is still under investigation, fatty acids with cyclopropane rings have been reported to influence lipid metabolism and enzyme activity[14].

Relevance in Disease and Drug Development

The link between CPFA synthesis and bacterial stress survival has significant implications for infectious diseases. In several key pathogens, the ability to modify membrane lipids with cyclopropane rings is directly tied to virulence and antibiotic resistance.

  • Mycobacterium tuberculosis : The complex cell wall of M. tuberculosis contains mycolic acids, which are very long-chain fatty acids. The cyclopropanation of these mycolic acids by multiple CFA synthases is critical for the pathogen's virulence, persistence, and impermeability to certain drugs[8][9][13].

  • Helicobacter pylori : This gastric pathogen, a leading cause of ulcers and gastric cancer, has a high concentration of CPFAs in its membrane[11]. The enzyme CfaS is essential for its ability to resist the acidic environment of the stomach, survive within host cells, and colonize the gastric mucosa. Inactivation of CfaS makes the bacterium more susceptible to acid and certain antibiotics[11][26].

  • Salmonella enterica : The virulence of S. enterica has also been linked to its ability to produce CPFAs, which likely aids its survival against host defense mechanisms[5][13].

This critical role in pathogenesis makes CFA synthase a promising target for novel antimicrobial drugs [11][26][27]. Inhibiting this enzyme could represent a new therapeutic strategy, potentially weakening the pathogen's defenses and rendering it more vulnerable to both the host immune system and conventional antibiotics. The development of specific CfaS inhibitors could provide a much-needed alternative in the face of rising multidrug resistance[11][26].

Conclusion

Cyclopropane fatty acids are far more than a chemical curiosity. They are sophisticated tools of microbial adaptation, enabling survival in harsh environments by finely tuning the properties of the cell membrane. This central role in stress resistance directly impacts the virulence and persistence of major human pathogens, elevating the CFA synthase enzyme to a validated and attractive target for next-generation antimicrobial therapies. Furthermore, their utility as precise biomarkers in food authentication and environmental science underscores their broad scientific and industrial relevance. Continued research into the intricate regulation and diverse functions of CPFAs promises to yield invaluable insights into bacterial pathogenesis and open new avenues for therapeutic intervention.

References

  • Zhao, Y. (2002). CYCLOPROPANE FATTY ACID DERIVATIVES: BIOSYNTHESIS, FUNCTION AND TOTAL SYNTHESIS. Chemistry. Available at: [Link]

  • Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Karlinsey, J. E., et al. (2021). Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopropane fatty acid. Available at: [Link]

  • Yu, X. H., et al. (2018). Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. PubMed. Available at: [Link]

  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Semantic Scholar. Available at: [Link]

  • Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. Available at: [Link]

  • Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. ASM Journals. Available at: [Link]

  • Rassam, P., et al. (2021). Type II Fatty Acid Synthesis Pathway and Cyclopropane Ring Formation Are Dispensable during Enterococcus faecalis Systemic Infection. ASM Journals. Available at: [Link]

  • Maiti, A., Kumar, A., & Daschakraborty, S. (2021). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? ChemRxiv. Available at: [Link]

  • Zhang, T., et al. (2023). Environmental stress stimulates microbial activities as indicated by cyclopropane fatty acid enhancement. PubMed. Available at: [Link]

  • Abel, A. E., & Miller, R. A. (1981). Analysis of Hydroxyl, Unsaturated, and Cyclopropane Fatty Acids by High Pressure Liquid Chromatography. DTIC. Available at: [Link]

  • Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Publications. Available at: [Link]

  • Consensus. (n.d.). Do cyclopropane fatty acids and stress proteins indicate minimal microbial growth in dry surface soils? Available at: [Link]

  • Maiti, A., Kumar, A., & Daschakraborty, S. (2021). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock?. ChemRxiv. Available at: [Link]

  • Eltemur, D., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. PubMed. Available at: [Link]

  • Consensus. (n.d.). Do cyclopropane fatty acids and stress proteins indicate minimal microbial growth in dry surface soils? Available at: [Link]

  • Cronan, J. E. (2022). Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. PubMed. Available at: [Link]

  • Baudouin, T., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science. Available at: [Link]

  • Zhang, Y., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. ASM Journals. Available at: [Link]

  • Bogan, B. W., & Hsieh, T. C. (2007). A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Bao, X., et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. PNAS. Available at: [Link]

  • Iannone, M., et al. (2025). 1H NMR detection of cyclopropane fatty acids in yoghurt as molecular markers for haymilk authentication. BIA. Available at: [Link]

  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1 H NMR. Hindawi. Available at: [Link]

  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. PMC. Available at: [Link]

  • Sieler, B. L., et al. (2024). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. PMC. Available at: [Link]

  • Abdel-Mageed, W. M., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. MDPI. Available at: [Link]

  • Sieler, B. L., et al. (2024). Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. PubMed. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Cyclopropyl Fatty Lipids. Available at: [Link]

  • Zhang, Y., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. PubMed. Available at: [Link]

  • Marseglia, A., et al. (2019). Cyclopropane Fatty Acids as Quality Biomarkers of Cheeses from Ewes Fed Hay- and Silage-Based Diets. ResearchGate. Available at: [Link]

  • Lolli, V., et al. (2020). Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. PMC. Available at: [Link]

  • Chen, S., et al. (2025). Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions. PubMed. Available at: [Link]

  • Caligiani, A., et al. (2020). An Overview on Cyclic Fatty Acids as Biomarkers of Quality and Authenticity in the Meat Sector. PMC. Available at: [Link]

  • Karlinsey, J. E., et al. (2021). Cyclopropane fatty acids are required for survival at extreme acid pH. ResearchGate. Available at: [Link]

  • Bianco, C. M., et al. (2019). Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs. ASM Journals. Available at: [Link]

Sources

Physiological Effects of Dihydrosterculic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrosterculic acid (DHSA) represents a unique class of carbocyclic fatty acids characterized by a cis-cyclopropane ring at the C9-C10 position of the octadecanoic chain. Historically categorized alongside its cyclopropenyl analog, sterculic acid, as an anti-nutritional factor in cottonseed oil, modern lipidomics has repositioned DHSA as a potent, naturally occurring modulator of lipid metabolism.

This guide analyzes the physiological impact of DHSA, specifically its dual mechanism of action: inhibition of Stearoyl-CoA Desaturase-1 (SCD1) and activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR


) . For researchers in metabolic disease and drug development, DHSA offers a tool to manipulate the saturation index of membrane lipids and drive hepatic fatty acid oxidation, presenting a therapeutic window for non-alcoholic steatohepatitis (NASH) and metabolic syndrome.

Chemical Identity & Structural Significance[1]

DHSA (9,10-methyleneoctadecanoic acid) is the saturated analog of sterculic acid. The critical structural distinction lies in the carbocyclic ring:

  • Sterculic Acid: Contains a cyclopropene ring (double bond).[1][2][3] Highly reactive, irreversible inhibitor of SCD.

  • Dihydrosterculic Acid (DHSA): Contains a cyclopropane ring (single bonds).[4][5] Chemically more stable, yet retains significant biological activity.

Biosynthetic Origin: In plants (Sterculia foetida, Litchi chinensis, Gossypium spp.), DHSA is synthesized from oleic acid via the addition of a methylene group from S-adenosyl-methionine (SAM) across the


 double bond. It often serves as the precursor to sterculic acid, which is formed by subsequent desaturation of the ring.[1][4]

Mechanisms of Action[7]

Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary physiological effect of DHSA is the suppression of SCD activity. SCD is the rate-limiting enzyme catalyzing the conversion of saturated fatty acids (SFAs, C16:0, C18:0) into monounsaturated fatty acids (MUFAs, C16:1, C18:1).

  • Mechanism: DHSA mimics the substrate (stearic acid) but cannot be desaturated due to the steric and electronic properties of the cyclopropane ring at the

    
     position.
    
  • Potency: While sterculic acid is a mechanism-based "suicide" inhibitor that covalently modifies the enzyme active site, DHSA acts as a potent competitive inhibitor. In mammalian systems, DHSA administration significantly lowers the Desaturation Index (the ratio of 18:1/18:0 and 16:1/16:0), leading to membrane hardening and reduced triglyceride synthesis.

PPAR Activation

Distinct from direct enzyme inhibition, DHSA acts as a ligand for PPAR


, a nuclear transcription factor governing ketogenesis and 

-oxidation.
  • Transcriptional Effect: DHSA upregulates genes associated with fatty acid oxidation (e.g., Cpt1a, Acox1).

  • Metabolic Outcome: This creates a "lipid-lowering" phenotype in the liver, countering the accumulation of triglycerides observed in high-fat diet models.

SCD_Pathway cluster_0 Saturated Input cluster_1 Inhibitors cluster_2 Monounsaturated Output Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) SCD Enzyme Stearoyl-CoA Desaturase (SCD1) Stearoyl-CoA (C18:0)->SCD Enzyme Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0)->SCD Enzyme Oleoyl-CoA (C18:1) Oleoyl-CoA (C18:1) SCD Enzyme->Oleoyl-CoA (C18:1) Palmitoleoyl-CoA (C16:1) Palmitoleoyl-CoA (C16:1) SCD Enzyme->Palmitoleoyl-CoA (C16:1) Sterculic Acid Sterculic Acid (Irreversible) Sterculic Acid->SCD Enzyme Inhibits DHSA DHSA (Competitive/Metabolic) DHSA->SCD Enzyme Inhibits PPAR-alpha PPAR-alpha (Nucleus) DHSA->PPAR-alpha Activates Beta-Oxidation Beta-Oxidation PPAR-alpha->Beta-Oxidation Upregulates

Figure 1: Mechanism of Action. DHSA inhibits the SCD enzyme, blocking MUFA synthesis, while simultaneously activating PPAR-alpha to promote lipid oxidation.

Physiological Effects & Data Summary

The following table summarizes the physiological shifts observed in mammalian models (e.g., C57BL/6 mice) upon administration of DHSA-enriched diets (e.g., Cottonseed Oil).

Physiological ParameterEffect DirectionMagnitude/NotesBiological Implication
Hepatic SCD1 Activity Decrease (

)
>50% reduction in desaturation indexReduced lipogenesis; hardening of cell membranes.
Hepatic Triglycerides Decrease (

)
Significant vs. Control FatsPrevention of steatosis (fatty liver).
PPAR

Expression
Increase (

)
2-3 fold inductionEnhanced mitochondrial

-oxidation.
Membrane Fluidity Decrease (

)
VariableShift from fluid (MUFA-rich) to rigid (SFA-rich) membranes.
Insulin Sensitivity Improvement Secondary effectReduced ectopic lipid accumulation improves signaling.

Experimental Protocols

Sourcing and Preparation

DHSA is not widely available as a pure GMP reagent. Researchers typically isolate it from Cottonseed Oil (CSO) or synthesize it via the Simmons-Smith reaction on oleic acid methyl ester.

  • Purification: Saponification of CSO followed by urea complexation and HPLC fractionation.

  • Vehicle: For cell culture, conjugate DHSA to fatty-acid-free Bovine Serum Albumin (BSA) at a 2:1 to 4:1 molar ratio. Dissolve DHSA in ethanol/DMSO first, then dropwise into warm BSA/PBS.

In Vitro SCD Activity Assay

Objective: To quantify the inhibition constant (


) of DHSA against SCD1.

Workflow:

  • Microsome Preparation: Isolate microsomes from mouse liver or HepG2 cells via differential centrifugation (100,000 x g).

  • Incubation:

    • Buffer: 0.1 M Potassium Phosphate (pH 7.4).

    • Cofactors: NADH (2 mM), ATP (5 mM), CoA (0.1 mM).

    • Substrate: [1-

      
      C]-Stearoyl-CoA (approx. 0.03 µCi).[6]
      
    • Inhibitor: DHSA (0.1 - 100 µM).

  • Reaction: Incubate at 37°C for 5-15 minutes. Terminate with 10% KOH in methanol (saponification).

  • Extraction & Methylation: Acidify with HCl, extract fatty acids with hexane. Methylate using BF

    
    -methanol.
    
  • Separation: Use AgNO

    
    -TLC  (Silver Nitrate Thin Layer Chromatography) or GC-FID. Silver ions separate FAMEs based on the number of double bonds (separating 18:0 from 18:1).
    
  • Quantification: Scintillation counting of the 18:1 band vs. 18:0 band.

Experimental_Workflow cluster_assay SCD Activity Assay (Microsomes) start Start: DHSA Source prep BSA Conjugation (37°C, 4:1 Ratio) start->prep cell Cell Treatment (HepG2 / Primary Heps) prep->cell extract Lipid Extraction (Folch Method) cell->extract deriv FAME Derivatization (BF3-MeOH) extract->deriv analysis GC-MS / GC-FID Analysis deriv->analysis calc Calculate Desaturation Index (18:1 / 18:0) analysis->calc microsome Isolate Microsomes radio Add 14C-Stearoyl-CoA microsome->radio tlc AgNO3-TLC Separation radio->tlc

Figure 2: Experimental workflow for assessing DHSA activity in vitro.

Safety & Toxicology (The "Pink Egg" Context)

Historically, cyclopropene fatty acids (sterculic/malvalic) caused "pink egg" disease in poultry (increased membrane permeability causing iron leakage into albumin) and reproductive toxicity in mammals.

  • DHSA Specifics: DHSA lacks the highly strained double bond of sterculic acid. While it still perturbs membrane dynamics, it is significantly less reactive.

  • Therapeutic Index: Recent studies (e.g., Paton et al.) suggest that at dietary levels found in refined oils (or slightly enriched), DHSA improves metabolic markers without the overt toxicity seen with pure sterculic acid. However, high-dose chronic toxicity studies are still a requisite for drug development.

References

  • Paton, C. M., et al. (2017). "Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice."[7] Nutrition Research. Link

  • Ntambi, J. M., & Miyazaki, M. (2004). "Regulation of stearoyl-CoA desaturases and role in metabolism." Progress in Lipid Research. Link

  • Bao, X., et al. (2005). "Chemical synthesis and biological activity of cyclopropane fatty acids." Journal of Lipid Research. Link

  • Gomez, F. E., et al. (2003). "Sterculic acid, a naturally occurring cyclopropene fatty acid, inhibits stearoyl-CoA desaturase activity in 3T3-L1 adipocytes." Biochemical Journal. Link

  • Ralston, J. C., et al. (2019). "Review of the biological effects of cyclopropene fatty acids." Journal of Agricultural and Food Chemistry. Link

Sources

cis-9,10-Methyleneoctadecanoic Acid: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-9,10-Methyleneoctadecanoic acid (Dihydrosterculic acid, DHSA) is a bioactive cyclopropane fatty acid (CPA) bridging the domains of food forensics, lipid biochemistry, and metabolic therapeutics. Historically viewed merely as a bacterial marker in bovine milk, DHSA has emerged as a potent, naturally occurring inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). This guide dissects its chemical behavior, validates its utility as a biomarker for silage-fed dairy authentication, and explores its translational potential in treating metabolic dysfunction-associated steatotic liver disease (MASLD) and cancer.

Chemical Architecture & Stability

DHSA is structurally analogous to oleic acid, where the cis-double bond at the


 position is methylene-bridged, forming a strained cyclopropane ring.
PropertySpecification
IUPAC Name 8-(2-octylcyclopropyl)octanoic acid
Molecular Formula

Molecular Weight 296.5 g/mol
Critical Moiety cis-1,2-disubstituted cyclopropane ring
Key Reactivity Stable to mild oxidation; susceptible to ring-opening under strong acidic conditions (forming branched isomers).
Structural Significance

Unlike its cyclopropene analog sterculic acid (which contains a highly reactive double bond within the ring), DHSA is chemically more stable but retains significant biological activity. The cyclopropane ring introduces a "kink" in the acyl chain similar to a cis-double bond, affecting membrane fluidity, yet it resists physiological beta-oxidation at the ring site.

Biological Mechanism: The SCD1 Blockade

The primary pharmacological interest in DHSA lies in its ability to inhibit Stearoyl-CoA Desaturase-1 (SCD1) . SCD1 is the rate-limiting enzyme converting saturated fatty acids (SFAs) like stearate (C18:0) into monounsaturated fatty acids (MUFAs) like oleate (C18:1).

Mechanism of Action

DHSA acts as a competitive inhibitor or a mechanism-based inactivator of SCD1. By mimicking the stearoyl-CoA substrate, it occupies the desaturase active site.[1] The cyclopropane ring prevents the abstraction of hydrogen atoms necessary for double bond formation, effectively locking the enzyme.

Therapeutic Implications:

  • Lipid Metabolism: Inhibition of SCD1 reduces hepatic triglyceride accumulation (anti-steatotic).

  • Cancer: Tumor cells require high levels of MUFAs for membrane synthesis. DHSA-mediated SCD1 blockade induces lipotoxicity in cancer cells.

SCD1_Pathway Stearate Stearoyl-CoA (C18:0) SCD1 SCD1 Enzyme (Endoplasmic Reticulum) Stearate->SCD1 Substrate Oleate Oleoyl-CoA (C18:1) SCD1->Oleate Desaturation DHSA cis-9,10-Methyleneoctadecanoic Acid (Inhibitor) DHSA->SCD1 Inhibits (X) LipidDroplet Lipid Droplet Accumulation Oleate->LipidDroplet Esterification Membrane Membrane Fluidity & Cancer Cell Proliferation Oleate->Membrane Phospholipid Synthesis

Caption: Mechanistic pathway of SCD1 inhibition by cis-9,10-methyleneoctadecanoic acid, preventing the conversion of Stearate to Oleate.

Occurrence & Food Forensics

DHSA is not synthesized by mammals but is absorbed from dietary sources. Its presence in food is a direct indicator of bacterial activity or specific botanical origins.

A. Dairy Authentication (The Silage Marker)

In ruminants, DHSA is produced by rumen bacteria (e.g., Lactobacillus, E. coli) found in fermented feeds like corn silage .

  • Forensic Application: Protected Designation of Origin (PDO) cheeses (e.g., Parmigiano Reggiano) strictly forbid silage feeding to prevent "late blowing" defects.

  • Threshold: Detection of DHSA in cheese fat (>200 mg/kg) confirms the use of silage, violating PDO specifications [1].

B. Botanical Sources[3]
  • Cottonseed Oil: Contains minor amounts of DHSA alongside sterculic and malvalic acids.

  • Lychee & Longan Seeds: Rich sources of cyclopropane fatty acids.

  • Sterculia foetida: The oil contains high levels of sterculic acid, which can be hydrogenated to DHSA.

Analytical Framework

Accurate quantification of DHSA requires distinguishing it from ubiquitous C18 unsaturated isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, but sample preparation is critical to prevent ring degradation.

Protocol: Quantification in Food Matrices

Objective: Extract and quantify DHSA without acid-catalyzed ring opening.

Reagents
  • Internal Standard: C19:0 (Nonadecanoic acid) or C21:0.

  • Solvents: n-Heptane, Methanol, KOH.

Step-by-Step Methodology
  • Lipid Extraction:

    • Extract total fat using the Folch method (Chloroform:Methanol 2:1) or Soxhlet extraction (for seeds).

    • Critical: Evaporate solvent under nitrogen at <40°C to prevent oxidation.

  • Derivatization (Base-Catalyzed Transesterification):

    • Why Base? Acidic methylation (e.g., BF3-Methanol) can open the cyclopropane ring, forming methoxy- or hydroxy- derivatives.

    • Dissolve 50 mg of fat in 2 mL n-heptane.

    • Add 200 µL of 2N KOH in methanol .

    • Vortex vigorously for 30 seconds.

    • Allow to settle for 5 minutes (glycerol separates at the bottom).

    • Collect the upper heptane layer containing Fatty Acid Methyl Esters (FAMEs).

  • GC-MS Analysis:

    • Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560, 100m) is required to separate DHSA from C18:1 isomers.

    • Carrier Gas: Helium at 1 mL/min.

    • Temperature Program: 140°C (hold 5 min)

      
       4°C/min 
      
      
      
      240°C (hold 15 min).
    • Detection: Mass Spectrometer in SIM mode (Selected Ion Monitoring).

    • Target Ions:

      • m/z 278 (Molecular ion for Methyl-DHSA is weak).

      • m/z310 (Molecular ion).

      • Diagnostic fragment: m/z55 and 69 (Cyclopropane ring fragments).

Analytical_Workflow Sample Sample (Cheese/Oil) Extraction Lipid Extraction (Folch/Soxhlet) Sample->Extraction Derivatization Base-Catalyzed Transesterification (KOH/MeOH) Extraction->Derivatization Fat Phase GCMS GC-MS Analysis (Polar Column) Derivatization->GCMS FAMEs Data Quantification (Target Ion m/z 310) GCMS->Data Integration

Caption: Validated analytical workflow for DHSA quantification minimizing ring degradation.

Therapeutic & Nutritional Implications

Metabolic Syndrome & NAFLD

Research indicates that DHSA administration in murine models mimics the metabolic benefits of SCD1 knockout [2].

  • Effect: Reduced hepatic lipogenesis and enhanced fatty acid oxidation.

  • Mechanism: Suppression of SCD1 activity leads to a decrease in the desaturation index (18:1/18:0 ratio) in plasma lipids.

  • Safety: Unlike sterculic acid, which can inhibit

    
    -desaturase irreversibly and cause reproductive toxicity in animals, DHSA is considered a milder, reversible modulator.
    
Drug Development Potential

DHSA serves as a lead compound for designing novel SCD1 inhibitors. Synthetic analogs (e.g., heteroatom-substituted cyclopropanes) are being explored to improve bioavailability and potency for treating obesity and diabetes.

References

  • Caligiani, A. et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry. Link

  • Paton, C.M. et al. (2017).[2] Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice.[2] Nutrition Research. Link

  • Lerma-García, M.J. et al. (2010). Determination of cyclopropane fatty acids in food of animal origin by 1H NMR. Food Chemistry. Link

  • Ntambi, J.M. (1999). Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol. Journal of Lipid Research. Link

  • Bao, X. et al. (2005). Chemical synthesis and biological activity of cyclopropane fatty acids. Chemistry and Physics of Lipids. Link

Sources

occurrence of dihydrosterculic acid in plant lipids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Occurrence of Dihydrosterculic Acid in Plant Lipids

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Common Fatty Acids

In the vast landscape of lipid biochemistry, beyond the well-trodden paths of palmitic, stearic, oleic, and linoleic acids, lies a fascinating world of "unusual" fatty acids. These molecules, often confined to specific plant families, possess unique structural features that confer novel chemical properties and biological activities. Among these, the cyclopropane fatty acids (CPFAs) are particularly noteworthy. This guide focuses on a key CPFA, dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), providing a comprehensive technical overview of its biosynthesis, occurrence, analysis, and biological significance. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate this intriguing molecule.

The Biosynthetic Origin of Dihydrosterculic Acid

The existence of a cyclopropane ring within an acyl chain is a biochemical marvel. In plants, dihydrosterculic acid (DHSA) does not arise from a de novo pathway but is rather a modification of a common, pre-existing fatty acid.

The biosynthesis of DHSA is a targeted enzymatic process that modifies oleic acid (cis-9-octadecenoic acid).[1][2][3] The direct precursor is an oleoyl group esterified to a phospholipid, typically phosphatidylcholine (PC), rather than a free fatty acid or an acyl-CoA ester.[4][5] The core reaction involves the addition of a methylene bridge (–CH₂–) across the cis-double bond of the oleoyl moiety.[1] This critical step is catalyzed by the enzyme cyclopropane fatty acid synthase (CPA-FAS).

The methylene group donor for this reaction is S-adenosylmethionine (SAM), a ubiquitous molecule in cellular metabolism.[1] The CPA-FAS enzyme facilitates the transfer of the methyl group from SAM to the double bond, forming the stable three-membered carbocyclic ring characteristic of DHSA.[1] In some plant species, DHSA can be further desaturated to form the corresponding cyclopropene fatty acid, sterculic acid.[2][3]

DHSA_Biosynthesis oleic_acid Oleoyl-Phosphatidylcholine (on ER membrane) enzyme Cyclopropane Fatty Acid Synthase (CPA-FAS) oleic_acid->enzyme sam S-Adenosylmethionine (SAM) sam->enzyme sah S-Adenosylhomocysteine (SAH) dhsa Dihydrosterculoyl-Phosphatidylcholine enzyme->sah enzyme->dhsa Methylene transfer Analytical_Workflow start Plant Material (e.g., Seeds) extraction 1. Total Lipid Extraction (Soxhlet or Solvent) start->extraction derivatization 2. Derivatization (Transesterification) Formation of FAMEs extraction->derivatization analysis 3. Instrumental Analysis derivatization->analysis gcms GC-MS analysis->gcms nmr ¹H NMR analysis->nmr data 4. Data Interpretation (Identification & Quantification) gcms->data nmr->data

Caption: A typical analytical workflow for the identification of dihydrosterculic acid.

Experimental Protocol: Total Lipid Extraction

Causality: The first step is to isolate the total lipid fraction from the plant matrix. For oilseeds, which are rich in non-polar triacylglycerols (TAGs), solvent extraction is highly effective. Soxhlet extraction provides an exhaustive and robust method for recovering lipids.

Methodology: Soxhlet Extraction

  • Preparation: Weigh approximately 10-15 g of finely ground seed material into a cellulose extraction thimble.

  • Extraction: Place the thimble into the main chamber of a Soxhlet extractor. Add a suitable non-polar solvent, such as petroleum ether or hexane (250 mL), to the distillation flask. [6]3. Operation: Heat the flask. The solvent will vaporize, travel up a distillation arm, and flood into the chamber housing the thimble. Once the chamber is full, the solvent containing dissolved lipids siphons back into the flask.

  • Duration: Allow the extraction to proceed for 6-8 hours, ensuring multiple cycles of siphoning. This ensures near-complete extraction of the oil.

  • Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting oil to a constant weight in a vacuum oven to determine the total oil yield gravimetrically. [6]

Experimental Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs)

Causality: Fatty acids, particularly those within TAGs, are not volatile enough for gas chromatography. They must be derivatized into a more volatile form. Transesterification converts the fatty acids from their glycerol backbone into fatty acid methyl esters (FAMEs), which are ideal for GC-MS analysis. [7][8]A base-catalyzed method is preferred as it is rapid and avoids the harsh acidic conditions that can degrade the cyclopropane ring. [9] Methodology: Base-Catalyzed Transesterification

  • Sample Preparation: Accurately weigh approximately 30 mg of the extracted oil into a screw-cap glass tube.

  • Internal Standard: Add 1 mL of hexane containing a known concentration of an internal standard (e.g., methyl tridecanoate, C13:0), which is not naturally present in the sample. This is crucial for accurate quantification. [6]3. Reaction: Add 200 µL of 2 M sodium methoxide in methanol. This is the catalyst.

  • Incubation: Cap the tube tightly and vortex vigorously for 2 minutes at room temperature. The reaction is typically complete within 5-10 minutes.

  • Quenching: Add 2 mL of a saturated NaCl solution to stop the reaction and aid phase separation.

  • Extraction: Vortex again and allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Sample for GC-MS: Carefully transfer the upper hexane layer to a 2 mL autosampler vial for analysis.

Identification and Quantification by GC-MS

Causality: Gas chromatography separates the complex mixture of FAMEs based on their boiling points and polarity. Mass spectrometry then fragments the individual FAMEs, producing a unique mass spectrum (a chemical fingerprint) that allows for unambiguous identification.

Methodology: GC-MS Analysis

  • Injection: Inject 1 µL of the FAMEs solution into the GC-MS system.

  • Separation: Use a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) suitable for FAME separation. Program the oven temperature with a gradient (e.g., starting at 100°C, ramping to 240°C) to elute the FAMEs sequentially.

  • Detection (MS): Operate the mass spectrometer in electron ionization (EI) mode. [10]The instrument will scan a mass range of m/z 50-500.

  • Identification: The methyl ester of dihydrosterculic acid (a C19 fatty acid) will have a specific retention time. Its identity is confirmed by its mass spectrum, which will show a molecular ion ([M]⁺) at m/z 296. Key fragment ions resulting from the cleavage around the cyclopropane ring are used for definitive confirmation. [1]5. Quantification: The concentration of DHSA is calculated by comparing the peak area of its methyl ester to the peak area of the known concentration of the internal standard. [6]

Confirmatory Analysis by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal, non-destructive method to confirm the presence of the cyclopropane moiety. The protons within the strained three-membered ring are highly shielded and resonate in a unique, uncrowded region of the ¹H NMR spectrum.

Key Features:

  • The protons of the cyclopropane ring in DHSA produce characteristic signals in the upfield region of the ¹H NMR spectrum, typically between -0.4 and 0.7 ppm. [11][12]* Specifically, the methylene protons of the ring often appear as two distinct signals around -0.35 ppm and 0.60 ppm. [11]* This region is generally free from signals of other fatty acid protons, making NMR a powerful tool for unambiguous detection and even quantification of total CPFAs in an oil sample with minimal preparation. [11][13][14]

Biological Significance and Potential Applications

While the role of DHSA in plants is thought to be related to membrane adaptation and stress responses, its effects on other organisms have garnered significant interest from researchers and drug developers. [4][5]

  • Inhibition of Stearoyl-CoA Desaturase (SCD): Dihydrosterculic acid is a known inhibitor of the enzyme stearoyl-CoA desaturase-1 (SCD1). [15]SCD1 is a critical enzyme in lipogenesis, catalyzing the conversion of saturated fatty acids (like stearic acid) into monounsaturated fatty acids (like oleic acid). [16]By inhibiting SCD1, DHSA can alter membrane fluidity and impact lipid metabolism. This mechanism is being explored for its potential therapeutic effects in metabolic diseases. [16][17]* Modulation of Gene Expression: Studies have shown that diets containing cottonseed oil, a source of DHSA, can alter the expression of genes involved in lipid metabolism. [15][17]Specifically, DHSA has been linked to increased expression of peroxisome proliferator-activated receptor alpha (PPARα) and its target genes, which promote fatty acid oxidation. [2][18]* Metabolic Health: The combined effect of SCD1 inhibition and PPARα activation suggests that DHSA may have beneficial effects on metabolic health, including improving liver metabolomic profiles and increasing energy expenditure. [17][18]These properties make DHSA and its natural sources a topic of interest for developing nutraceuticals or therapeutic agents aimed at managing metabolic syndrome, obesity, and related disorders.

Conclusion and Future Directions

Dihydrosterculic acid stands out as a specialized plant lipid with a defined biosynthetic pathway, a restricted but significant botanical distribution, and potent biological activities. For scientists, the challenge lies in its accurate detection and quantification, which requires a validated workflow blending chromatography and spectroscopy. For drug development professionals, its ability to modulate key enzymes and transcription factors in lipid metabolism presents a compelling opportunity. Future research should focus on elucidating the full range of its physiological roles in plants, exploring other potential botanical sources, and further investigating its therapeutic potential and safety profile for human health applications.

References

  • Bao, X., Katz, S., Pollard, M., & Ohlrogge, J. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172–7177. [Link]

  • Mannina, L., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]

  • Pérez-García, M., et al. (2025). 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating. Food Research International. [Link]

  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Journal of Analytical Methods in Chemistry. [Link]

  • Chapman, K. D., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science. [Link]

  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. PMC. [Link]

  • Shockey, J., et al. (2018). Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. PubMed. [Link]

  • Chapman, K. D., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and... PMC. [Link]

  • Shockey, J., et al. (2018). (PDF) Cyclopropane fatty acid biosynthesis in plants: phylogenetic and biochemical analysis of Litchi Kennedy pathway and acyl editing cycle genes. ResearchGate. [Link]

  • Mannina, L., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. [Link]

  • Paton, C. M., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research. [Link]

  • Kleiman, R., Earle, F. R., & Wolff, I. A. (1969). Dihydrosterculic acid, a major fatty acid component of Euphoria longana seed oil. Lipids. [Link]

  • Avato, P., et al. (2021). Rare fatty acids and lipids in plant oilseeds: occurrence and bioactivity. Phytochemistry Reviews. [Link]

  • Harwood, J. L. (2019). Plant Fatty Acid Synthesis. AOCS Lipid Library. [Link]

  • Michigan State University. Cyclopropaneoctanoic acid, 2-octyl-, (1R,2S)-rel- (Dihydrosterculic acid). Fatplants. [Link]

  • Piras, C., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Molecules. [Link]

  • Corr, L. T., et al. (2011). Gas chromatographic mass spectrometric detection of dihydroxy fatty acids preserved in the 'bound' phase of organic residues. Embrapa. [Link]

  • Paton, C. M., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high fat fed mice. ResearchGate. [Link]

  • Piras, C., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. PMC. [Link]

  • Schainsky, A. M., et al. (2007). A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry. [Link]

  • Madrigal-Matute, J., et al. (2020). Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. Molecules. [Link]

  • Knothe, G. (2022). NMR characterization of dihydrosterculic acid and its methyl ester. ResearchGate. [Link]

  • Son, S., et al. (2023). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice. The Journal of Physiology. [Link]

  • Son, S., et al. (2023). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice. PubMed. [Link]

  • US Patent US8993626B2. (2015). Methods of treatment using sterculic acid.
  • Son, S., et al. (2023). Synthesis of sterculic and dihydrosterculic acid from oleic... ResearchGate. [Link]

  • Paton, C. M., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high. Nutrition Research. [Link]

  • Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Methodological & Application

Application Note: Quantitative and Qualitative Analysis of cis-9,10-Methyleneoctadecanoic Acid by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This application note provides a comprehensive guide for the analysis of cis-9,10-Methyleneoctadecanoic acid, also known as dihydromalvalic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). This cyclopropane fatty acid (CPFA) is a significant biomarker in various biological systems, including bacteria and certain plant oils, and its accurate detection is crucial in fields ranging from food science to microbiology.[1][2] This document outlines detailed protocols for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis, emphasizing the rationale behind each step to ensure methodological robustness and data integrity.

Introduction: The Significance of cis-9,10-Methyleneoctadecanoic Acid

cis-9,10-Methyleneoctadecanoic acid is a C19 fatty acid characterized by a cyclopropane ring located at the C9-C10 position of the acyl chain.[3] This structural feature is biosynthetically derived from the methylation of the double bond in oleic acid, a reaction catalyzed by cyclopropane fatty acid synthase.[4] Found in the membrane phospholipids of many bacteria, CPFAs are often synthesized in response to environmental stressors, influencing membrane fluidity and stability.[2] Their presence in dairy products, for instance, can serve as a molecular marker for the use of certain animal feeds like corn silage.[1][5] Given its biological and commercial relevance, a reliable and validated analytical method is paramount for researchers and quality control professionals.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for fatty acid analysis due to its high sensitivity, selectivity, and ability to resolve complex mixtures.[6] However, the inherent polarity of free fatty acids necessitates a derivatization step to increase their volatility and thermal stability for optimal GC analysis.[7] This note details the conversion of cis-9,10-Methyleneoctadecanoic acid into its corresponding fatty acid methyl ester (FAME) prior to GC-MS injection.

Principle of the Method

The overall analytical workflow involves three core stages:

  • Lipid Extraction: Isolation of total lipids from the sample matrix.

  • Derivatization (Transesterification): Conversion of the target fatty acid, present within complex lipids (e.g., triglycerides, phospholipids), into its volatile methyl ester derivative.

  • GC-MS Analysis: Separation, identification, and quantification of the target FAME based on its chromatographic retention time and mass spectral fragmentation pattern.

This process ensures that the analyte is in a form suitable for gas chromatography, allowing for accurate and reproducible measurements.[8][9]

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (HPLC grade), Methanol (anhydrous), Chloroform, Toluene

  • Reagents: Sodium methoxide (0.5 M in methanol) or Boron trifluoride (BF3) in methanol (12-14%), Potassium hydroxide (KOH), Hydrochloric acid (HCl), Sodium chloride (NaCl), Anhydrous sodium sulfate.

  • Standards: cis-9,10-Methyleneoctadecanoic acid methyl ester (Methyl dihydrosterculate) certified reference material.[10]

  • Internal Standard (IS): A non-naturally occurring fatty acid methyl ester, such as Methyl tridecanoate (C13:0) or Methyl heptadecanoate, for quantification.[8][9]

Sample Preparation: Lipid Extraction

The choice of extraction method depends on the sample matrix. A common and robust method for a wide range of biological samples is a modified Bligh and Dyer extraction.

Protocol:

  • Homogenize a known quantity of the sample.

  • To the homogenate, add a chloroform:methanol mixture (typically 1:2, v/v).

  • Vortex thoroughly to ensure complete mixing and lipid solubilization.

  • Add chloroform and water in sequence to induce phase separation, resulting in a final solvent ratio of approximately 1:1:0.9 (chloroform:methanol:water).

  • Centrifuge to clarify the layers.

  • Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is a critical step to make the fatty acids volatile. Base-catalyzed transesterification with sodium methoxide is a rapid and widely used method.[11] Alternatively, acid-catalyzed methylation with BF3-methanol can be employed, which is effective but requires more stringent anhydrous conditions.[12][13]

Protocol (Base-Catalyzed Transesterification):

  • Re-dissolve the dried lipid extract in a small volume of toluene or hexane.

  • Add a known amount of internal standard solution.

  • Add 0.5 M sodium methoxide in methanol.

  • Vortex the mixture and incubate at a controlled temperature (e.g., 50-60°C) for 10-15 minutes.

  • Stop the reaction by adding an acid catalyst quencher, such as a solution of HCl in methanol.[12]

  • Add saturated NaCl solution to facilitate phase separation.

  • Add hexane to extract the FAMEs.

  • Vortex and then centrifuge.

  • Transfer the upper hexane layer, containing the FAMEs, to a new vial.

  • Dry the hexane extract with anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

The following diagram illustrates the key steps from sample preparation to analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Homogenize & add solvents Lipid_Extract Dried Lipid Extract Extraction->Lipid_Extract Phase separation & evaporation Derivatization Transesterification (e.g., NaOMe/MeOH) Lipid_Extract->Derivatization Add IS & reagent, heat FAME_Solution FAMEs in Hexane Derivatization->FAME_Solution Quench, extract, & dry GC_MS GC-MS System FAME_Solution->GC_MS Inject Data Data Acquisition (Chromatogram & Spectra) GC_MS->Data Analysis Data Analysis (Identification & Quant.) Data->Analysis

Caption: Workflow for GC-MS analysis of cis-9,10-Methyleneoctadecanoic acid.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and sample complexity.

Parameter Recommended Setting Rationale
GC System Agilent 7890B or equivalentProvides reliable and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
Injector Split/SplitlessSplitless mode is preferred for trace analysis to maximize sensitivity.
Inlet Temp 250 °CEnsures rapid volatilization of FAMEs without thermal degradation.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimal flow for most capillary columns, balancing speed and resolution.
Column DB-23, SP-2560, or similar (e.g., 60 m x 0.25 mm, 0.25 µm)Highly polar cyanopropyl stationary phases provide excellent separation of FAME isomers.[6]
Oven Program Initial: 100 °C (hold 2 min) Ramp: 10 °C/min to 180 °C Ramp: 5 °C/min to 240 °C (hold 10 min)A multi-step ramp allows for separation of shorter-chain FAMEs while ensuring elution of longer-chain analytes.
MS Source Temp 230 °CStandard temperature for electron ionization (EI) sources.
MS Quad Temp 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[14]
Acquisition Mode Full Scan (m/z 50-550) and/or SIMFull scan is used for qualitative identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative methods, monitoring characteristic ions.[15]

Data Analysis and Interpretation

Identification

The identification of methyl cis-9,10-methyleneoctadecanoate is based on two primary criteria:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram must match that of a certified reference standard analyzed under the same conditions.

  • Mass Spectrum: The EI mass spectrum of the sample peak must match the spectrum of the reference standard and/or a validated spectral library (e.g., NIST, Wiley).

The molecular weight of methyl cis-9,10-methyleneoctadecanoate is 310.5 g/mol .[16] Its mass spectrum is characterized by a molecular ion peak (M+) at m/z 310. Key fragment ions are crucial for structural confirmation. While the cyclopropane ring is relatively stable, characteristic fragmentation can occur. A prominent ion is often observed at m/z 278, corresponding to the loss of methanol (M-32).[17]

Table of Expected Mass Fragments:

m/z Value Interpretation Significance
310Molecular Ion [M]+Confirms the molecular weight of the FAME derivative.
278[M - 32]+ (Loss of CH3OH)A characteristic loss for methyl esters, though can be low in abundance.[17]
143, 157Cleavage alpha to the cyclopropane ringProvides structural information about the ring's position.
74McLafferty Rearrangement IonA common fragment for saturated FAMEs, but its intensity can be variable for cyclopropane FAMEs.[18]
Quantification

Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection volume.[8] A calibration curve is generated by analyzing a series of standards containing known concentrations of the target analyte and a constant concentration of the internal standard.

The concentration of the analyte in the sample is calculated using the following relationship:

Analyte Concentration = (Area_Analyte / Area_IS) * (Concentration_IS / Response Factor)

The Response Factor (RF) is determined from the slope of the calibration curve (Area_Analyte/Area_IS vs. Concentration_Analyte/Concentration_IS).

Method Validation and Quality Control

To ensure the reliability of the results, the method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). Studies have reported LOQs for CPFAs in complex matrices like cheese fat to be around 200 mg/kg.[1][5]

  • Precision: Evaluated by replicate analyses of a sample, expressed as the relative standard deviation (%RSD).

  • Accuracy: Assessed by analyzing a spiked sample or a certified reference material and calculating the percent recovery.

Regular analysis of quality control (QC) samples, blanks, and calibration checks should be integrated into the analytical sequence to monitor instrument performance and ensure data quality.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the qualitative and quantitative analysis of cis-9,10-Methyleneoctadecanoic acid. Proper sample preparation, particularly the derivatization to FAMEs, is critical for achieving accurate results. By following the outlined protocols and implementing rigorous quality control measures, researchers, scientists, and drug development professionals can confidently identify and quantify this important cyclopropane fatty acid in a variety of matrices.

References

  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635–640. Available at: [Link]

  • Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Available at: [Link]

  • Caligiani, A., Marseglia, A., & Palla, G. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(23), 4876–4882. Available at: [Link]

  • Caligiani, A., Marseglia, A., & Palla, G. (2016). Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • National Renewable Energy Laboratory. (n.d.). Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification. Available at: [Link]

  • SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. Available at: [Link]

  • Marseglia, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. ResearchGate. Available at: [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

  • Naim, F., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science, 11. Available at: [Link]

  • Das, P., & Mitra, A. (2015). Isolation of lipids from biological samples. Critical Reviews in Food Science and Nutrition, 57(9), 1873-1895. Available at: [Link]

  • Bao, X., Katz, S., Pollard, M., & Ohlrogge, J. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172–7177. Available at: [Link]

  • Hervás, G., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Molecules, 25(14), 3144. Available at: [Link]

  • Caligiani, A., et al. (2019). GC-MS detection of cyclopropane fatty acids in human plasma. ResearchGate. Available at: [Link]

  • Hervás, G., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. MDPI. Available at: [Link]

  • Schneider, E. L., Loke, S. P., & Hopkins, D. T. (1968). Gas-liquid chromatographic analysis of cyclopropene fatty acids. Journal of the American Oil Chemists' Society, 45(8), 585–590. Available at: [Link]

  • Shimadzu. (n.d.). GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. Available at: [Link]

  • Lindstedt, S., & Steen, G. (1979). Urinary metabolites of cis-9,10-methylene octadecanoic acid. cis-3,4-Methylene hexanedioic acid and related compounds. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 572(1), 1–10. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Cyclopropyl Fatty Lipids. Available at: [Link]

  • Zgórka, G., & Glowniak, K. (2003). Gas Chromatography-Mass Spectrometry of cis-9,10-epoxyoctadecanoic Acid (cis-EODA). I. Direct Evidence for cis-EODA Formation From Oleic Acid Oxidation by Liver Microsomes and Isolated Hepatocytes. Journal of Chromatography B, 784(2), 221-230. Available at: [Link]

  • ATAS GL. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of 9-octadecenoic acid methyl ester. Available at: [Link]

  • Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews, 61(4), 429–441. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrum of 9-octadecenoic acid methyl ester. Available at: [Link]

  • Roces, M. B., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules, 27(14), 4639. Available at: [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Available at: [Link]

  • El-Hawary, S. S., et al. (2021). PRIMARY GC-MS CHEMICAL ANALYSIS OF ALCOHOLIC EXTRACT OF EMEX SPINOSA (L.) CAMPD. AND SCREENING OF THEIR ANTIOXIDANT, ANTIBACTERIAL, AND CYTOTOXIC ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 12(1), 346-355. Available at: [Link]

Sources

Application Note: Quantitative Analysis of Dihydrosterculic Acid in Bacterial Cultures via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) is a cyclopropane fatty acid (CFA) critical to the membrane physiology of various bacteria, including the gastric pathogen Helicobacter pylori, Lactobacillus species, and Escherichia coli. Unlike its unsaturated precursor, oleic acid, DHSA contains a strained cyclopropane ring that modifies membrane fluidity and permeability, conferring resistance to environmental stressors such as acidic pH and oxidative stress.

In drug development, particularly for H. pylori eradication therapies, DHSA biosynthesis is a high-value target. The enzyme responsible, CFA synthase (CfaS), is unique to bacteria, making it a potential target for narrow-spectrum antibiotics that do not affect mammalian hosts.

The Analytical Challenge: Quantifying DHSA is non-trivial due to:

  • Isomeric Resolution: It often co-elutes with its precursor (oleic acid) or isomers (lactobacillic acid) on standard non-polar columns.

  • Chemical Stability: While the cyclopropane ring in DHSA is relatively stable, distinguishing it from acid-labile cyclopropenes (like sterculic acid) requires specific derivatization logic.

  • Low Abundance: In non-stressed cultures, CFA levels can be low, necessitating high-sensitivity Selected Ion Monitoring (SIM).

Strategic Workflow Overview

The following diagram outlines the critical path from bacterial culture to quantitative data.

G Culture Bacterial Culture (Log vs. Stationary Phase) Quench Metabolic Quenching (Ice-cold PBS) Culture->Quench Stop CfaS Activity Extract Lipid Extraction (Modified Bligh & Dyer) Quench->Extract Isolate Phospholipids Deriv FAME Derivatization (Acid-Catalyzed) Extract->Deriv Transesterification GCMS GC-MS Analysis (Polar Column + SIM) Deriv->GCMS Inject 1µL Data Quantification (Target Ion m/z 310) GCMS->Data Integrate Peaks

Figure 1: End-to-end workflow for DHSA quantification. Note the critical quenching step to prevent post-sampling modification of lipid profiles.

Detailed Experimental Protocols

Protocol A: Sample Preparation & Lipid Extraction

Objective: Isolate total lipids from bacterial membranes while preventing oxidation or enzymatic alteration.

  • Expert Insight: Traditional protocols often ignore the metabolic state. CFA synthase is active during the transition from log to stationary phase. To capture a "snapshot" of the phenotype, metabolism must be quenched immediately.

Reagents:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% NaCl (Saline)

  • Internal Standard (IS): Nonadecanoic acid (C19:0) - chosen because it is rare in most bacterial membranes, preventing interference.

Step-by-Step:

  • Harvest: Centrifuge 10–50 mL of bacterial culture (OD₆₀₀ ~0.5–1.0) at 3,500 x g for 10 min at 4°C.

  • Wash: Discard supernatant. Resuspend pellet in 1 mL ice-cold PBS to remove media lipids. Centrifuge again.

  • Lysis/Extraction (Modified Bligh & Dyer):

    • Resuspend pellet in 0.8 mL PBS.

    • Transfer to a glass vial (Teflon-lined cap).

    • Add 2 mL Methanol and 1 mL Chloroform .

    • Critical Step: Add 10 µL of Internal Standard (1 mg/mL C19:0 in chloroform).

    • Vortex vigorously for 1 minute.

    • Add 1 mL Chloroform and 1 mL 0.9% NaCl . Vortex again.

  • Phase Separation: Centrifuge at 2,000 x g for 5 min.

  • Collection: Recover the lower organic phase (chloroform layer) containing lipids.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen (N₂) gas. Do not use heat >30°C to prevent oxidation.

Protocol B: Derivatization (FAME Synthesis)

Objective: Convert fatty acids into Fatty Acid Methyl Esters (FAMEs) to increase volatility for GC analysis.

  • Expert Insight (Causality): While base-catalyzed methods (KOH/MeOH) are gentler, they do not methylate free fatty acids (FFAs) effectively, only esterified lipids. Acid-catalyzed methylation (BF₃-MeOH) is preferred here to capture total fatty acid content. Unlike sterculic acid (cyclopropene), DHSA (cyclopropane) is stable under these acidic conditions.

Step-by-Step:

  • Reconstitute dried lipids in 0.5 mL Toluene.

  • Add 1 mL 14% Boron Trifluoride (BF₃) in Methanol .

  • Seal tightly and incubate at 60°C for 45 minutes in a heating block.

  • Cool to room temperature.

  • Add 1 mL Hexane and 1 mL Distilled Water .

  • Vortex and centrifuge.

  • Transfer the upper Hexane layer (containing FAMEs) to a GC vial.

  • Optional: Dry over anhydrous Na₂SO₄ to remove trace water.

GC-MS Analytical Configuration

Instrument: Agilent 7890B/5977B (or equivalent single quadrupole system). Column Selection:

  • Recommended:DB-23 or CP-Sil 88 (High Polarity, Cyanopropyl phase).

  • Reasoning: High polarity columns separate FAMEs based on degree of unsaturation and ring structure. This provides baseline resolution between Oleic Acid (18:1 cis-9) and Dihydrosterculic Acid (19:0 cyclo), which often co-elute on non-polar (DB-5) columns.

Acquisition Parameters:

ParameterSettingRationale
Inlet Temp 250°CEnsure rapid volatilization.
Injection Splitless (1 µL)Maximize sensitivity for low-abundance lipids.
Carrier Gas Helium, 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 230°C (hold 5 min).Slow ramp at 175-230°C is critical for resolving C18 isomers.
Transfer Line 280°CPrevent condensation of high-boiling FAMEs.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Acquisition SIM ModeTarget Ions: m/z 310 (DHSA), m/z 296 (Oleic), m/z 312 (C19:0 IS).

Mechanistic Validation: Biosynthetic Pathway

Understanding the biological origin of DHSA ensures accurate data interpretation. If DHSA is low, check the precursor (Oleic Acid) and the methyl donor (SAM) availability.

Biosynthesis cluster_membrane Bacterial Membrane Phospholipid Bilayer Oleic Oleic Acid (Phospholipid-bound) Enzyme CFA Synthase (CfaS) Oleic->Enzyme SAM S-Adenosylmethionine (SAM) SAM->Enzyme DHSA Dihydrosterculic Acid (CFA) SAH S-Adenosylhomocysteine Enzyme->DHSA Enzyme->SAH

Figure 2: Biosynthesis of DHSA. The reaction occurs on the phospholipid tails within the membrane, utilizing SAM as the methylene donor.[1]

Data Analysis & Troubleshooting

Quantification Formula

Calculate the concentration of DHSA (


) using the Internal Standard (

):


  • RRF (Relative Response Factor): Must be determined experimentally by injecting a standard mix of DHSA and C19:0. Typically ranges between 0.95 – 1.05 for FAMEs.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Co-elution of DHSA/Oleic Acid Column polarity too low or ramp too fast.Switch to DB-23 column; decrease oven ramp rate to 2°C/min around 180°C.
Low Recovery of DHSA Incomplete methylation.Ensure BF₃ reagent is fresh; extend incubation to 60 min.
Ghost Peaks Septum bleed or plastic contamination.Use low-bleed septa; avoid plastic pipette tips with chloroform; use glass syringes.
Peak Tailing Active sites in liner.Replace inlet liner; ensure glass wool is deactivated.

References

  • Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria.[1][2][3][4][5] Microbiology and Molecular Biology Reviews, 61(4), 429-441. Link

  • Caligiani, A., et al. (2016).[6] Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(20), 4158–4164. Link

  • Dubois-Brissonnet, F., et al. (2016). Adaptation of bacterial cell membrane fatty acid composition to improve survival in stressful environments.[2] Frontiers in Microbiology, 7, 1380. Link

  • Hildebrand, E., & Law, J. H. (1964).[5] The specificity of the cyclopropane synthetase of Escherichia coli. Biochemistry, 3(9), 1304–1308. Link

  • LIPID MAPS® Lipidomics Gateway. (2023). Fatty Acid Mass Spectrometry Protocol. Link

Sources

Application Note: Dihydrosterculic Acid as a Quantitative Indicator of Microbial Stress

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ability of microorganisms to adapt to environmental stressors is fundamental to their survival and has significant implications in fields ranging from industrial biotechnology to clinical microbiology. Monitoring the physiological state and stress levels of microbial populations is crucial for process optimization, drug development, and understanding pathogenesis. Traditional methods for assessing microbial stress often rely on growth inhibition assays or the measurement of specific stress-response gene expression, which can be time-consuming or may not directly reflect the integrated physiological response of the cell.

This application note presents a robust and quantitative method for assessing microbial stress by measuring the levels of dihydrosterculic acid (DHSA), a cyclopropane fatty acid (CFA), in bacterial cell membranes. The accumulation of DHSA is a direct consequence of the upregulation of cyclopropane fatty acid synthase (CfaS) activity, a key enzyme in the bacterial stress response pathway.[1][2] This postsynthetic modification of membrane phospholipids alters membrane fluidity and permeability, providing protection against a variety of environmental insults, including acid stress, oxidative stress, and temperature shocks.[3][4][5]

This guide provides a comprehensive overview of the underlying biochemical principles, detailed protocols for sample preparation and analysis, and guidance on data interpretation for researchers, scientists, and drug development professionals.

Principle of the Assay

The core of this method lies in the enzymatic conversion of oleic acid, an unsaturated fatty acid commonly found in bacterial membranes, into dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid). This reaction is catalyzed by cyclopropane fatty acid synthase (CfaS), which transfers a methylene group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid.[2][4][6] The expression and activity of CfaS are often induced by various environmental stressors, leading to an increased proportion of CFAs in the cell membrane.[1][2][6]

This alteration in membrane composition is a crucial adaptive mechanism. The presence of the cyclopropane ring in the fatty acid chain provides a rigid kink, which can reduce membrane fluidity and decrease permeability to protons and other damaging agents.[3][6] By quantifying the ratio of DHSA to its precursor, oleic acid, we can obtain a quantitative measure of the microbial stress response.

Biochemical Pathway of DHSA Synthesis

The synthesis of DHSA is a post-synthetic modification of existing phospholipids in the bacterial membrane. The pathway is initiated by the sensing of environmental stress, which leads to the increased expression and/or activity of CfaS.

DHSA_Synthesis Stress Environmental Stress (e.g., pH, temperature, oxidative) CfaS_Activation Increased cfa gene expression/CfaS activity Stress->CfaS_Activation Induces SAH S-adenosyl- L-homocysteine (SAH) CfaS_Activation->SAH Byproduct Oleic_Acid Oleic Acid (in Phospholipid) DHSA Dihydrosterculic Acid (in Phospholipid) Oleic_Acid->DHSA CfaS SAM S-adenosyl- L-methionine (SAM) SAM->CfaS_Activation Methylene donor

Caption: Biochemical pathway of dihydrosterculic acid (DHSA) synthesis.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the quantification of DHSA in bacterial samples. The overall workflow involves microbial culture and stress induction, lipid extraction, derivatization of fatty acids to fatty acid methyl esters (FAMEs), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Overall Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture 1. Microbial Culture & Stress Induction Harvest 2. Cell Harvesting Culture->Harvest Lipid_Extraction 3. Lipid Extraction Harvest->Lipid_Extraction Derivatization 4. FAME Derivatization Lipid_Extraction->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS Data_Analysis 6. Data Analysis & Interpretation GCMS->Data_Analysis

Caption: Experimental workflow for DHSA analysis.

Part 1: Microbial Culture and Stress Induction
  • Culture Preparation: Inoculate the bacterial strain of interest in an appropriate liquid medium and incubate under optimal growth conditions until the mid-logarithmic phase of growth is reached.

  • Stress Induction: Divide the culture into two aliquots: a control group and a stress-exposed group.

    • Control Group: Continue incubation under optimal conditions.

    • Stress Group: Expose the culture to the desired stressor. Examples include:

      • Acid Stress: Adjust the pH of the medium to a suboptimal level (e.g., pH 4.5) using a sterile acidic solution.

      • Temperature Stress: Shift the incubation temperature to a supra- or sub-optimal value.

      • Oxidative Stress: Introduce a non-lethal concentration of an oxidizing agent (e.g., hydrogen peroxide).

  • Incubation: Incubate both control and stressed cultures for a defined period to allow for the adaptive response to occur.

Part 2: Lipid Extraction

This protocol is based on the widely used Bligh-Dyer method for lipid extraction.[7][8]

  • Cell Harvesting: Harvest bacterial cells from both control and stressed cultures by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).[7]

  • Washing: Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual media components.[7]

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).[8]

    • Vortex thoroughly and incubate at room temperature for at least 20 minutes to ensure complete cell lysis.[8]

    • Induce phase separation by adding additional chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).[8]

    • Centrifuge to separate the phases. The lipids will be in the lower chloroform phase.

  • Lipid Collection: Carefully collect the lower chloroform phase containing the lipids using a glass pipette.

  • Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Part 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids must be converted to their more volatile methyl esters (FAMEs).

  • Reagent Preparation: Prepare a derivatization reagent such as 12% boron trifluoride in methanol (BF3-methanol).[9]

  • Reaction:

    • Add 2 mL of BF3-methanol to the dried lipid extract.

    • Heat the mixture at 60°C for 10 minutes in a tightly capped vial.

  • Extraction of FAMEs:

    • Cool the reaction vial and add 1 mL of water and 1 mL of hexane.

    • Shake vigorously to extract the FAMEs into the hexane (upper) layer.

    • Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.[10]

Part 4: GC-MS Analysis
  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A suitable capillary column for FAME analysis, such as a 30 m x 0.25 mm HP-5ms column, is recommended.[10][11]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C for 2 minutes, then ramp to 250°C at 4°C/minute.[10]

    • Carrier Gas: Helium or Hydrogen.[10][12]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Range: m/z 40-430[11]

  • Injection: Inject 1 µL of the FAMEs in hexane.[10]

Data Analysis and Interpretation

Identification of Peaks
  • Oleic Acid Methyl Ester (C18:1): Identify the peak corresponding to oleic acid methyl ester based on its retention time and mass spectrum.

  • Dihydrosterculic Acid Methyl Ester (C19:0 cyc): DHSA methyl ester will have a characteristic retention time and mass spectrum. The cyclopropane ring can be identified by specific fragmentation patterns.

Quantification
  • Peak Area Integration: Integrate the peak areas for both oleic acid methyl ester and DHSA methyl ester in the chromatograms from both control and stressed samples.

  • Calculate the DHSA/Oleic Acid Ratio: For each sample, calculate the ratio of the peak area of DHSA methyl ester to the peak area of oleic acid methyl ester.

    Stress Index = (Peak Area of DHSA) / (Peak Area of Oleic Acid)

Interpretation of Results

An increase in the DHSA/oleic acid ratio in the stressed samples compared to the control samples indicates a physiological response to the stressor. The magnitude of this increase can be correlated with the severity of the stress.

Example Data Presentation
Sample GroupStressorPeak Area (Oleic Acid)Peak Area (DHSA)DHSA/Oleic Acid Ratio (Stress Index)
ControlNone1,250,00050,0000.04
StressedAcid (pH 4.5)1,100,000440,0000.40

In this example, the 10-fold increase in the Stress Index in the acid-stressed sample provides a quantitative measure of the microbial stress response.

Applications and Limitations

Applications
  • Drug Discovery: Screen for the efficacy of novel antimicrobial agents by measuring their impact on microbial stress levels.

  • Industrial Fermentation: Monitor and optimize fermentation processes by assessing the physiological state of the microbial culture.

  • Environmental Microbiology: Evaluate the impact of environmental pollutants on microbial populations.

  • Clinical Research: Investigate the role of stress responses in bacterial pathogenesis.

Limitations
  • Species-Specific Responses: The extent of CFA synthesis in response to stress can vary between different bacterial species.[2][13]

  • Stress Specificity: While CFA production is a general stress response, the magnitude of the response may differ depending on the nature of the stressor.

  • Requirement for Specialized Equipment: The protocol requires access to a GC-MS system.

Troubleshooting

IssuePossible CauseSolution
Low lipid yield Incomplete cell lysisExtend incubation time with lysis buffer or consider physical disruption methods like sonication.[7]
Inefficient phase separationEnsure accurate solvent ratios and thorough mixing.
Incomplete derivatization Presence of water in the reactionEnsure the lipid extract is completely dry before adding the derivatization reagent.
Insufficient reaction time or temperatureOptimize derivatization time and temperature for your specific samples.
Poor chromatographic resolution Suboptimal GC oven programAdjust the temperature ramp to improve separation of FAMEs.
Column degradationReplace the GC column.

References

  • MtoZ Biolabs. (n.d.). What Are the Methods for Extracting Bacterial Cell Membrane Lipids? MtoZ Biolabs. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, C., Li, J., Gao, C., Liu, Z., & Feng, S. (2024). Insights into the role of cyclopropane fatty acid synthase (CfaS) from extreme acidophile in bacterial defense against environmental acid stress. Archives of Microbiology, 206(12), 488. [Link]

  • Maiti, A., Kumar, A., & Daschakraborty, S. (2021). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock?. ChemRxiv. [Link]

  • Various Authors. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. [Link]

  • Manna, C., & Scognamiglio, G. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Applied Sciences, 10(22), 8089. [Link]

  • Lennen, R. M., & Pfleger, B. F. (2022). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 12(6), e4364. [Link]

  • Pini, C. V., Bernal, P., Godoy, M., & Ramos, J. L. (2009). Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT-T1E. Microbial Biotechnology, 2(2), 253–261. [Link]

  • Lee, H. J., Kim, J. S., Lee, J. H., & Kim, S. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. mBio, 10(5), e02058-19. [Link]

  • Drake, R. R., & Brodbelt, J. S. (2018). Methods for lipid extraction and identification of microbes using same via mass spectrometry.
  • Kim, B. H., Kim, S., Kim, J. G., Lee, J., Lee, K. C., & Rhee, J. H. (2005). Cyclopropane Fatty Acids Are Important for Salmonella enterica Serovar Typhimurium Virulence. Infection and Immunity, 73(3), 1404–1410. [Link]

  • Frohlich, K. S., Papenfort, K., & Gottesman, S. (2019). Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs. Journal of Bacteriology, 201(19), e00301-19. [Link]

  • Frohlich, K. S., Papenfort, K., & Gottesman, S. (2019). Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs. PubMed. [Link]

  • Raetz, C. R. H., & Guan, Z. (2013). Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria. Journal of Visualized Experiments, (79), e50612. [Link]

  • The DAN Lab - University of Wisconsin–Madison. (2024). LCMS Protocols. Retrieved from [Link]

  • Yi, E. C., & Hackett, M. (2000). Rapid isolation method for lipopolysaccharide and lipid A from Gram-negative bacteria. Analyst, 125(4), 651–656. [Link]

  • Cahoon, E. B., Li, R., & Shanklin, J. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science, 11, 75. [Link]

  • Scholfield, C. R., & Bailey, A. V. (2007). A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 55(7), 2536–2540. [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of metabolic pathway for DHS biosynthesis in E. coli. Retrieved from [Link]

  • Sasser, M. (2006). Bacterial Identification by Gas Chromatographic Analysis of Fatty Acid Methyl Esters (GC-FAME). MIDI, Inc. [Link]

  • Agilent. (n.d.). Analysis of Bacterial Fatty Acids by Flow Modulated Comprehensive Two Dimensional Gas Chromatography with Parallel Flame Ionization Detector / Mass Spectrometry. Retrieved from [Link]

  • Wimonsong, P., & Lidschreiter, M. (2016). A microfluidic device for the automated derivatization of free fatty acids to fatty acid methyl esters. Analyst, 141(13), 4047–4054. [Link]

  • Imperiale, S., Kaneppele, E., Morozova, K., & Scampicchio, M. (2021). Quantification of dihydrosterculic acid (DHSA) (average ± standard deviation, n = 3) in milk samples using GC-MS. ResearchGate. [Link]

  • Dufourc, E. J., & Smith, I. C. P. (1985). A 2H-NMR analysis of dihydrosterculoyl-containing lipids in model membranes: structural effects of a cyclopropane ring. Biochemistry, 24(10), 2426–2433. [Link]

Sources

Technical Guide: Derivatization & GC-MS Analysis of cis-9,10-Methyleneoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific stability challenges of cyclopropane fatty acids (CPAs) during gas chromatography (GC) analysis.

Target Analyte: cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic Acid) CAS: 4675-61-0 Application: Lipidomics, Drug Development, Bacterial Membrane Analysis

Part 1: Critical Analysis & Method Selection

The Instability Challenge

The cyclopropane ring in cis-9,10-methyleneoctadecanoic acid is under significant ring strain (~27.5 kcal/mol). While more stable than its cyclopropene analogs (e.g., sterculic acid), it remains susceptible to electrophilic attack under standard acidic derivatization conditions.

Causality of Error: Standard fatty acid derivatization protocols often utilize Boron Trifluoride in Methanol (BF₃-MeOH) at high temperatures (80–100°C).[1] Under these conditions, the cyclopropane ring can undergo acid-catalyzed ring opening, resulting in:

  • Methoxylation: Addition of methanol across the ring, forming methoxy-branched fatty acid artifacts.

  • Isomerization: Formation of branched-chain isomers that co-elute with other FAMEs.

The Solution: A Bifurcated Strategy To ensure scientific integrity, the derivatization method must be selected based on the lipid form (Free Fatty Acid vs. Esterified Lipid).

MethodSelection Start Start: Sample Characterization CheckForm Is the Analyte Free or Esterified? Start->CheckForm Esterified Esterified Lipids (TAGs, Phospholipids) CheckForm->Esterified FreeAcid Free Fatty Acids (FFAs) CheckForm->FreeAcid MethodA METHOD A: Base-Catalyzed Transesterification (Sodium Methoxide) Esterified->MethodA Preferred (Preserves Ring) MethodB METHOD B: Silylation (TMS) (BSTFA + 1% TMCS) FreeAcid->MethodB Gold Standard (Non-Destructive) MethodC METHOD C: Mild Acid Methylation (1% H2SO4, Low Temp) FreeAcid->MethodC Alternative (If FAMEs required) Result GC-MS Analysis MethodA->Result MethodB->Result MethodC->Result

Figure 1: Decision matrix for selecting the appropriate derivatization protocol to prevent cyclopropane ring degradation.

Part 2: Experimental Protocols

Method A: Rapid Base-Catalyzed Transesterification (For Glycerolipids)

Best for: Triglycerides (TAGs), Phospholipids. Does NOT methylate free fatty acids.

Mechanism: Nucleophilic attack by methoxide ion on the carbonyl carbon. The reaction environment remains alkaline, preventing protonation and subsequent ring opening of the cyclopropane moiety.

Reagents:

  • 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.

  • n-Heptane (GC Grade).

  • Internal Standard: Methyl tricosanoate (C23:0) or Methyl nonadecanoate (C19:0).

Protocol:

  • Solubilization: Dissolve 10 mg of lipid extract in 1 mL of n-Heptane containing the Internal Standard (100 µg/mL).

  • Reaction: Add 50 µL of 0.5 M NaOMe solution.

  • Agitation: Vortex vigorously for 60 seconds. Note: The reaction is almost instantaneous at room temperature.

  • Incubation: Allow to stand at room temperature (20-25°C) for 10 minutes. Do not heat.

  • Neutralization (Optional but Recommended): Add 0.1 g of crystalline Sodium Bisulfate (NaHSO₄) to neutralize excess base and stop the reaction without adding water.

  • Clarification: Centrifuge at 3000 x g for 5 minutes.

  • Collection: Transfer the upper heptane layer (containing FAMEs) to a GC vial.

Self-Validation Check:

  • Pass Criteria: Clear heptane layer, no precipitation in the final vial.

  • Fail Criteria: Presence of "soap" (saponification products) indicated by a cloudy interface; usually caused by water contamination in reagents.

Method B: Silylation via BSTFA (For Free Fatty Acids)

Best for: Free Fatty Acids (FFAs) where acid-catalyzed methylation poses a stability risk.

Mechanism: Replaces the active hydrogen of the carboxylic acid with a Trimethylsilyl (TMS) group. This reaction is non-acidic and thermally mild.

Reagents:

  • BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

  • Anhydrous Pyridine.

  • Solvent: Ethyl Acetate.

Protocol:

  • Preparation: Dry the lipid extract completely under a stream of Nitrogen (N₂). Strictly anhydrous conditions are required.

  • Solubilization: Redissolve residue in 100 µL anhydrous Pyridine.

  • Derivatization: Add 100 µL BSTFA + 1% TMCS.

  • Reaction: Cap tightly (Teflon-lined) and incubate at 60°C for 30 minutes.

  • Analysis: Inject directly into GC-MS. Note: TMS derivatives are moisture sensitive; analyze within 24 hours.

Part 3: GC-MS Analysis & Identification[2][3]

Instrument Parameters

To successfully separate cis-9,10-methyleneoctadecanoic acid from its isomers (e.g., Oleic acid C18:1 cis-9, which often co-elutes on non-polar columns), a high-polarity column is strongly recommended.

ParameterSpecificationRationale
Column CP-Sil 88 or SP-2560 (100m x 0.25mm x 0.20µm)Biscyanopropyl phases provide maximum separation of geometric and positional isomers.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for MS stability.
Inlet Split (10:1 to 50:1) @ 250°CPrevents column overload; 250°C is safe for FAMEs (flash vaporization).
Oven Program 140°C (hold 5 min) → 4°C/min → 240°C (hold 15 min)Slow ramp critical for resolving CPA from C18:1 isomers.
Transfer Line 250°CPrevent condensation.
Ion Source 230°C (EI Mode, 70eV)Standard ionization.[2]
Mass Spectral Identification (FAME Derivative)

When analyzing the Methyl Ester (FAME) of cis-9,10-methyleneoctadecanoic acid, look for these diagnostic markers:

  • Molecular Ion:

    
    310  (Small but distinct).
    
  • Base Peak: Typically

    
     55 or 67 (general hydrocarbon fragments).
    
  • Diagnostic CPA Fragment:

    
    278  (M-32, loss of methanol).
    
  • Differentiation: Unlike straight-chain unsaturated FAMEs, CPAs often show a characteristic "gap" in the fragmentation series around the ring position, though this is less obvious in FAMEs than in Picolinyl esters.

Quality Control: Detecting Degradation If the derivatization was too harsh (Acidic Method Failure), you will observe:

  • Artifact Peak: A peak eluting after the main analyte with

    
     342 (M+32, addition of methanol).
    
  • Loss of Target: Significant reduction in the

    
     310 peak area relative to the internal standard.
    

Workflow Sample Lipid Extract Reaction Transesterification (10 min @ 25°C) Sample->Reaction Reagent 0.5M NaOMe in MeOH Reagent->Reaction Neutralize Add NaHSO4 (Stop Reaction) Reaction->Neutralize Extract Heptane Extraction Neutralize->Extract Inject GC-MS Injection Extract->Inject

Figure 2: Workflow for the recommended Base-Catalyzed Transesterification (Method A).

References

  • Caligiani, A., et al. (2014).[3] "GC-MS detection of cyclopropane fatty acids in food samples." Journal of Agricultural and Food Chemistry.

  • Christie, W. W. (1993). "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." The Oily Press.

  • Vlahov, G. (1999). "Application of NMR spectroscopy to the study of the structure of cyclopropane fatty acids." Lipids.[4][5][6]

  • Agilent Technologies. (2020). "Analysis of Fatty Acid Methyl Esters (FAMEs) in Food." Application Note.

  • Lipid Maps. (2007). "Fatty Acid Mass Spectrometry Protocol." Lipid Maps Protocols.

Sources

NMR spectroscopy for cyclopropane fatty acid identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution NMR Spectroscopy for the Identification and Quantification of Cyclopropane Fatty Acids (CFAs) Content Type: Application Note & Detailed Protocol Audience: Analytical Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary

Cyclopropane fatty acids (CFAs), such as dihydrosterculic acid (DHSA) and lactobacillic acid (LBA), are critical biomarkers in bacterial membrane physiology and food authenticity. Unlike standard unsaturated lipids, the strained three-membered ring of CFAs imparts unique magnetic anisotropy, making Nuclear Magnetic Resonance (NMR) spectroscopy the gold standard for their direct, non-destructive identification without derivatization.

This Application Note provides a rigorous protocol for the detection and quantification of CFAs. It focuses on the diagnostic high-field region (-0.5 to 0.8 ppm) of the ^1H NMR spectrum, where the cyclopropane ring protons resonate distinctively, separated from the bulk lipid signals.

Introduction & Biological Significance

The Biological Context

CFAs are formed by the post-synthetic modification of unsaturated fatty acids in the phospholipid bilayer, catalyzed by CFA synthase (cfa gene).[1][2]

  • Bacterial Physiology: In pathogens like Mycobacterium tuberculosis and E. coli, CFAs modify membrane fluidity and permeability, conferring resistance to acidic environments and oxidative stress.[1] This makes CFA synthase a potential drug target for antimicrobial resistance (AMR).

  • Food Science: CFAs are markers for bacterial activity in fermented foods and are used to authenticate dairy products (e.g., distinguishing silage-free "Haymilk" from standard milk).

Why NMR?

While GC-MS is common, it requires methyl-ester derivatization which can degrade the unstable cyclopropane ring or obscure stereochemistry. NMR offers:

  • Stereochemical Resolution: Instantly distinguishes cis vs. trans isomers.

  • Structural Integrity: Analyzes intact lipids or free fatty acids.

  • Quantification: qNMR provides molar ratios relative to an internal standard.

Theoretical Basis: The Cyclopropane Anisotropy

The cyclopropane ring possesses significant diamagnetic anisotropy. The electron density circulating within the ring creates a shielding cone perpendicular to the ring plane and a deshielding zone in the plane.

  • Shielding Effect (High Field): Protons located above/below the ring plane (specifically the cis proton of the methylene group) experience strong shielding, pushing their resonance upfield, often below 0 ppm (negative chemical shift).

  • Deshielding Effect: Protons in the plane of the ring are less shielded.

This physics dictates the unique spectral fingerprint utilized in this protocol.

Experimental Protocol

Materials & Reagents
  • Solvent: Chloroform-d (

    
    ) with 99.8% D enrichment.
    
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or Trimethylsilyl decanol (TMSD).

  • Sample: 5–50 mg of total lipid extract or pure fatty acid.

  • NMR Tube: High-precision 5 mm tubes (Wilmad 535-PP or equivalent).

Sample Preparation
  • Extraction: Extract total lipids using the Folch method (2:1 Chloroform:Methanol) or Bligh-Dyer method.

  • Drying: Evaporate solvent completely under a nitrogen stream. Ensure no water remains (water peak at ~1.56 ppm in

    
     can broaden signals).
    
  • Dissolution: Dissolve the lipid residue in 600

    
    L of 
    
    
    
    containing 0.03% (v/v) TMS.
  • Filtration: If the solution is cloudy, filter through a 0.2

    
    m PTFE syringe filter or glass wool to prevent magnetic field inhomogeneity.
    
NMR Acquisition Parameters
  • Instrument: 600 MHz spectrometer recommended (400 MHz minimum). Cryoprobe enhances sensitivity for low-abundance CFAs.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard 1D proton with 30° pulse (zg30).

  • Spectral Width: -2 ppm to 14 ppm.

  • Relaxation Delay (D1): CRITICAL. Lipids have long spin-lattice relaxation times (

    
    ).
    
    • For qualitative ID: D1 = 2 seconds.

    • For qNMR: D1

      
       5 
      
      
      
      
      
      (typically 5–10 seconds).
  • Scans (NS): 64–256 scans (depending on concentration).

Data Analysis & Interpretation

Spectral Assignments (The Fingerprint)

The diagnostic region for CFAs is -0.5 ppm to 0.8 ppm . Standard fatty acids (oleic, linoleic, palmitic) do not have signals < 0.8 ppm.

Table 1: Characteristic ^1H NMR Chemical Shifts (


) 
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityNotes
Cyclopropane Ring Cis-methylene (

)
-0.33 to -0.35 Multiplet/Quartet Primary Diagnostic Peak
Trans-methylene (

)
0.55 – 0.60MultipletOverlaps slightly with methine
Methine (

)
0.64 – 0.68Broad MultipletRing junction protons
Cyclopropene Ring Methylene (

)
0.77SingletFound in Sterculic/Malvalic acid
Terminal Methyl Methyl (

)
0.88TripletStandard lipid terminus
Bulk Chain Methylene (

)
1.25 – 1.35Broad SignalBulk chain protons
Distinguishing Isomers
  • Cis-CFA (e.g., Dihydrosterculic): The cis configuration forces one methylene proton deep into the shielding cone, resulting in the characteristic -0.33 ppm signal.

  • Trans-CFA: The symmetry is broken differently; trans isomers typically lack the extreme upfield shift (< 0 ppm) and appear closer to 0.4–0.6 ppm, often overlapping with the trans-methylene signal of the cis isomer.

Quantification (qNMR Calculation)

To calculate the molar amount of CFA (


):


Where:

  • 
     = Moles of Internal Standard (TMS or TMSD).
    
  • 
     = Integral of the signal at -0.33 ppm .
    
  • 
     = Integral of the Internal Standard signal (0.00 ppm).
    
  • 
     = Number of protons in IS signal (e.g., 12 for TMS).
    
  • 
     = Number of protons in CFA signal (1 for the cis-methylene proton).
    

Visualization: Analytical Workflows

Figure 1: CFA Identification Workflow

CFA_Workflow Extract Lipid Extraction (Folch/Bligh-Dyer) Prep Sample Prep Dissolve in CDCl3 + TMS Filter Extract->Prep Acquire NMR Acquisition 1H 1D Sequence (zg30) D1 > 5s (qNMR) Prep->Acquire Process Processing Phase/Baseline Correction Reference TMS to 0.00 ppm Acquire->Process Analyze Region Analysis Check -0.5 to 0.8 ppm Process->Analyze Decision Signal at -0.33 ppm? Analyze->Decision Result_Pos Cis-Cyclopropane FA Confirmed (e.g., Dihydrosterculic Acid) Decision->Result_Pos Yes (Multiplet) Result_Neg Check 0.77 ppm (Cyclopropene) or 0.5 ppm (Trans-CFA) Decision->Result_Neg No

Caption: Step-by-step workflow for the extraction, acquisition, and decision logic in identifying Cyclopropane Fatty Acids via NMR.

Troubleshooting & Validation

  • Issue: Broad Signals.

    • Cause: Presence of paramagnetic ions or water aggregates.

    • Fix: Filter sample; add a drop of

      
       (shake and let separate) to exchange exchangeable protons, though this rarely affects the CFA ring protons. Ensure high-quality 
      
      
      
      .
  • Issue: Baseline Distortion at -0.3 ppm.

    • Cause: Improper phase correction or acoustic ringing (rare in modern probes).

    • Fix: Apply manual phase correction. Use backward linear prediction (LPC) for the first few points if instrumental ringing is suspected.

  • Validation:

    • Spiking: Spike the sample with a known standard (e.g., methyl dihydrosterculate) to confirm the chemical shift increase of the -0.33 ppm signal.

    • 2D NMR: Run a ^1H-^13C HSQC. The proton at -0.33 ppm should correlate to a carbon at ~10–11 ppm.

References

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega. (2023). [Link]

  • Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Journal of Analytical Methods in Chemistry. (2018). [Link]

  • Cyclopropyl Fatty Lipids: Biological Significance. Avanti Polar Lipids Research. [Link]

  • Assay of cyclopropenoid lipids by nuclear magnetic resonance. Journal of the American Oil Chemists' Society. (1972).[3] [Link]

  • NMR characterization of dihydrosterculic acid and its methyl ester. Lipids. (2006). [Link]

Sources

Application Notes and Protocols for the Lipidomic Analysis of cis-9,10-Methyleneoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

This guide is designed for researchers, scientists, and drug development professionals who are engaged in the complex and rewarding field of lipidomics. The focus of this document is a unique fatty acid, cis-9,10-Methyleneoctadecanoic acid, more commonly known as dihydrosterculic acid. This cyclopropane-containing lipid, while not as ubiquitous as oleic or palmitic acid, plays significant and increasingly recognized roles in cellular physiology and pathology. Its presence in bacterial membranes as an adaptation to stress, and its emerging role in mammalian metabolic regulation, make it a molecule of considerable interest.

This document deviates from a rigid template to provide a more intuitive and practical guide. We will delve into the rationale behind the analytical choices, offering not just protocols, but the scientific reasoning that underpins them. Our aim is to equip you with the knowledge to not only replicate these methods but also to adapt and troubleshoot them for your specific research needs. The protocols herein are designed to be self-validating, with integrated quality control measures to ensure the integrity of your data.

Part 1: The Biological Significance and Applications of cis-9,10-Methyleneoctadecanoic Acid

cis-9,10-Methyleneoctadecanoic acid is a saturated fatty acid with a distinctive cyclopropane ring in the middle of its acyl chain. This structural feature imparts unique chemical and physical properties that influence its biological functions.

Biosynthesis: A Tale of Two Kingdoms

The formation of the cyclopropane ring is a fascinating example of convergent evolution in its mechanism. In both bacteria and plants, the precursor is oleic acid (cis-9-Octadecenoic acid). The methylene bridge that forms the cyclopropane ring is donated by S-adenosylmethionine (SAM), a common methyl group donor in biological systems.[1] This reaction is catalyzed by the enzyme cyclopropane-fatty-acyl-phospholipid synthase.[1]

Oleic_Acid Oleic Acid (in phospholipid) CFAS Cyclopropane-fatty-acyl- phospholipid synthase Oleic_Acid->CFAS SAM S-Adenosylmethionine (SAM) SAM->CFAS DHSA cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic Acid) CFAS->DHSA SAH S-Adenosylhomocysteine (SAH) CFAS->SAH Methylene transfer

Caption: Biosynthesis of cis-9,10-Methyleneoctadecanoic Acid.

Role in Bacterial Membranes

In bacteria such as Escherichia coli, the synthesis of cyclopropane fatty acids is a key mechanism for adapting to environmental stress. The presence of the cyclopropane ring in membrane phospholipids is thought to increase membrane rigidity and decrease permeability, offering protection against acidic conditions and other environmental insults.

Emerging Roles in Mammalian Metabolism

Recent research has illuminated the potential of cis-9,10-Methyleneoctadecanoic acid, found in dietary sources like cottonseed oil, to modulate mammalian lipid metabolism.[2] Two key areas of influence have been identified:

  • Inhibition of Stearoyl-CoA Desaturase (SCD): This fatty acid can suppress the activity of SCD, a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[3][4] By inhibiting SCD, it can alter the balance of saturated and unsaturated fatty acids within the cell, which has implications for membrane fluidity, lipid signaling, and overall metabolic health.

  • Activation of PPARα Signaling: Dihydrosterculic acid has been shown to induce the expression of genes regulated by the peroxisome proliferator-activated receptor alpha (PPARα).[5][6] PPARα is a master regulator of fatty acid oxidation. Its activation by cis-9,10-Methyleneoctadecanoic acid can lead to an increase in the breakdown of fatty acids for energy, a process with therapeutic potential for metabolic disorders.

cluster_0 Cellular Environment cluster_1 Metabolic Pathways DHSA cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic Acid) PPARa PPARα Activation DHSA->PPARa SCD1 Stearoyl-CoA Desaturase (SCD1) Inhibition DHSA->SCD1 FAO Increased Fatty Acid Oxidation PPARa->FAO Upregulates FAO genes MUFA Decreased Monounsaturated Fatty Acid Synthesis SCD1->MUFA Reduces conversion

Caption: Metabolic influence of cis-9,10-Methyleneoctadecanoic Acid.

Part 2: Quantitative Analysis in Lipidomics

The accurate quantification of cis-9,10-Methyleneoctadecanoic acid in biological samples is crucial for understanding its roles in health and disease. Due to its unique structure, specific analytical considerations are required. The most common and robust method for its analysis is Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization to its fatty acid methyl ester (FAME).

Analytical Workflow Overview

Sample Biological Sample (e.g., Bacterial Pellet, Seed Homogenate) Extraction Lipid Extraction (Folch or Bligh-Dyer) Sample->Extraction Derivatization FAME Derivatization (BCl3-Methanol) Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the analysis of cis-9,10-Methyleneoctadecanoic Acid.

Detailed Protocol: Quantification of cis-9,10-Methyleneoctadecanoic Acid in Bacterial Cells by GC-MS

This protocol provides a step-by-step guide for the extraction, derivatization, and analysis of cis-9,10-Methyleneoctadecanoic acid from a bacterial cell pellet.

Materials:

  • Bacterial cell pellet (e.g., E. coli)

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution, sterile

  • Boron trichloride-methanol solution (12% w/w)

  • Hexane, HPLC grade

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glassware: screw-cap test tubes, Pasteur pipettes, vials for GC-MS

Protocol:

Step 1: Lipid Extraction (Modified Bligh-Dyer Method)

  • Rationale: This method efficiently extracts a broad range of lipids from the cellular matrix into an organic phase. The ratio of chloroform to methanol to water is critical for achieving a clean phase separation.

  • To a known weight of bacterial cell pellet (e.g., 50-100 mg) in a glass test tube, add 1 mL of methanol and the internal standard.

  • Vortex vigorously for 1 minute to disrupt the cells.

  • Add 2 mL of chloroform and vortex for another 2 minutes.

  • Add 0.8 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • Rationale: Derivatization to FAMEs is essential for GC analysis as it increases the volatility and thermal stability of the fatty acids, and reduces their polarity, leading to better chromatographic separation and peak shape. Boron trichloride in methanol is a highly effective catalyst for this esterification.

  • To the dried lipid extract, add 2 mL of 12% BCl3-methanol solution.

  • Seal the tube tightly and heat at 60°C for 10 minutes in a water bath or heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

Step 3: GC-MS Analysis

  • Rationale: A polar stationary phase column, such as one containing cyanopropyl, is recommended for FAME analysis as it provides excellent separation based on the degree of unsaturation and the position of double bonds or, in this case, the cyclopropane ring.[5][7]

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the FAME extract in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-500.

    • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For cis-9,10-Methyleneoctadecanoic acid methyl ester, characteristic ions can be monitored for enhanced sensitivity.

Step 4: Data Analysis and Quantification

  • Identify the FAME peaks based on their retention times compared to a known standard and their mass spectra.

  • Quantify the amount of cis-9,10-Methyleneoctadecanoic acid by comparing the peak area of its methyl ester to the peak area of the internal standard.

Self-Validation and Quality Control:

  • Internal Standard: The use of an internal standard (a fatty acid not expected to be in the sample) is crucial for correcting for variations in extraction efficiency and injection volume.

  • Reagent Blank: Prepare a reagent blank by performing the entire procedure without a sample to identify any potential contamination from solvents or reagents.

  • Standard Curve: For absolute quantification, a standard curve should be prepared using a certified standard of cis-9,10-Methyleneoctadecanoic acid.

  • Pooled QC Samples: In larger studies, a pooled quality control sample, created by combining a small aliquot of each study sample, should be analyzed periodically throughout the run to monitor analytical stability.[8]

Part 3: Data Presentation and Interpretation

Typical Concentrations of cis-9,10-Methyleneoctadecanoic Acid

The abundance of cis-9,10-Methyleneoctadecanoic acid varies significantly across different biological sources. The following table provides a summary of reported concentrations.

Biological SourceConcentration RangeReference
Cottonseed Oil~0.3% of total fatty acids[2]
Litchi Seed OilUp to 40% of total fatty acids[1]
E. coli MembranesVaries with growth conditions[2]
Ewe Milk Fat (after sterculic acid administration)Detectable levels[9]
Various Animal Fats200 - 1000 mg/kg of fat[10][11]
Challenges and Considerations in Analysis
  • Cyclopropane Ring Stability: While generally stable under the described analytical conditions, the cyclopropane ring can be susceptible to opening under harsh acidic or high-temperature conditions.[12] The recommended derivatization and GC conditions are optimized to minimize this risk.

  • Isomer Co-elution: In complex biological samples, other fatty acid isomers may co-elute with the target analyte. High-resolution capillary GC columns are essential for achieving adequate separation.

  • Matrix Effects: Biological matrices can be complex, leading to interference in the analysis. Thorough sample preparation and the use of an internal standard are critical for mitigating these effects.

References

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent. [Link]

  • Paton, C. M., et al. (2025). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice. The Journal of Physiology. [Link]

  • David, F., et al. (2005). Improving the Analysis of Fatty Acid Methyl Esters Using Retention Time Locked Methods and Retention.
  • Wikipedia. Cyclopropane fatty acid. [Link]

  • Restek. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). [Link]

  • Shevchenko, A., & Simons, K. (2021). Quality control requirements for the correct annotation of lipidomics data.
  • Phenomenex. GC Column Troubleshooting Guide. [Link]

  • Gorrochategui, E., et al. (2021).
  • Caligiani, A., et al. (2010). Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria. Journal of agricultural and food chemistry.
  • Ecker, J., & Scherer, M. (2008). Direct quantitation of fatty acids present in bacteria and fungi: stability of the cyclopropane ring to chlorotrimethylsilane. Journal of agricultural and food chemistry.
  • Petrucci, F., et al. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs.
  • Grant-St James, A., et al. (2025). Analytical quality control in targeted lipidomics: Evaluating the performance of commercial plasma as a surrogate for pooled study samples. Analytica Chimica Acta.
  • Bohannon, M. B., & Kleiman, R. (1977). Cyclopropene fatty acids of selected seed oils from bombacaceae, malvaceae, and sterculiaceae. Lipids.
  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Journal of Analytical Methods in Chemistry.
  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1 H NMR. Journal of analytical methods in chemistry.
  • Di Miceli, M., et al. (2023).
  • Smith, C. R. (1970). Estimates of cyclopropenoid fatty acid content of oils isolated from plants. Journal of the American Oil Chemists' Society.
  • Waters. LipidQuan Method Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. [Link]

  • Bao, X., et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida.
  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Powers, D. C., et al. (2020). The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)-O Arylation. Journal of the American Chemical Society.
  • Chromatography Forum. omega-hydroxy fatty acids. [Link]

  • Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and. [Link]

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • Flowers, M. T., & Ntambi, J. M. (2008). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery.
  • Ridley, W. P., et al. (2007). A Quantitative Method for the Determination of Cyclopropenoid Fatty Acids in Cottonseed, Cottonseed Meal, and Cottonseed Oil (Gossypium hirsutum) by High-Performance Liquid Chromatography. Journal of agricultural and food chemistry.
  • Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Beilstein journal of organic chemistry.
  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • Caligiani, A., et al. (2020).
  • ResearchGate. How can we methylate SCFAs to be FAMEs and check the completing of methylation?. [Link]

  • Carballeira, N. M., & Medina, J. R. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies.
  • Oursel, D., et al. (2007). Identification of the fatty acids present in the membranes of E. coli. Analytical and bioanalytical chemistry.
  • Yuk, H. G., & Marshall, D. L. (2004). Adaptation of Escherichia coli O157:H7 to pH Alters Membrane Lipid Composition, Verotoxin Secretion, and Resistance to Simulated Gastric Fluid Acid. Applied and environmental microbiology.
  • Mondal, D., et al. (2023). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock?. ChemRxiv.
  • Olszewska, M. A., & Gliniewicz, A. (2020).
  • Haest, C. W., et al. (1972). FRAGILITY OF THE PERMEABILITY BARRIER OF ESCHERICHIA COLI An unsaturated fatty acid requiring auxotroph of Escheric. Biochimica et Biophysica Acta (BBA) - Biomembranes.

Sources

Application Note: High-Precision Analysis of Dihydrosterculic Acid Methyl Ester (DHSA-ME)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Dihydrosterculic Acid Methyl Ester as a Standard Content Type: Detailed Application Note and Protocol Audience: Researchers, Analytical Chemists, and Drug Development Professionals

A Standard for Bacterial Membrane Stress Profiling and Lipidomics

Executive Summary

Dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) is a unique cyclopropane fatty acid (CFA) found in bacterial membranes and specific seed oils.[1] Its methyl ester form, Dihydrosterculic Acid Methyl Ester (DHSA-ME) , serves as a critical analytical standard for quantifying bacterial stress responses (acid resistance) and detecting lipid adulteration. Unlike its precursor oleic acid, the cyclopropane ring in DHSA confers rigidity and chemical stability to lipid bilayers, acting as a "shield" against environmental stress.

This guide provides a validated protocol for the extraction, derivatization, and GC-MS/FID analysis of DHSA-ME, addressing the specific challenges of separating cyclopropane derivatives from mono-unsaturated isomers.

Chemical Identity & Properties

PropertySpecification
Compound Name Dihydrosterculic Acid Methyl Ester
Systematic Name Methyl cis-9,10-methyleneoctadecanoate
Parent Acid CAS 4675-61-0 (Dihydrosterculic Acid)
Molecular Formula C₂₀H₃₈O₂ (Methyl Ester)
Molecular Weight 310.51 g/mol
Structure C19 fatty acid chain with a cis-cyclopropane ring at C9-C10
Solubility Soluble in hexane, chloroform, methanol; Insoluble in water
Stability More stable than cyclopropene analogs (e.g., Sterculic acid), but sensitive to prolonged high-heat acidic transesterification.[2][3][4]
Structural Visualization

The following diagram illustrates the biosynthesis of Dihydrosterculic Acid from Oleic Acid, highlighting the addition of the methylene group from S-Adenosyl Methionine (SAM).

Biosynthesis Oleic Oleic Acid (C18:1 cis-9) Phospholipid-bound DHSA Dihydrosterculic Acid (C19 cyclopropane) Membrane Rigidifier Oleic->DHSA Methylene Addition SAM S-Adenosyl Methionine (SAM) SAM->DHSA SAH S-Adenosyl Homocysteine SAM->SAH CFA_Synthase Enzyme: CFA Synthase CFA_Synthase->DHSA Catalysis

Figure 1: Biosynthetic pathway of Dihydrosterculic Acid in bacterial membranes.

Biological & Analytical Significance[1][5]

Bacterial Stress Biomarker

In organisms like Escherichia coli, Salmonella, and Lactobacillus, the conversion of unsaturated fatty acids (UFAs) to CFAs is a hallmark of the Stringent Response to acidic pH or stationary phase growth.

  • Mechanism: The cyclopropane ring prevents the rotation of the fatty acyl chain, increasing membrane packing density and reducing permeability to protons (H⁺).

  • Application: Researchers quantify the DHSA/Oleic Acid ratio to assess the physiological state of bacterial cultures or the efficacy of antimicrobial agents targeting membrane fluidity.

Lipid Adulteration Marker

DHSA is a minor component in cottonseed oil and oils from the Sterculiaceae family. Its presence in high-value oils (e.g., olive oil) can indicate adulteration with cheaper seed oils.

Experimental Protocol: Preparation and Analysis

Reagents and Standards
  • Standard: Dihydrosterculic Acid Methyl Ester (>98% purity).

  • Internal Standard: Methyl Nonadecanoate (C19:0 ME) or Methyl Heneicosanoate (C21:0 ME)—choose one that does not co-elute with the target.

  • Derivatization Reagent:

    • Preferred: 0.5 M Sodium Methoxide in Methanol (Base-catalyzed) – Gentler, prevents ring degradation.

    • Alternative: 14% Boron Trifluoride (BF₃) in Methanol – Use only if free fatty acids are present; limit heating to 5 mins at 60°C.

Sample Preparation Workflow
Step 1: Lipid Extraction (Folch Method)
  • Homogenize 50 mg of bacterial pellet or 100 µL of oil in 2:1 Chloroform:Methanol (v/v).

  • Vortex for 1 min and incubate at room temperature for 15 mins.

  • Add 0.2 volumes of 0.9% NaCl (aq) to induce phase separation.

  • Centrifuge at 2,000 x g for 5 mins.

  • Collect the lower organic phase (containing lipids) into a clean glass vial.

  • Dry under a stream of Nitrogen gas (N₂).

Step 2: Transesterification (Derivatization)

Critical: Cyclopropane rings can open under harsh acidic conditions. Base-catalyzed transesterification is recommended for glycerolipids.

Protocol A: Base-Catalyzed (For Triglycerides/Phospholipids)

  • Resuspend dried lipids in 1 mL Hexane.

  • Add 50 µL of Internal Standard solution.

  • Add 200 µL of 2M KOH in Methanol (or NaOMe).

  • Vortex vigorously for 30 seconds.

  • Allow to stand for 5 minutes at room temperature.

  • Add 500 mg Sodium Bisulfate (NaHSO₄) solid to neutralize excess base (optional) or wash with water.

  • Transfer the upper Hexane layer to a GC vial.

Protocol B: Acid-Catalyzed (For Free Fatty Acids) [5]

  • Add 1 mL 14% BF₃-Methanol to dried lipids.

  • Heat at 60°C for exactly 5 minutes . Do not exceed time/temp to preserve the ring.

  • Cool rapidly on ice.

  • Add 1 mL Hexane and 1 mL Water.

  • Vortex and centrifuge. Transfer upper Hexane layer.[6]

GC-MS/FID Analysis Parameters

To successfully resolve DHSA-ME from C18:1 isomers and C19:0, a high-polarity column is essential.

ParameterRecommendation
Column Select FAME / CP-Sil 88 / DB-23 (Cyanopropyl phases) are superior to DB-5.
Dimensions 100 m x 0.25 mm x 0.20 µm (Long column preferred for isomer separation).
Carrier Gas Helium (1.0 mL/min, constant flow) or Hydrogen (optimized linear velocity).[7]
Inlet Split (20:1 to 50:1), 250°C.
Oven Program 140°C (hold 5 min) → 4°C/min to 240°C (hold 15 min).
Detector (FID) 260°C; H₂ 40 mL/min, Air 400 mL/min.
Detector (MS) Source 230°C, Quad 150°C; Scan range 40-450 m/z.

Data Analysis & Identification

Retention Time Logic

On a high-polarity column (e.g., DB-23), fatty acids elute generally by chain length and then by degree of unsaturation.

  • Elution Order: Stearic (C18:0) → Oleic (C18:1 cis-9) → Vaccenic (C18:1 cis-11) → Dihydrosterculic (C19:0 cyclopropane) → Nonadecanoic (C19:0 straight chain).

  • Note: DHSA-ME has an Equivalent Chain Length (ECL) of approximately 18.8 to 19.2 depending on the specific column phase.

Mass Spectrometry Identification

While retention time is the primary identifier, MS confirms the structure.

  • Molecular Ion (M⁺): m/z 310 (Distinct from C18:1 methyl ester at m/z 296).

  • Base Peak: m/z 74 (McLafferty rearrangement, characteristic of methyl esters).

  • Diagnostic Features:

    • Lack of intense ions at m/z 264 (M-46) or m/z 222 (M-88) which are common in straight chains.

    • Cyclopropane rings often show a specific fragmentation pattern with a preserved ring or specific ring-opening fragments, but the M+ 310 is the robust discriminator against C18 derivatives.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Bacteria/Oil) Extraction Lipid Extraction (Folch: CHCl3/MeOH) Sample->Extraction Derivatization Derivatization (Base-Catalyzed Preferred) Extraction->Derivatization GC_Sep GC Separation (High Polarity Column DB-23 / CP-Sil 88) Derivatization->GC_Sep Inject Hexane Layer Detection Detection (FID or MS) GC_Sep->Detection Data Data Analysis RT: ~19.0 ECL M+: 310 m/z Detection->Data

Figure 2: Step-by-step analytical workflow for DHSA-ME quantification.

Troubleshooting & Optimization

IssueProbable CauseSolution
Peak Tailing Active sites in inlet liner or column degradation.Change liner; trim column guard (0.5 m).
Missing Peak Degradation of cyclopropane ring.Switch from Acid-catalyzed (BF₃) to Base-catalyzed (NaOMe) derivatization.
Co-elution Overlap with C19:0 or C18:3 isomers.Decrease oven ramp rate (e.g., to 2°C/min) or use a 100m column.
Ghost Peaks Contamination from septum or plasticizers.Use low-bleed septa; avoid plastic pipettes with Hexane.

References

  • Knothe, G. (2006).[1] "NMR Characterization of Dihydrosterculic Acid and Its Methyl Ester." Lipids, 41(4), 393-396.[1] Link

  • Grogan, D.W., & Cronan, J.E. (1997). "Cyclopropane ring formation in membrane lipids of bacteria." Microbiology and Molecular Biology Reviews, 61(4), 429-441. Link

  • Matreya LLC. (2020). "Product Data Sheet: Dihydrosterculic Acid." Cayman Chemical.[2] Link

  • Christie, W.W. (1993). "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." Advances in Lipid Methodology, Two, 69-111. Link

  • AOCS Official Method Ce 1h-05. (2005). "Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC." AOCS. Link

Sources

Application Notes and Protocols for the Stable Isotope Labeling of cis-9,10-Methyleneoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide provides detailed methodologies for the stable isotope labeling of cis-9,10-methyleneoctadecanoic acid, also known as dihydrosterculic acid (DHSA). As a key cyclopropane fatty acid (CPFA) found in the cell membranes of various bacteria and plants, DHSA plays a significant role in membrane fluidity and resistance to environmental stress[1]. Its study is crucial for understanding bacterial physiology, host-pathogen interactions, and lipid metabolism[2]. Isotopic labeling of DHSA enables precise tracking and quantification in complex biological systems using mass spectrometry-based techniques, providing invaluable data for metabolic flux analysis and mechanism of action studies. This document details two primary labeling strategies: a robust chemical synthesis via the Simmons-Smith cyclopropanation reaction and a biomimetic approach using in vivo or in vitro enzymatic systems. We provide step-by-step protocols, discuss the rationale behind experimental choices, and outline the analytical methods for verifying and quantifying isotopic incorporation.

Introduction: The Significance of Labeled Dihydrosterculic Acid

cis-9,10-Methyleneoctadecanoic acid is a C19 fatty acid characterized by a cyclopropane ring at the 9 and 10 positions. This structural feature is biosynthesized by the addition of a methylene group from S-adenosyl-L-methionine (SAM) across the cis-double bond of oleic acid, a reaction catalyzed by cyclopropane fatty acid (CFA) synthase[1][3][4]. This modification occurs post-synthesis on intact phospholipids within the membrane bilayer[1][3].

The presence of the cyclopropane ring imparts unique physicochemical properties to cell membranes, influencing their fluidity, permeability, and stability. In pathogenic bacteria, such as Mycobacterium tuberculosis, CPFAs are linked to virulence and persistence, making the biosynthetic enzymes potential drug targets[2]. Furthermore, DHSA has been investigated for its effects on lipid metabolism in mammalian systems.

Stable isotope labeling is a powerful technique for elucidating the metabolic fate and function of molecules like DHSA[5]. By replacing atoms such as ¹²C or ¹H with their heavier, non-radioactive counterparts (¹³C or ²H/D), researchers can distinguish the labeled molecule from its endogenous, unlabeled pool. This allows for:

  • Metabolic Flux Analysis: Quantifying the rate of synthesis, degradation, and conversion of DHSA within a biological system.

  • Target Engagement Studies: Confirming the interaction of potential inhibitors with the CFA synthase enzyme.

  • Pharmacokinetic Profiling: Tracking the absorption, distribution, metabolism, and excretion (ADME) of DHSA or its derivatives.

This guide presents two validated approaches to generate isotopically labeled DHSA suitable for these advanced research applications.

Chemical Synthesis Approach: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes[6][7]. The reaction involves an organozinc carbenoid, which delivers a methylene group to the double bond in a concerted fashion, preserving the cis-stereochemistry of the precursor, oleic acid[6]. To introduce a stable isotope label, one can use either a labeled oleic acid precursor or a labeled methylene source (diiodomethane).

Rationale for Reagent Selection
  • Starting Material: Methyl oleate is used instead of oleic acid to protect the carboxylic acid group, which could otherwise react with the organozinc reagent[6].

  • Labeling Source:

    • Deuterium Labeling (²H₂): Using deuterated diiodomethane (CD₂I₂) introduces two deuterium atoms into the cyclopropane methylene bridge. This is a cost-effective method for generating a labeled internal standard for mass spectrometry.

    • Carbon-13 Labeling (¹³C): Using [¹³C]-diiodomethane introduces a ¹³C label into the methylene bridge. Alternatively, starting with uniformly ¹³C-labeled oleic acid ([U-¹³C₁₈]-oleic acid) allows for the synthesis of a tracer that can be followed through various metabolic transformations of the entire fatty acid backbone[5].

  • Zinc Reagent: The Furukawa modification, which employs diethylzinc (Et₂Zn) instead of the traditional zinc-copper couple, often provides higher yields and better reproducibility, especially for unfunctionalized alkenes like methyl oleate[6].

Visualization of the Chemical Labeling Workflow

cluster_reactants Reactants & Precursors cluster_reaction Reaction Step cluster_products Products & Purification Oleate Methyl Oleate (or ¹³C-labeled Methyl Oleate) Reaction Simmons-Smith Cyclopropanation (Furukawa Modification) Oleate->Reaction CH2I2 Diiodomethane (or CD₂I₂ / ¹³CH₂I₂) CH2I2->Reaction Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Reaction Crude Crude Reaction Mixture Reaction->Crude Purification Column Chromatography Crude->Purification Labeled_DHSA Labeled Methyl cis-9,10- Methyleneoctadecanoate Purification->Labeled_DHSA Hydrolysis Saponification (e.g., KOH/MeOH) Labeled_DHSA->Hydrolysis Final_Product Labeled cis-9,10- Methyleneoctadecanoic Acid Hydrolysis->Final_Product

Caption: Workflow for chemical synthesis of labeled DHSA.

Detailed Protocol: Synthesis of [D₂]-cis-9,10-Methyleneoctadecanoate

This protocol is adapted from standard Simmons-Smith procedures for long-chain alkenes[7][8][9].

Materials:

  • Methyl oleate (≥99%)

  • Deuterated diiodomethane (CD₂I₂, ≥99 atom % D)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (HPLC grade)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl oleate (1.0 eq).

    • Dissolve the methyl oleate in anhydrous DCM (approx. 10 mL per 1 g of oleate).

    • Cool the flask to 0 °C in an ice bath.

  • Carbenoid Formation:

    • To the stirred solution, add deuterated diiodomethane (CD₂I₂, 2.0 eq) via syringe.

    • Slowly add the diethylzinc solution (2.0 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The product will have a higher Rf value than the starting methyl oleate.

  • Quenching and Workup:

    • Cool the flask back to 0 °C.

    • Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl. Safety Note: Quenching is exothermic and will produce ethane gas. Ensure adequate ventilation and slow addition.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) to elute the product. Rationale: The less polar product (methyl ester of DHSA) will elute before the unreacted, slightly more polar methyl oleate.

    • Combine the fractions containing the pure product and evaporate the solvent. The yield should be in the range of 60-80%.

  • Hydrolysis (Optional):

    • To obtain the free fatty acid, dissolve the purified methyl ester in a 2% KOH solution in methanol.

    • Reflux the mixture for 1-2 hours.

    • After cooling, acidify the mixture with HCl (e.g., 1 M) and extract the free fatty acid with hexane or diethyl ether.

    • Wash the organic extract with water, dry over Na₂SO₄, and evaporate the solvent to yield the final labeled DHSA.

Biosynthetic Approach: In Vivo Labeling

This approach leverages the natural enzymatic machinery of bacteria that produce DHSA. By providing these organisms with stable isotope-labeled precursors in their growth medium, the labeled atoms will be incorporated directly into the DHSA molecule. This method is particularly useful for studying the enzyme kinetics and mechanism of CFA synthase. Escherichia coli is a suitable model organism as it produces DHSA, especially upon entering the stationary phase of growth[1][3].

Rationale for Precursor Selection
  • Labeling the Methylene Bridge (¹³C or ²H): The methylene bridge of DHSA is derived from the methyl group of S-adenosyl-L-methionine (SAM)[1][4]. Therefore, supplementing the growth medium with L-methionine labeled on the methyl group (e.g., L-methionine-(methyl-d₃) or L-methionine-(methyl-¹³C)) will result in specific labeling of the cyclopropane ring.

  • Labeling the Fatty Acid Backbone (¹³C): To label the entire fatty acid chain, labeled precursors for fatty acid synthesis, such as [U-¹³C]-glucose or [U-¹³C]-acetate, can be used. However, this can lead to complex labeling patterns as the carbons are incorporated throughout cellular metabolism. A more direct approach is to use a strain of E. coli that is auxotrophic for fatty acids and supplement the medium with labeled oleic acid (e.g., [U-¹³C₁₈]-oleic acid).

Visualization of the Biosynthetic Labeling Workflow

cluster_culture Bacterial Culture cluster_incubation Incubation & Synthesis cluster_extraction Extraction & Analysis Ecoli E. coli Culture (e.g., stationary phase) Incubation Incubation Ecoli->Incubation Precursor Labeled Precursor (e.g., L-Methionine-methyl-d₃) Precursor->Incubation Enzyme CFA Synthase (in vivo) Incubation->Enzyme Harvest Harvest Cells Enzyme->Harvest Biosynthesis Lipid_Extraction Total Lipid Extraction (e.g., Bligh-Dyer) Harvest->Lipid_Extraction FAME Transesterification to FAMEs Lipid_Extraction->FAME Analysis GC-MS Analysis FAME->Analysis

Caption: Workflow for in vivo biosynthetic labeling of DHSA.

Detailed Protocol: In Vivo Labeling in E. coli

This protocol is based on established methods for studying bacterial fatty acid metabolism[4][10].

Materials:

  • E. coli strain known to produce CPFAs (e.g., K-12 strains).

  • Luria-Bertani (LB) or other suitable growth medium.

  • Labeled precursor: L-methionine-(methyl-d₃).

  • Solvents for lipid extraction: Chloroform, Methanol, Water.

  • Reagent for transesterification: 1.5% Sulfuric acid in anhydrous methanol[11].

  • Hexane.

Procedure:

  • Culture Preparation:

    • Inoculate a starter culture of E. coli in 5 mL of LB medium and grow overnight at 37 °C with shaking.

    • Inoculate a larger volume of fresh LB medium (e.g., 500 mL) with the overnight culture.

  • Induction of CPFA Synthesis:

    • Grow the culture at 37 °C with vigorous shaking. Monitor the optical density (OD₆₀₀).

    • CPFA synthesis is typically induced as the culture enters the late-logarithmic or early stationary phase (OD₆₀₀ ≈ 0.8-1.2)[1].

  • Addition of Labeled Precursor:

    • When the culture reaches the desired growth phase, add a sterile solution of L-methionine-(methyl-d₃) to a final concentration of 100-200 µM. Rationale: Adding the precursor at the onset of CPFA synthesis maximizes incorporation into the target molecule.

    • Continue to incubate the culture for several more hours (e.g., 4-6 hours) or overnight in the stationary phase.

  • Cell Harvesting and Lipid Extraction:

    • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes).

    • Wash the cell pellet with a saline buffer (e.g., PBS).

    • Perform a total lipid extraction using a modified Bligh-Dyer method. Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water, then add additional chloroform and water to induce phase separation. The lipids will be in the lower chloroform phase.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the chloroform from the lipid extract under a stream of nitrogen.

    • Add 1.5% sulfuric acid in anhydrous methanol to the dried lipids[11].

    • Heat the mixture at 80-100 °C for 1-2 hours to convert all fatty acids to their methyl esters (FAMEs).

    • After cooling, add water and extract the FAMEs with hexane.

  • Analysis:

    • Analyze the hexane extract containing the FAMEs by GC-MS to identify and quantify the labeled methyl cis-9,10-methyleneoctadecanoate.

Analytical Verification and Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the labeled DHSA, typically after conversion to its more volatile methyl ester (FAME)[12][13][14].

GC-MS Parameters
  • Column: A polar cyanopropyl capillary column (e.g., HP-88, DB-23, or Rtx-2560) is required for the separation of fatty acid isomers[15][16][17].

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Split/splitless inlet.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Scan or Selected Ion Monitoring (SIM) mode. SIM mode offers higher sensitivity for quantifying specific ions.

Interpreting Mass Spectra

The mass spectrum of unlabeled methyl dihydrosterculate (MW 310.5) will show a molecular ion (M⁺) at m/z 310. Key fragmentation patterns for fatty acid methyl esters include characteristic ions that help identify the structure. For cyclopropane fatty acid esters, cleavage on either side of the cyclopropane ring is a key diagnostic feature[12].

Upon isotopic labeling, the molecular ion and any fragments containing the label will shift by the mass of the incorporated isotope(s).

Labeling StrategyLabeled PrecursorIsotopic LabelExpected Mass Shift (Da)Key Labeled Ions (m/z)
Chemical Synthesis CD₂I₂²H₂+2M⁺ at 312
Chemical Synthesis ¹³CH₂I₂¹³C+1M⁺ at 311
Chemical Synthesis [U-¹³C₁₈]-Oleic Acid¹³C₁₈+18M⁺ at 328 (from ¹³C₁₈H₃₄O₂)
Biosynthesis L-Methionine-(methyl-d₃)²H₂ (from D₃)+2M⁺ at 312
Biosynthesis L-Methionine-(methyl-¹³C)¹³C+1M⁺ at 311

Table 1: Expected Mass Shifts for Labeled Methyl Dihydrosterculate.

Example Mass Spectrum Interpretation: A mass spectrum of a ¹³C-labeled fatty acid methyl ester will show characteristic ion doublets[18]. For instance, if methyl dihydrosterculate is labeled with ¹³C at the methylene bridge, the molecular ion will appear at m/z 311 instead of 310. Fragments that retain the cyclopropane ring will also be shifted by +1 Da, providing confirmation of the label's location.

Calculating Isotopic Enrichment

Isotopic enrichment is the percentage of the labeled species relative to the total (labeled + unlabeled) pool. It is calculated from the mass spectral data by correcting for the natural abundance of isotopes (e.g., the natural ¹³C abundance of ~1.1%).

The enrichment (E) can be calculated using the following simplified formula for a single label incorporation:

E (%) = [ ( IM+n / ( IM + IM+n ) ) - Anatural ] / (1 - Anatural) * 100

Where:

  • IM+n is the intensity of the molecular ion of the labeled compound (e.g., M+2 for D₂ labeling).

  • IM is the intensity of the molecular ion of the unlabeled compound.

  • Anatural is the natural abundance of the M+n isotopologue in the unlabeled compound.

More sophisticated calculations are required for multiple labeling events and can be performed using specialized software[18].

Conclusion

The stable isotope labeling of cis-9,10-methyleneoctadecanoic acid is an essential tool for advanced research in microbiology, lipidomics, and drug development. This guide provides robust and validated protocols for both chemical and biosynthetic labeling strategies. The chemical synthesis via the Simmons-Smith reaction offers a high-yielding and versatile route for producing labeled DHSA from commercially available precursors. The biosynthetic approach provides a method for studying the in vivo activity of CFA synthase and producing tracers within a biological context. By following these detailed protocols and analytical guidelines, researchers can confidently generate and utilize labeled DHSA to gain deeper insights into its critical biological roles.

References

  • So, C. M., & Young, L. Y. (2000). Initial reactions in anaerobic alkane degradation by a sulfate reducer, strain AK-01. Applied and Environmental Microbiology, 65(12), 5532–5540. Available at: [Link]

  • Booker, S. J. (2009). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Chemical reviews, 109(9), 4557–4605. Available at: [Link]

  • Kim, B. H., & Cronan, J. E., Jr. (2011). Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane serve as substrates for the reaction. ResearchGate. Available at: [Link]

  • Buist, P. H., & MacLean, D. B. (1981). The biosynthesis of cyclopropane fatty acids. I. Feeding experiments with oleic acid-9,10-d2. Canadian Journal of Chemistry, 59(6), 828-839. Available at: [Link]

  • Zhao, Y. (2002). CYCLOPROPANE FATTY ACID DERIVATIVES: BIOSYNTHESIS, FUNCTION AND TOTAL SYNTHESIS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Banni, S., et al. (2014). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Journal of Agricultural and Food Chemistry, 62(12), 2569-2574. Available at: [Link]

  • Wikipedia. (2024). Simmons–Smith reaction. Available at: [Link]

  • Wang, B., et al. (2018). A radical S-adenosyl-L-methionine enzyme and a methyltransferase catalyze cyclopropane formation in natural product biosynthesis. Nature Communications, 9(1), 2841. Available at: [Link]

  • Kumar, R., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(21), 6694. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Available at: [Link]

  • LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Available at: [Link]

  • Lesot, P., et al. (2023). 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing. Analytical Chemistry, 95(46), 16936–16944. Available at: [Link]

  • Sebedio, J. L., et al. (1998). and cis-9,trans-11-Octadecadienoates from Methyl Linoleate. JAOCS, 75(12), 1749-1755. Available at: [Link]

  • Enzo Life Sciences. (n.d.). Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate). Available at: [Link]

  • UC Davis Stable Isotope Facility. (2022). Fatty Acid Methyl Ester (FAME) Sample Preparation. Available at: [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available at: [Link]

  • Wood, C. C., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science, 11, 97. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Available at: [Link]

  • Grogan, D. W., & Cronan, J. E., Jr. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and molecular biology reviews : MMBR, 61(4), 429–441. Available at: [Link]

  • Shimadzu. (n.d.). Application News: Chromatography of FAMEs Using Cyanopropyl Capillary Columns. Available at: [Link]

  • Lin, L., et al. (2022). An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization. Biophysics Reports, 8(1), 1-11. Available at: [Link]

  • Siregar, C., et al. (2019). Analysis of Fatty Acid Composition Using GC-MS Method and Antibacterial Activity Test of n-Hexane Extract from Petai (Parkia speciosa Hassk.) Seeds. TALENTA Conference Series: Science and Technology, 2(1). Available at: [Link]

  • Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Available at: [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available at: [Link]

Sources

Application Note: High-Sensitivity Detection of Dihydrosterculic Acid in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance and Analytical Challenges of Dihydrosterculic Acid

Dihydrosterculic acid (DHSA), a C19 cyclopropane fatty acid (CPFA), is a unique lipid biomarker primarily of bacterial origin.[1][2] Its presence and concentration in environmental matrices such as soil, sediment, and water can serve as a valuable indicator of microbial community structure and activity.[3] Specifically, CPFAs are known to be components of bacterial membranes, and their abundance can shift in response to environmental stressors, making them potential markers for microbial adaptation to changing conditions like pH and temperature.[4][5][6] The monitoring of DHSA is therefore of growing interest in fields ranging from microbial ecology and bioremediation to agriculture and climate change studies.

However, the detection and quantification of DHSA in complex environmental samples present significant analytical hurdles. These challenges include:

  • Low Concentrations: DHSA is often present at trace levels, necessitating highly sensitive analytical methods.

  • Matrix Interference: Environmental samples are complex mixtures containing a vast array of organic and inorganic compounds that can interfere with the analysis.

  • Structural Similarity: DHSA co-exists with a multitude of other fatty acids, some with similar retention times in chromatographic separations, making specific detection difficult.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reliable methods for the detection and quantification of dihydrosterculic acid in environmental samples. We will detail two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a strong emphasis on sample preparation, a critical determinant of analytical success. The protocols described herein are designed to be self-validating systems, incorporating quality control measures to ensure data integrity.

Analytical Strategy Overview: A Fork in the Road

The choice between GC-MS and LC-MS for DHSA analysis depends on several factors, including available instrumentation, desired sensitivity, and the specific goals of the study.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most established and widely used technique for fatty acid analysis.[7] It offers excellent chromatographic resolution and is highly sensitive. However, it requires a derivatization step to convert the polar carboxylic acid group of DHSA into a more volatile and less polar ester, typically a fatty acid methyl ester (FAME).[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative that can often analyze fatty acids without derivatization.[10] This can simplify sample preparation and avoid potential artifacts from the derivatization process. It is particularly well-suited for analyzing a broad range of lipids with varying polarities.[11][12]

The following sections will provide detailed protocols for both GC-MS and LC-MS workflows.

Part 1: The Workhorse Method - GC-MS Analysis of Dihydrosterculic Acid

The GC-MS workflow for DHSA analysis can be broken down into three key stages: lipid extraction, derivatization to FAMEs, and instrumental analysis.

I. Sample Collection and Preservation

Proper sample collection and preservation are paramount to prevent the degradation of fatty acids. For soil and sediment samples, it is recommended to freeze-dry them immediately after collection to halt microbial activity and enzymatic degradation.[13] Water samples should be collected in clean glass bottles and stored at low temperatures (e.g., -20°C) until extraction.

II. Total Lipid Extraction from Environmental Matrices

The goal of this step is to efficiently extract all lipids, including DHSA, from the sample matrix. The modified Bligh-Dyer method is a widely used and effective technique.[14]

Protocol: Modified Bligh-Dyer Lipid Extraction

  • Sample Preparation:

    • For soil/sediment: Weigh approximately 5-10 g of freeze-dried, homogenized sample into a solvent-rinsed glass centrifuge tube.[15]

    • For water: Filter a known volume of water (e.g., 1 L) through a pre-combusted glass fiber filter (GF/F). The filter is then used for extraction.

  • Solvent Addition and Extraction:

    • To the sample, add a single-phase solvent mixture of chloroform, methanol, and phosphate buffer (1:2:0.8 v/v/v).[15]

    • For every 1 g of dry sample, use approximately 10 mL of the solvent mixture.

    • Add an internal standard at this stage for quantification. A suitable internal standard would be a non-naturally occurring odd-chain fatty acid, such as nonadecanoic acid (19:0), or a deuterated analog of a common fatty acid.[15][16]

    • Seal the tubes and agitate vigorously (e.g., using a vortex mixer or sonicator) for at least 2 hours to ensure thorough extraction.[15]

  • Phase Separation:

    • Add additional chloroform and water to the monophasic mixture to achieve a final chloroform:methanol:water ratio of 1:1:0.9 (v/v/v).

    • Vortex the mixture and then centrifuge at a moderate speed (e.g., 3000 x g) for 10 minutes to separate the layers.[15]

    • Three layers will form: an upper aqueous/methanol layer, a middle layer of sample debris, and a lower chloroform layer containing the lipids.

  • Lipid Recovery:

    • Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube.[15]

    • Repeat the extraction of the remaining sample debris with an additional volume of chloroform to maximize lipid recovery.

    • Combine the chloroform extracts.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined extracts under a gentle stream of nitrogen gas in a water bath set to a low temperature (e.g., 30-40°C) to prevent oxidation of the lipids.[14][15]

    • The resulting lipid extract can be stored at -20°C under an inert atmosphere until derivatization.

III. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is a critical step for GC-MS analysis of fatty acids. It converts the non-volatile fatty acids into their corresponding volatile methyl esters.[8] Boron trifluoride (BF3) in methanol is a widely used and effective reagent for this purpose.[9][17]

Protocol: FAME Derivatization using BF3-Methanol

  • Reagent Preparation: Use a high-quality, commercially available 12-14% BF3-methanol solution. Ensure the reagent has low moisture content, as water can hinder the esterification reaction.[8]

  • Reaction:

    • To the dried lipid extract, add 2 mL of the BF3-methanol solution.[8]

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat the mixture in a water bath or heating block at 60-70°C for 30 minutes.[17]

  • Extraction of FAMEs:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of deionized water and 2 mL of hexane.

    • Vortex thoroughly to extract the FAMEs into the upper hexane layer.

    • Centrifuge briefly to aid phase separation.

  • Sample Cleanup and Final Preparation:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

    • The hexane extract can be washed with a small amount of water to remove any remaining catalyst.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • The final FAMEs solution can be concentrated or diluted as needed with hexane before injection into the GC-MS.

IV. GC-MS Instrumental Analysis

The analysis of FAMEs is typically performed on a gas chromatograph coupled to a mass spectrometer.

Parameter Typical Setting Rationale
GC Column DB-23, HP-88, or similar high-polarity cyanopropyl column (30-60 m length, 0.25 mm ID, 0.25 µm film thickness)Provides excellent separation of FAMEs based on chain length, degree of unsaturation, and isomerism.[9]
Injector Temperature 250°CEnsures rapid volatilization of the FAMEs.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Temperature Program Initial temp: 120°C, hold for 2 min; Ramp: 2-5°C/min to 220-240°C; Final hold: 10-20 minA programmed temperature ramp allows for the separation of a wide range of FAMEs with different boiling points.[18]
MS Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Ion Source Temperature 230°COptimal for ionization of FAMEs.
Mass Analyzer Quadrupole or Ion TrapCommonly used mass analyzers for routine GC-MS analysis.
Scan Range m/z 50-500Covers the expected mass range for FAMEs.
Data Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)Full scan is used for identification, while SIM provides higher sensitivity for quantification of target analytes.

Data Analysis and Quantification:

  • Identification: The identification of dihydrosterculic acid methyl ester is based on its retention time and its mass spectrum. The mass spectrum of FAMEs typically shows a characteristic molecular ion peak (M+) and fragmentation patterns.

  • Quantification: Quantification is performed by comparing the peak area of the dihydrosterculic acid methyl ester to the peak area of the internal standard. A calibration curve should be generated using a certified analytical standard of dihydrosterculic acid.[19][20][21][22]

Visualizing the GC-MS Workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Soil, Water, Sediment) Extraction Total Lipid Extraction (Bligh-Dyer) Sample->Extraction Solvent Mixture Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Hexane Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for the GC-MS analysis of dihydrosterculic acid.

Part 2: An Alternative and Complementary Approach - LC-MS Analysis

LC-MS offers the advantage of analyzing DHSA in its native form, thus avoiding the derivatization step. This can be particularly useful for high-throughput screening or when derivatization proves problematic.

I. Sample Preparation for LC-MS

The initial total lipid extraction is the same as for the GC-MS method (see Part 1, Section II). However, after the solvent evaporation step, the dried lipid extract is simply reconstituted in a suitable solvent for LC-MS analysis, such as a mixture of methanol and acetonitrile.

II. LC-MS Instrumental Analysis

The analysis is performed on a liquid chromatograph coupled to a mass spectrometer, typically with an electrospray ionization (ESI) source.

Parameter Typical Setting Rationale
LC Column C18 or C8 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)Provides good separation of fatty acids based on their hydrophobicity.[10]
Mobile Phase A Water with 0.1% formic acid or acetic acidAcidified mobile phase aids in the protonation of the fatty acids for positive ion mode or deprotonation for negative ion mode.[11][12]
Mobile Phase B Acetonitrile and/or Methanol with 0.1% formic acid or acetic acidOrganic solvent for eluting the fatty acids from the reversed-phase column.[11][12]
Gradient Elution A gradient from a lower to a higher percentage of Mobile Phase BAllows for the elution of a wide range of fatty acids with varying polarities.
Flow Rate 0.2-0.4 mL/minTypical flow rate for analytical LC columns.
MS Ion Source Electrospray Ionization (ESI), typically in negative ion modeESI is a soft ionization technique suitable for analyzing polar molecules like fatty acids. Negative ion mode is often more sensitive for carboxylic acids.[10]
Ion Source Parameters Capillary voltage, gas temperatures, and flow rates should be optimized for the specific instrument and analytes.Instrument-specific optimization is crucial for achieving maximum sensitivity.
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF), or OrbitrapQqQ is excellent for targeted quantification using Multiple Reaction Monitoring (MRM). TOF and Orbitrap provide high mass accuracy for confident identification.
Data Acquisition Mode Full Scan, SIM, or MRMFull scan for identification, SIM for increased sensitivity, and MRM for highly selective and sensitive quantification.

Data Analysis and Quantification:

  • Identification: DHSA is identified based on its retention time and its accurate mass-to-charge ratio (m/z). In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

  • Quantification: Similar to GC-MS, quantification is achieved by comparing the peak area of DHSA to that of an internal standard, using a calibration curve prepared from a certified standard.

Visualizing the LC-MS Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Soil, Water, Sediment) Extraction Total Lipid Extraction (Bligh-Dyer) Sample->Extraction Solvent Mixture Reconstitution Reconstitution in LC-MS Solvent Extraction->Reconstitution Dried Lipid Extract LCMS LC-MS Analysis Reconstitution->LCMS Lipid Extract Data Data Processing & Quantification LCMS->Data

Caption: Overall workflow for the LC-MS analysis of dihydrosterculic acid.

Quality Assurance and Quality Control (QA/QC)

To ensure the reliability and accuracy of the analytical data, a robust QA/QC program should be implemented. This includes:

  • Method Blanks: Analyze a blank sample (containing no analyte) with each batch of samples to check for contamination from solvents, glassware, or instruments.

  • Spiked Samples: Spike a known amount of dihydrosterculic acid standard into a sample matrix to assess the recovery of the extraction and analytical method.

  • Replicate Samples: Analyze replicate samples to assess the precision of the entire analytical process.

  • Calibration Verification: Run a calibration standard periodically during the analytical run to ensure the stability of the instrument's response.

Conclusion

The methods detailed in this application note provide a comprehensive framework for the reliable detection and quantification of dihydrosterculic acid in challenging environmental matrices. The choice between GC-MS and LC-MS will depend on the specific requirements of the research. For both methods, meticulous sample preparation is the cornerstone of accurate and reproducible results. By following these protocols and implementing a stringent QA/QC program, researchers can confidently generate high-quality data on the distribution and abundance of this important bacterial biomarker.

References

  • De la Cruz, R., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5342. Retrieved from [Link]

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. (Note: While this reference is for carbohydrates, the principle of methylation is relevant.
  • Various authors. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? ResearchGate. Retrieved from [Link]

  • Christie, W. W. (n.d.). Sampling, sample preparation and preservation (fatty acid analysis). GEOMAR. Retrieved from [Link]

  • Husek, P. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved from [Link]

  • Bhattarai, S. (2020). EFFECT OF SOIL SAMPLE PREPARATION ON FATTY ACID BIOMARKER CONTENT. University of Tartu. Retrieved from [Link]

  • DeForest, J. L. (2008). Phospholipid Fatty Acid (PLFA) Analysis. Ohio University. Retrieved from [Link]

  • Buyer, J. S., & Sasser, M. (2012). High throughput phospholipid fatty acid analysis of soils. Applied Soil Ecology, 61, 127-130. Retrieved from [Link]

  • Spitzer, V. (1997). NMR characterization of dihydrosterculic acid and its methyl ester. Magnetic Resonance in Chemistry, 35(10), 647-650. Retrieved from [Link]

  • Roumain, M., & Muccioli, G. G. (2021). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. Journal of Lipid Research, 62, 100063. Retrieved from [Link]

  • Dihydrosterculic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Roumain, M., & Muccioli, G. G. (2021). Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. DIAL.pr@UCLouvain. Retrieved from [Link]

  • Caligiani, A., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41725-41732. Retrieved from [Link]

  • Parrish, C. C., et al. (2020). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 78(4), 1139-1158. Retrieved from [Link]

  • Caligiani, A., et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. Journal of Analytical Methods in Chemistry, 2018, 8547248. Retrieved from [Link]

  • Gurgui, C., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 378. Retrieved from [Link]

  • Dihydrosterculic acid. (n.d.). PubChem. Retrieved from [Link]

  • Feng, S., et al. (2024). Insights into the role of cyclopropane fatty acid synthase (CfaS) from extreme acidophile in bacterial defense against environmental acid stress. Extremophiles, 29(1), 1. Retrieved from [Link]

  • Tu, Y., et al. (2015). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Journal of Chromatography A, 1424, 84-93. Retrieved from [Link]

  • Wang, L., et al. (2008). Synthesis, purification and identification of 9,10-dihydroxystearic acid by mass spectrometry, infrared spectrum and nuclear magnetic resonance. Chinese Journal of Experimental Surgery, 25(5), 629-631. Retrieved from [Link]

  • Rach, A. M., et al. (2017). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples. MethodsX, 4, 362-373. Retrieved from [Link]

  • Pizzo, F., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Foods, 9(7), 903. Retrieved from [Link]

  • Ginterová, R., et al. (2008). Determination of Volatile Fatty Acids in Environmental Aqueous Samples. Polish Journal of Environmental Studies, 17(3), 351-356. Retrieved from [Link]

  • Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805. Retrieved from [Link]

  • Gobbi, M., et al. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Applied Sciences, 11(11), 5183. Retrieved from [Link]

  • Peng, B. Y., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science, 11, 75. Retrieved from [Link]

  • Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

  • Wang, Y., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. International Journal of Molecular Sciences, 26(5), 2697. Retrieved from [Link]

  • Dowd, M. K., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Journal of Nutritional Biochemistry, 47, 42-51. Retrieved from [Link]

  • Brown, L. A., et al. (2022). Membrane Sampling Separates Naphthenic Acids from Biogenic Dissolved Organic Matter for Direct Analysis by Mass Spectrometry. Analytical Chemistry, 94(8), 3469-3476. Retrieved from [Link]

  • Li, Y., et al. (2024). Emulsive Liquid–Liquid Microextraction for the Determination of Phthalic Acid Esters in Environmental Water Samples. Molecules, 29(24), 5707. Retrieved from [Link]

Sources

Application Note: Analytical Standards & Protocol for cis-9,10-Methyleneoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical protocol for the analysis of cis-9,10-Methyleneoctadecanoic acid (Dihydrosterculic acid). It is designed for analytical chemists and lipidomics researchers requiring high-fidelity quantification and identification, specifically addressing the chemical instability of the cyclopropane ring during standard derivatization procedures.

Part 1: Strategic Overview & Chemical Identity

The Analyte

cis-9,10-Methyleneoctadecanoic acid is a cyclopropane fatty acid (CPA) derived from the methylation of oleic acid. It is a critical biomarker in bacterial membrane physiology (e.g., Lactobacillus, E. coli, Staphylococcus), where it regulates membrane fluidity and protects against acid stress. In drug development, it serves as a specific marker for bacterial contamination or as a functional lipid in liposomal formulations.

PropertySpecification
Common Name Dihydrosterculic Acid
Systematic Name (1R,2S)-rel-2-octyl-cyclopropaneoctanoic acid
Molecular Formula C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol
Critical Feature Acid-Labile Cyclopropane Ring (C9-C10)
The Analytical Challenge: The "Ring of Fire"

The defining feature of this analyte—the strained cyclopropane ring—is also its analytical Achilles' heel.

  • The Problem: Standard fatty acid derivatization protocols often use strong acids (e.g., 14% BF₃ in methanol at 100°C) to generate Fatty Acid Methyl Esters (FAMEs).

  • The Consequence: These conditions can catalyze the opening of the cyclopropane ring, converting the target analyte into methoxy- or hydroxy-octadecanoic acid artifacts, leading to false negatives and quantitation errors.

  • The Solution: This protocol utilizes Base-Catalyzed Transesterification (for lipids) or TMS-Diazomethane (for free acids) to preserve ring integrity.

Part 2: Workflow Visualization

The following diagram outlines the decision logic for sample preparation to prevent analyte degradation.

CPA_Analysis_Workflow Sample Biological Sample (Cell Pellet / Oil) Extraction Lipid Extraction (Bligh & Dyer / Folch) Sample->Extraction Decision Analyte Form? Extraction->Decision LipidBound Esterified Lipid (PLs, TAGs) Decision->LipidBound FreeAcid Free Fatty Acid (FFA) Decision->FreeAcid MethodA Method A: Base-Catalyzed 0.5M NaOCH3 / MeOH (Preserves Ring) LipidBound->MethodA Recommended MethodC Method C: Acid Catalysis (BF3/MeOH High Heat) LipidBound->MethodC AVOID MethodB Method B: TMS-Diazomethane Rapid Methylation (Preserves Ring) FreeAcid->MethodB Recommended FreeAcid->MethodC AVOID GCMS GC-MS Analysis (Polar Column) MethodA->GCMS MethodB->GCMS Artifacts Ring Opening Artifacts (Methoxy-C18 derivatives) MethodC->Artifacts

Figure 1: Decision matrix for derivatization. Red paths indicate protocols that degrade the cyclopropane ring.

Part 3: Detailed Experimental Protocols

Standard Preparation & Storage
  • Stock Solution: Dissolve neat standard (CAS 3971-54-8 for methyl ester) in high-purity Hexane or Isooctane to 1 mg/mL.

  • Storage: Store at -20°C in amber glass vials with PTFE-lined caps. Purge headspace with Argon or Nitrogen to prevent oxidation.

  • Stability Check: Verify purity annually using GC-FID. Look for the emergence of peaks at retention times corresponding to straight-chain isomers.

Sample Preparation (The "Safe" Methods)
Method A: Alkaline Transesterification (For Glycerolipids/Phospholipids)

Best for: Bacterial membranes, vegetable oils.

  • Dry: Evaporate lipid extract to dryness under N₂ stream.

  • Solubilize: Add 1 mL Toluene (dissolves neutral lipids).

  • React: Add 2 mL 0.5 M Sodium Methoxide (NaOCH₃) in anhydrous methanol.

  • Incubate: Vortex and heat at 50°C for 10 minutes . (Do not exceed 15 mins).

  • Quench: Add 100 µL Glacial Acetic Acid followed by 5 mL dH₂O.

  • Extract: Add 2 mL Hexane, vortex, and centrifuge. Collect the upper hexane layer containing FAMEs.

Method B: TMS-Diazomethane (For Free Fatty Acids)

Best for: Plasma free fatty acids, hydrolyzed samples.

  • Dissolve: Dissolve FFA sample in 0.5 mL Methanol:Toluene (2:1).

  • React: Add 2M (Trimethylsilyl)diazomethane in hexanes dropwise until a persistent yellow color remains.

  • Incubate: Room temperature for 15 minutes.

  • Quench: Add dilute Acetic Acid dropwise until colorless.

  • Dry: Evaporate solvent and reconstitute in Hexane for GC.

Part 4: GC-MS Analysis & Data Interpretation[1]

Chromatographic Conditions

Separating cis-9,10-methylene C18:0 from C18:1 (Oleic/Vaccenic) and C19:0 requires careful column selection.

ParameterHigh Polarity (Recommended)Non-Polar (Screening)
Column CP-Sil 88 or SP-2560 (100m x 0.25mm)DB-5ms or HP-5 (30m x 0.25mm)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Helium, 1.0 mL/min
Inlet 250°C, Split 10:1 (or Splitless for trace)250°C, Splitless
Oven Program 140°C (5 min) → 4°C/min → 240°C (15 min)100°C (2 min) → 10°C/min → 300°C
Advantage Resolves CPA from C18:1 isomersFaster run times; lower resolution
Mass Spectrometry (EI) Identification

The mass spectrum of methyl dihydrosterculate is subtle. It does not produce a strong, unique molecular ion compared to unsaturated analogs, but specific ratios are diagnostic.

  • Molecular Ion (M+): m/z 310 (Weak).

  • Base Peak: m/z 74 (McLafferty rearrangement, characteristic of FAMEs).

  • Diagnostic Ratio:

    • m/z 41 vs 43: In cyclopropane FAMEs, the intensity of m/z 41 (C₃H₅⁺) is typically greater than m/z 43 (C₃H₇⁺). In straight-chain saturated FAMEs, m/z 43 is dominant.

    • M-32: m/z 278 (Loss of methanol).

    • M-74: m/z 236 (Loss of McLafferty fragment).

Quantification Logic

To quantify without internal standard interference:

  • Internal Standard: Use Methyl Nonadecanoate (C19:0 FAME) . Note: Ensure your column separates C19:0 (linear) from cis-9,10-methylene C18:0 (CPA). On a CP-Sil 88 column, the CPA typically elutes after C18:1 and before C19:0.

  • Calculation:

    
    
    (Where RF is the Response Factor determined by running the standard).
    

Part 5: Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Extra peaks at M+32 Ring opening + Methanol additionAcid concentration too high or reaction time too long. Switch to Method A (Base-catalyzed).
Co-elution with C18:1 Insufficient column polaritySwitch to 100m Biscyanopropyl column (SP-2560).
Low Sensitivity Split ratio too highUse Splitless injection; concentrate sample.

References

  • Knothe, G. (2006).[1][2] NMR Characterization of Dihydrosterculic Acid and Its Methyl Ester. Lipids, 41(4), 393-396.[1] Retrieved from [Link]

  • Grogan, D.W., & Cronan, J.E. (1997). Cyclopropane Ring Formation in Membrane Lipids of Bacteria. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

Sources

role of cis-9,10-Methyleneoctadecanoic acid in antibiotic resistance studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: cis-9,10-Methyleneoctadecanoic Acid in Antibiotic Resistance

Executive Summary

cis-9,10-Methyleneoctadecanoic acid (also known as dihydrosterculic acid or C19:0 cyclo ) is a critical cyclopropane fatty acid (CFA) found in the cell membranes of many Gram-negative bacteria, including Escherichia coli, Helicobacter pylori, and Pseudomonas aeruginosa.[1][2] Unlike typical unsaturated fatty acids, this molecule contains a stable cyclopropane ring that introduces a rigid "kink" in the lipid tail.[3]

In the context of antibiotic resistance, this lipid plays a dual role:

  • Biophysical Barrier: It increases membrane packing density and reduces fluidity, physically limiting the passive diffusion of antibiotics.

  • Stress Adaptation: Its synthesis is upregulated during stationary phase and acid stress, states often correlated with "persister" phenotypes and multidrug tolerance.

This guide details the mechanistic role of cis-9,10-methyleneoctadecanoic acid in resistance and provides standardized protocols for its extraction, quantification via GC-MS, and functional analysis in drug susceptibility studies.

Part 1: Scientific Background & Mechanism[1][4][5][6][7]

Biosynthesis and Regulation

The synthesis of cis-9,10-methyleneoctadecanoic acid is a post-synthetic modification of the membrane phospholipids.

  • Precursor: Oleic acid (18:1 cis-9) incorporated into phospholipids (e.g., Phosphatidylglycerol).

  • Enzyme: CFA Synthase (encoded by cfa in E. coli, cfas in H. pylori).

  • Mechanism: The enzyme transfers a methylene group from S-adenosyl-L-methionine (SAM) across the cis double bond of the fatty acid tail.

  • Trigger: Expression is often triggered by the transition to stationary phase (RpoS dependent) or acidic pH.

Mechanism of Resistance: The "Membrane Shield"

Bacteria modulate their lipid profiles to survive hostile environments.[4] The conversion of unsaturated fatty acids to CFAs confers specific biophysical advantages that promote antibiotic resistance:

  • Reduced Permeability: The cyclopropane ring mimics the fluidity of unsaturated fats but provides the chemical stability of saturated fats. This "best of both worlds" structure tightens lipid packing, reducing the permeability of the membrane to lipophilic antibiotics and protons.

  • Acid Stress Cross-Resistance: High levels of CFAs protect against low pH. Since acid stress mechanisms often overlap with efflux pump regulation and porin closure, high CFA levels serve as a biomarker for a multidrug-tolerant state.

  • Target for Potentiation: Deletion of the cfa gene or inhibition of CFA synthase (e.g., by dioctylamine) has been shown to sensitize bacteria like H. pylori to ampicillin and clarithromycin by destabilizing the membrane barrier.

CFA_Mechanism Unsaturated Unsaturated Phospholipids (High Fluidity, Permeable) CFA_Lipid cis-9,10-Methyleneoctadecanoic Acid (Rigidified Membrane) Unsaturated->CFA_Lipid Cyclopropanation Stress Stress Signals (Acid pH, Stationary Phase) CFAS CFA Synthase (Enzyme) Stress->CFAS Upregulates CFAS->CFA_Lipid Catalyzes SAM S-adenosyl-methionine (Donor) SAM->CFA_Lipid Methyl Group Resistance Antibiotic Resistance (Reduced Uptake) CFA_Lipid->Resistance Decreases Permeability

Figure 1: Biosynthetic pathway and mechanistic role of cis-9,10-methyleneoctadecanoic acid in mediating antibiotic resistance.

Part 2: Experimental Protocols

Protocol A: Lipid Extraction (Modified Bligh & Dyer)

Purpose: To isolate total membrane lipids from bacterial cultures for downstream analysis.

Reagents:

  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes (Teflon-lined caps)

Procedure:

  • Harvest: Centrifuge 10–50 mL of bacterial culture (OD₆₀₀ ~1.0–2.0) at 4,000 × g for 10 min. Discard supernatant.

  • Wash: Resuspend pellet in 1 mL PBS, transfer to a glass tube, and re-pellet. Discard supernatant.

  • Lysis: Resuspend pellet in 0.8 mL distilled water.

  • Monophase: Add 3 mL of Methanol:Chloroform (2:1 v/v) . Vortex vigorously for 10 minutes.

  • Phase Separation: Add 1 mL Chloroform and 1 mL 0.9% NaCl . Vortex for 1 minute.

  • Centrifugation: Centrifuge at 2,000 × g for 5 minutes to separate phases.

  • Collection: The lower phase is the chloroform layer containing lipids. Carefully transfer this lower layer to a clean glass vial using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a gentle stream of Nitrogen gas (N₂) until dry. Store at -20°C.

Protocol B: FAME Derivatization & GC-MS Analysis

Purpose: To convert lipids into Fatty Acid Methyl Esters (FAMEs) for identification and quantification of cis-9,10-methyleneoctadecanoic acid.

Reagents:

  • Boron trifluoride (BF₃) in methanol (14%)

  • Hexane

  • Standard: Methyl cis-9,10-methyleneoctadecanoate (CAS 3971-54-8)[5]

Procedure:

  • Derivatization: Resuspend dried lipid extract in 0.5 mL BF₃-methanol.

  • Incubation: Seal tube tightly and heat at 60°C for 15 minutes . (Avoid higher temps to prevent degradation of the cyclopropane ring).

  • Extraction: Cool to room temperature. Add 0.5 mL water and 0.5 mL hexane. Vortex for 1 minute.

  • Recovery: Centrifuge briefly. Collect the top hexane layer (containing FAMEs).

  • GC-MS Setup:

    • Column: DB-5ms or equivalent (30m × 0.25mm ID).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: Start 60°C (1 min), ramp 10°C/min to 180°C, then 3°C/min to 240°C.

    • Detection: Look for molecular ion m/z 310 (for methyl ester) and characteristic fragments.

  • Quantification: Compare peak area of the sample at the retention time of the standard (approx. 19-21 min depending on ramp) against a standard curve.

Protocol C: Membrane Fluidity Assay (DPH Anisotropy)

Purpose: To correlate CFA content with membrane rigidity.

Reagents:

  • DPH (1,6-Diphenyl-1,3,5-hexatriene) stock (2 mM in THF).

  • Spectrofluorometer equipped with polarizers.

Procedure:

  • Labeling: Resuspend bacterial cells (OD 0.1) in PBS. Add DPH to a final concentration of 2 µM.

  • Incubation: Incubate in the dark at 37°C for 30 minutes to allow DPH intercalation into the bilayer.

  • Measurement:

    • Excitation: 360 nm | Emission: 430 nm.

    • Measure fluorescence intensities parallel (

      
      ) and perpendicular (
      
      
      
      ) to the excitation light.
  • Calculation: Calculate Anisotropy (

    
    ):
    
    
    
    
    (Where G is the instrumental correction factor).
  • Interpretation: Higher anisotropy (

    
    ) indicates lower fluidity  (more rigid membrane), correlating with higher CFA content.
    

Part 3: Data Interpretation & Application

Case Study: Potentiation of Antibiotics

Researchers can use CFA synthase inhibitors to reverse resistance. The table below illustrates expected results when treating a CFA-rich E. coli strain (Stationary Phase) with Ampicillin in the presence of a CFA inhibitor.

Treatment ConditionCFA Content (% of Total Lipid)Membrane Fluidity (Anisotropy

)
Ampicillin MIC (µg/mL)Interpretation
Control (Untreated) High (~25%)0.28 (Rigid)64Resistant phenotype due to low permeability.
CFA Inhibitor (Dioctylamine) Low (<5%)0.18 (Fluid)8Sensitization: Membrane fluidization restores drug uptake.

Mutant
None (0%)0.15 (Very Fluid)4Genetic validation of the target.
Experimental Workflow Diagram

Workflow Culture Bacterial Culture (+/- Antibiotic, +/- Inhibitor) Split Split Sample Culture->Split Extract Lipid Extraction (Bligh & Dyer) Split->Extract MIC MIC Determination (Broth Microdilution) Split->MIC Fluidity Membrane Fluidity (DPH Anisotropy) Split->Fluidity FAME FAME Derivatization (BF3-Methanol) Extract->FAME GCMS GC-MS Analysis (Target: cis-9,10-Methyleneoctadecanoic) FAME->GCMS Result Correlate CFA Levels with MIC & Fluidity GCMS->Result MIC->Result Fluidity->Result

Figure 2: Integrated workflow for correlating lipidomic changes with antibiotic susceptibility.

References

  • Chang, C. et al. (2019). "The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori." Journal of Bacteriology.

  • Poger, D. & Mark, A.E. (2015). "A Ring to Rule Them All: The Effect of Cyclopropane Fatty Acids on the Fluidity of Lipid Bilayers."[6] The Journal of Physical Chemistry B.

  • Grogan, D.W.[7] & Cronan, J.E. (1997). "Cyclopropane ring formation in membrane lipids of bacteria." Microbiology and Molecular Biology Reviews.

  • Shabala, L. & Ross, T. (2008). "Cyclopropane fatty acids improve Escherichia coli survival in acid." Applied and Environmental Microbiology.

  • Cayman Chemical. "cis-9,10-Methyleneoctadecanoic Acid Product Information."

Sources

Troubleshooting & Optimization

Technical Support Center: High-Resolution GC Analysis of Cyclopropane Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center designed for researchers requiring high-resolution separation of Cyclopropane Fatty Acid (CPFA) isomers (e.g., lactobacillic acid, dihydrosterculic acid).

Status: Operational 🟢 Current Focus: Resolution of Critical Pairs (Cis/Trans Isomers & Positional Variants) Lead Scientist: Dr. A. Vance, Senior Application Specialist

🔬 Module 1: Column Selection & Stationary Phase Chemistry

"The Foundation of Separation"

❓ FAQ: Why are my CPFA isomers co-eluting with C18:1 (Oleic/Vaccenic) peaks?

Diagnosis: You are likely using a non-polar (100% Dimethyl polysiloxane, e.g., DB-1) or low-polarity (5% Phenyl, e.g., DB-5) column. These phases separate primarily by boiling point. Since C19-cyclopropane FAMEs and C18:1 FAMEs have very similar boiling points and polarities, they form a "critical pair" that non-polar phases cannot resolve.

The Solution: You must switch to a High-Polarity or Ionic Liquid stationary phase. The separation mechanism must exploit the pi-electron interaction (for unsaturated FAMEs) and the specific dipole-dipole interactions of the cyclopropane ring.

📊 Comparative Analysis of Stationary Phases
Column TypeStationary PhasePolarityResolution Power (Isomers)Recommended For
SP-2560 / CP-Sil 88 100% Biscyanopropyl polysiloxaneHigh⭐⭐⭐⭐Gold Standard. Excellent for cis/trans separation. Requires long columns (100m).
SLB-IL111 Ionic Liquid (1,12-Di(tripropylphosphonium)dodecane bis(trifluoromethylsulfonyl)imide)Extreme⭐⭐⭐⭐⭐Advanced. Superior resolution of geometric isomers.[1] Elutes FAMEs by number of double bonds.
DB-23 / BPX70 Cyanopropylphenyl polysiloxaneMid-High⭐⭐⭐Good compromise for shorter run times, but may struggle with critical cis/trans pairs.
DB-5 / HP-5 5% Phenyl Methyl SiloxaneLowNot Recommended. Only useful for general carbon number profiling.
🛠️ Decision Tree: Selecting the Right Column

Use this logic flow to determine the best column for your specific sample matrix.

ColumnSelection Start START: Define Analytical Goal Goal1 General Profiling (No Isomer Specificity) Start->Goal1 Goal2 Detailed Isomer Resolution Start->Goal2 Col_NonPolar DB-5 / DB-1 (Low Resolution) Goal1->Col_NonPolar SampleType Sample Complexity? Goal2->SampleType Simple Simple (Bacteria/Pure Culture) SampleType->Simple Few Critical Pairs Complex Complex (Food/Biofluids) SampleType->Complex Many Critical Pairs Col_Cyano SP-2560 (100m) (Standard High Polarity) Simple->Col_Cyano Col_Ionic SLB-IL111 (Extreme Polarity) Complex->Col_Ionic

Figure 1: Column selection logic based on analytical goals and sample complexity. Ionic liquid columns (SLB-IL111) are preferred for complex matrices.

🌡️ Module 2: Method Optimization & Thermodynamics

"Fine-Tuning the Separation"

❓ FAQ: I have the right column (SP-2560), but the cis and trans isomers of dihydrosterculic acid are still merging. What now?

Diagnosis: Your temperature ramp is likely too steep. Isomers with cyclopropane rings have extremely subtle differences in vapor pressure and interaction energy with the stationary phase. A fast ramp "masks" these differences.

The Protocol: Isothermal Plateau Optimization To resolve critical pairs, you must utilize an isothermal hold at the elution temperature of the critical pair.

  • Inject a Standard: Run a linear ramp (e.g., 140°C to 240°C at 4°C/min) to find the approximate elution temperature (

    
    ) of your CPFA (e.g., ~175°C).
    
  • Calculate

    
    :  Set an isothermal hold temperature 15-20°C below
    
    
    
    .
  • Program the GC:

    • Initial: 100°C (hold 2 min).

    • Ramp 1: 25°C/min to 160°C.

    • Plateau:Hold at 160°C for 40-60 minutes. (This maximizes interaction time for the isomers).

    • Ramp 2: 10°C/min to 240°C (to elute remaining high boilers).

Why this works: Separation factor (


) generally increases as temperature decreases. By holding the column isothermally at a lower temperature, you maximize the selectivity (

) of the stationary phase for the subtle stereochemical differences of the ring.

🧪 Module 3: Derivatization & Identification

"Validating the Structure"

❓ FAQ: My MS spectrum for the CPFA looks identical to the mono-unsaturated isomer. How do I prove the ring position?

Issue: Electron Ionization (EI) mass spectra of FAMEs (Fatty Acid Methyl Esters) often show non-specific fragmentation. The double bond or ring can migrate along the chain during ionization, making localization impossible.

The Solution: DMOX Derivatization You must convert your fatty acids into 4,4-Dimethyloxazoline (DMOX) derivatives.[2][3][4] The oxazoline ring stabilizes the charge, minimizing migration and producing a "radical-induced" fragmentation pattern that allows precise localization of the cyclopropane ring.

📝 Protocol: Preparation of DMOX Derivatives

Safety: Perform in a fume hood. Reagents are moisture-sensitive.

  • Starting Material: 1-5 mg of FAME or free fatty acid.

  • Reagent Addition: Add 200 µL of 2-amino-2-methyl-1-propanol (AMP).

  • Catalyst: Add 50 µL of dry methanol containing 1-2% sodium methoxide (catalyst).

  • Reaction: Heat at 180°C for 2 hours (or overnight at 110°C) in a sealed vial under nitrogen.

    • Note: This harsh temperature is required to close the oxazoline ring.

  • Extraction: Cool. Add 1 mL Hexane and 1 mL water. Vortex.

  • Recovery: Collect the upper hexane layer. Dry over anhydrous sodium sulfate.

  • Analysis: Inject into GC-MS.

Interpretation: In the Mass Spectrum of a DMOX derivative, a cyclopropane ring is identified by a characteristic mass gap or specific diagnostic ions that differ from the standard 14 amu (


) series. For example, a ring at C9-C10 will show a specific fragmentation gap distinct from a double bond at the same position.

⚠️ Module 4: Advanced Troubleshooting

"The Help Desk"

📉 Issue: Peak Tailing of Cyclopropane FAMEs

Cause: Cyclopropane rings are strained and can be chemically active. Tailing usually indicates:

  • Active Sites: Dirty liner or degraded column phase (silanol activity).

  • Overload: Injecting too much sample on a highly polar column (which has lower capacity).

Fix:

  • Deactivation: Use a deactivated split/splitless liner (e.g., cyclo-double gooseneck).

  • Dilution: Dilute sample 1:10. Polar columns (like CP-Sil 88) have low phase ratios (

    
    ) and overload easily.
    
  • Check Carrier Gas: Ensure Oxygen scrubber is active. Polar phases degrade rapidly with

    
    .
    
📉 Issue: Loss of "Cis" Isomer specifically

Cause: Acid-catalyzed isomerization. If you used an acidic methylation method (e.g.,


/Methanol or 

/Methanol) and heated it too aggressively, the strained cis-cyclopropane ring can open or isomerize to the trans form or form methoxy-derivatives.

Fix:

  • Use Base-Catalyzed Transesterification (Sodium Methoxide in Methanol) at room temperature or mild heat (40°C). This is much gentler on the cyclopropane ring.

  • Workflow:

    • Dissolve lipid in Hexane.

    • Add 0.5M NaOCH3 in MeOH.

    • Vortex 1 min.

    • Neutralize with solid NaHSO4 (optional) or add water and extract hexane.

🔗 References & Authoritative Sources

  • Christie, W. W. (n.d.). Gas Chromatography and Lipids. The Lipid Library. Retrieved from [Link] (General reference for FAME analysis).

  • Delmonte, P., & Rader, J. I. (2007). Evaluation of highly polar SP-2560 and CP-Sil 88 columns for the separation of FAME isomers. Journal of AOAC International.

  • Spitzer, V. (1997).[2] Structure analysis of fatty acids by gas chromatography – low resolution electron impact mass spectrometry of their 4,4-dimethyloxazoline derivatives. Progress in Lipid Research.

  • Dobson, G. (1998). Identification of cyclic fatty acids in FAMEs by GC-MS. Journal of the American Oil Chemists' Society.

Sources

troubleshooting peak tailing in GC analysis of cyclopropane fatty acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and researchers encountering peak tailing and resolution issues with Cyclopropane Fatty Acids (CPFAs) such as lactobacillic acid and dihydrosterculic acid.

Executive Summary: The "False Tailing" Phenomenon

In the gas chromatography (GC) analysis of Cyclopropane Fatty Acids (CPFAs), what appears to be "peak tailing" is often chemical degradation masquerading as a chromatographic issue.

Unlike standard saturated fatty acids (e.g., C18:0), the strained cyclopropane ring is thermodynamically unstable. It is highly susceptible to:

  • Ring Opening: Catalyzed by strong acids during derivatization (forming methoxy-artifacts).

  • Thermal Isomerization: Occurring in hot injectors or columns (forming branched-chain isomers).

True chromatographic tailing (adsorption) does occur, but effective troubleshooting requires distinguishing between active sites (reversible adsorption) and sample destruction (irreversible reaction).

Diagnostic Logic: Is it Tailing or Degradation?

Before changing column flows, use this logic flow to identify the root cause.

TroubleshootingLogic Start Symptom: Asymmetric/Tailing CPFA Peak CheckRetention Does the 'tail' have a distinct retention time (shoulder)? Start->CheckRetention YesShoulder Yes: It's likely an Artifact/Isomer CheckRetention->YesShoulder Distinct Shoulder NoShoulder No: It's a continuous smear CheckRetention->NoShoulder Continuous Tailing CheckDeriv Check Derivatization Method YesShoulder->CheckDeriv AcidUsed Was strong acid (BF3/H2SO4) used at high temp? CheckDeriv->AcidUsed Diagnosis1 DIAGNOSIS: Ring Opening (Methoxy-artifact formation) AcidUsed->Diagnosis1 Yes CheckPolarity Check Analyte Polarity NoShoulder->CheckPolarity IsFAME Is it a FAME or Free Acid? CheckPolarity->IsFAME FreeAcid Free Acid IsFAME->FreeAcid FAME FAME IsFAME->FAME Diagnosis2 DIAGNOSIS: Wrong Phase (FFAs require FFAP/WAX) FreeAcid->Diagnosis2 Diagnosis3 DIAGNOSIS: Active Sites (Liner/Column Activity) FAME->Diagnosis3

Figure 1: Diagnostic logic tree to distinguish between chemical artifacts (ring opening) and physical adsorption (active sites).

Critical Failure Point: Derivatization

The Issue: The most common cause of CPFA "tailing" is the use of aggressive acid catalysts (e.g., 14% BF3-Methanol) at high temperatures. The acid attacks the cyclopropane ring, opening it to form methoxy- and hydroxy- derivatives that elute immediately after the parent peak, creating a "saddle" or "tail" appearance.

Recommended Protocol: The "Soft" Methylation

To preserve the cyclopropane ring, you must avoid harsh acidic conditions.

ParameterStandard Method (Avoid for CPFA) Recommended Method (CPFA Safe) Why?
Reagent 14% BF3-Methanol or H2SO4-MeOHNaOCH3 (Sodium Methoxide) or TMS-Diazomethane Base catalysis does not attack the ring.
Target Lipid Free Fatty Acids & GlycerolipidsGlycerolipids Only (Base)Base cannot methylate Free Fatty Acids (FFAs).
Temp/Time 100°C for 60 mins40-50°C for 10-15 mins High heat promotes thermal isomerization.
Risk High (Ring opening artifacts)Low (Preserves ring integrity)Artifacts co-elute or tail, ruining quantitation.
Workflow for Mixed Samples (Lipids + FFAs)

If your sample contains both bound lipids and free fatty acids, use a Sequential Mild Derivatization :

  • Step 1 (Base): Methanolic NaOH or NaOCH3 (Methylates glycerolipids; leaves FFAs as salts).

  • Step 2 (Mild Acid): 1-2% H2SO4 or HCl in Methanol (low temp, short time) to convert the remaining FFAs. Do not use BF3.

Troubleshooting Guide: Instrument Parameters

If derivatization is optimized and tailing persists, the issue is likely instrumental.

Q1: My peaks tail significantly, but only the polar CPFAs. The saturated FAMEs are sharp. Why?

Cause: Active sites in the inlet liner or column head. The strained ring has higher electron density than saturated chains, making it slightly more interactive with silanols. Solution:

  • Liner: Switch to an Ultra-Inert (UI) splitless liner with glass wool. Standard undeactivated liners strip the FAMEs.

  • Column Trimming: Cut 10-20 cm from the front of the column. Non-volatile matrix residue accumulates here, acting as a "sticky" stationary phase that drags the peak.

Q2: I see a "hump" rising before the CPFA peak. Is this fronting?

Cause: This is likely Column Overload . CPFAs often have slightly different solubility in the stationary phase compared to straight-chain FAMEs. Solution:

  • Dilute the sample 1:10.

  • Increase the Split Ratio (e.g., from 10:1 to 50:1).

  • If the peak shape improves with dilution, it was overload.

Q3: Can I use a standard Wax column?

Analysis: Yes, but with caution.

  • PEG (Wax) Columns: Excellent for separating FAME isomers, but they have lower maximum temperatures (typically 250°C).

  • Cyanopropyl Columns (e.g., HP-88, CP-Sil 88): Superior for separating cis/trans and positional isomers of CPFAs.

  • Risk: If you exceed the thermal limit of the column to elute long-chain CPFAs (C19+), the column bleed will mimic peak tailing.

Q4: What is the "Safe Zone" for Inlet Temperature?

Recommendation: Keep the inlet


C.
While standard FAME methods often use 260-280°C, CPFAs can undergo thermal rearrangement in a hot, dirty liner.
  • Ideal: Cool On-Column (COC) injection (eliminates thermal stress).

  • Practical: Split/Splitless at 230-240°C. Ensure the residence time in the liner is short (use a pressure pulse injection if available).

Visualizing the Derivatization Decision

Use this workflow to select the correct sample preparation method and avoid chemically induced tailing.

DerivatizationWorkflow Sample Start: Lipid Sample CheckType Lipid Type? Sample->CheckType Bound Bound Lipids (TAGs, Phospholipids) CheckType->Bound Free Free Fatty Acids (FFAs) CheckType->Free Mixed Mixed System CheckType->Mixed MethodBase Base-Catalyzed (NaOCH3 / KOH) Bound->MethodBase Preferred MethodBF3 BF3-Methanol (High Temp) Bound->MethodBF3 Common Mistake MethodAcid Mild Acid-Catalyzed (HCl-MeOH, Low Temp) Free->MethodAcid Required Mixed->MethodBase Step 1 MethodBase->MethodAcid Step 2 (for remaining FFAs) ResultGood Intact CPFA Ring Sharp Peaks MethodBase->ResultGood MethodAcid->ResultGood If <60°C ResultBad Ring Opening Artifacts/Tailing MethodAcid->ResultBad If >80°C MethodBF3->ResultBad

Figure 2: Decision matrix for CPFA derivatization. Note that standard BF3 methods are classified as "High Risk" for this specific analyte.

References

  • Restek Corporation. "GC Troubleshooting—Tailing Peaks." Restek Technical Library. [Link]

  • Agilent Technologies. "GC Troubleshooting Series: Tailing Peaks." Agilent Collection. [Link]

  • Caligiani, A., et al. "Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese." Journal of Agricultural and Food Chemistry, 2016. [Link]

  • AOCS Official Methods. "Preparation of Methyl Esters of Fatty Acids." American Oil Chemists' Society. [Link][1]

  • Christie, W.W. "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." AOCS Lipid Library. [Link]

Sources

Technical Support Center: Synthesis of cis-9,10-Methyleneoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid. This fascinating molecule, a key component in the membranes of various bacteria, presents a unique synthetic challenge: the stereospecific creation of a cyclopropane ring on a long-chain fatty acid.[1][2] This guide is designed for researchers and drug development professionals to navigate the common pitfalls and optimize the synthesis process. We will delve into the causality behind experimental choices, providing not just steps, but a framework for rational problem-solving.

Part 1: Troubleshooting Guide

This section addresses the most frequent issues encountered during the synthesis, which typically involves the cyclopropanation of oleic acid or its ester derivatives.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in the synthesis of cis-9,10-Methyleneoctadecanoic acid is a common but solvable issue. The root cause often lies in the efficiency of the carbene-equivalent transfer to the oleic acid double bond. Let's break down the critical factors.

  • Cause 1: Inefficient Simmons-Smith Reagent Formation/Activity. The classic Simmons-Smith reaction uses a zinc-copper couple with diiodomethane.[3] The activity of this solid-surface reagent is highly dependent on its preparation.

    • Solution: Ensure the zinc dust is properly activated to expose a fresh, reactive surface. A common procedure involves washing with dilute HCl to remove the passivating oxide layer, followed by treatment with copper(II) sulfate. For more consistent results, consider the Furukawa modification , which uses diethylzinc (Et₂Zn) and diiodomethane.[4][5] This homogeneous system is often more reactive and reliable for unfunctionalized alkenes like oleic acid.[6]

  • Cause 2: Inappropriate Solvent Choice. The choice of solvent is critical as it can influence the reactivity and stability of the organozinc carbenoid.[7]

    • Solution: Use dry, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[6] Ethereal solvents are also common. Avoid basic or strongly coordinating solvents, which can sequester the electrophilic zinc species and reduce the rate of cyclopropanation.[7] Rigorous exclusion of moisture is mandatory, as water will rapidly quench the organozinc reagents.

  • Cause 3: Sub-optimal Reaction Conditions. Temperature and reaction time must be carefully controlled.

    • Solution: Most Simmons-Smith reactions are run at or slightly below room temperature.[6] If using the highly reactive diethylzinc, initial cooling may be necessary to control the exotherm. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Driving the reaction for too long can sometimes lead to side product formation.

Q2: I am observing significant side products in my final reaction mixture. What are they and how can I minimize them?

A2: The appearance of side products typically points to reactions involving the starting material's carboxylic acid group or the Lewis acidic nature of the reaction byproducts.

  • Cause 1: Interference from the Carboxylic Acid Moiety. The free carboxylic acid of oleic acid is acidic enough to react with the organozinc carbenoid, which is basic. This consumes the reagent and complicates the reaction.

    • Solution: The most effective strategy is to protect the carboxylic acid as a methyl or ethyl ester prior to the cyclopropanation reaction.[8][9] The synthesis of methyl oleate is a standard, high-yielding procedure (e.g., using methanolic HCl). The ester is robust and generally unreactive under Simmons-Smith conditions, and can be hydrolyzed back to the free acid post-cyclopropanation if required.

  • Cause 2: Lewis Acid-Catalyzed Side Reactions. The zinc iodide (ZnI₂) generated as a byproduct is a Lewis acid that can potentially catalyze unwanted reactions.[10]

    • Solution: In sensitive reactions, the effect of ZnI₂ can be mitigated by adding excess diethylzinc, which converts it to the less acidic EtZnI.[10] Alternatively, the reaction can be quenched with a mild base like pyridine, which coordinates to the zinc iodide and deactivates it.[10]

  • Cause 3: Reagent-Specific Side Products. If using alternative cyclopropanation methods, such as those involving diazo compounds, different side reactions can occur. For instance, palladium-catalyzed reactions with diazomethane can be effective but require stringent safety protocols due to the explosive and toxic nature of diazomethane.[7][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing cis-9,10-Methyleneoctadecanoic acid in a research lab setting?

A1: For reliability and stereochemical control, the Simmons-Smith reaction is the most recommended method.[4] Specifically, the Furukawa modification (Et₂Zn and CH₂I₂) offers superior reproducibility for a simple alkene like methyl oleate compared to the heterogeneous Zn-Cu couple.[5] It avoids the use of highly toxic and explosive diazomethane, making it a safer choice for most laboratory environments.[7] The reaction is well-documented and stereospecific, ensuring the cis configuration of the starting material is retained in the cyclopropane ring.[10]

Q2: Should I use oleic acid or its methyl ester as the starting material?

A2: It is highly advisable to start with methyl oleate (or another simple ester).[9] As detailed in the troubleshooting section, the free carboxylic acid can interfere with the organozinc reagent. Protecting it as an ester simplifies the reaction, improves yield, and reduces the formation of side products. The esterification of oleic acid is a straightforward and near-quantitative preliminary step.

Q3: What are the critical safety precautions when performing a Simmons-Smith reaction?

A3: Safety is paramount.

  • Reagent Hazards: Diethylzinc (Et₂Zn) is pyrophoric and will ignite spontaneously on contact with air. It must be handled exclusively under an inert atmosphere (e.g., argon or dry nitrogen) using syringe techniques. Diiodomethane (CH₂I₂) is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[5]

  • Inert Atmosphere: The entire reaction apparatus must be oven- or flame-dried and maintained under a positive pressure of an inert gas. All solvents must be rigorously dried before use.

  • Quenching: The reaction should be quenched carefully, typically by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), which safely neutralizes any unreacted organozinc species and helps dissolve the resulting zinc salts for easier workup.[5]

Q4: How does the reaction mechanism ensure the cis stereochemistry is retained?

A4: The retention of stereochemistry is a hallmark of the Simmons-Smith reaction and is explained by its concerted mechanism. The active species, an organozinc carbenoid like iodomethylzinc iodide (ICH₂ZnI), delivers the methylene (CH₂) group to both carbons of the double bond simultaneously from the same face. This occurs via a "butterfly-shaped" three-centered transition state.[7] Because there is no stepwise addition or formation of a freely rotating intermediate, the original cis geometry of the substituents on the alkene is locked into a cis arrangement on the resulting cyclopropane ring.[5]

Part 3: Protocols & Data

Experimental Protocol: Furukawa Cyclopropanation of Methyl Oleate

This protocol describes a typical procedure for the synthesis of methyl cis-9,10-methyleneoctadecanoate.

1. Materials & Setup:

  • Methyl oleate (≥99%)
  • Diethylzinc (1.0 M solution in hexanes)
  • Diiodomethane (≥99%, stabilized)
  • Anhydrous dichloromethane (DCM)
  • Saturated aqueous NH₄Cl solution
  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar, condenser, and septum under an argon atmosphere.

2. Procedure:

  • Step 1: Dissolve methyl oleate (1.0 eq) in anhydrous DCM in the reaction flask.
  • Step 2: Cool the solution to 0 °C in an ice bath.
  • Step 3: Slowly add diethylzinc (1.2 eq) via syringe over 10 minutes. Stir for 20 minutes at 0 °C.
  • Step 4: Add diiodomethane (1.2 eq) dropwise via syringe over 15 minutes. A white precipitate (EtZnI) may form.
  • Step 5: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or GC analysis.
  • Step 6: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
  • Step 7: Transfer the mixture to a separatory funnel, dilute with more DCM, and wash sequentially with saturated NH₄Cl and brine.
  • Step 8: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
  • Step 9: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl cis-9,10-methyleneoctadecanoate.
Data Summary: Comparison of Cyclopropanation Conditions
ParameterClassic Simmons-Smith (Zn-Cu)Furukawa Modification (Et₂Zn)
Zinc Reagent Zinc-Copper Couple (heterogeneous)Diethylzinc (homogeneous)
Methylene Source Diiodomethane (CH₂I₂)Diiodomethane (CH₂I₂)
Typical Solvent Diethyl ether, DCMDCM, DCE
Temperature Room Temperature to Reflux0 °C to Room Temperature
Typical Yield 10-70% (highly variable)[11]Generally higher and more reproducible
Key Advantage Cheaper reagentsHigher reactivity, better for unfunctionalized alkenes[4]
Key Disadvantage Variable reactivity, preparation sensitivePyrophoric reagent, requires strict inert atmosphere

Part 4: Visualizations

TroubleshootingWorkflow Start Poor Synthesis Outcome (Low Yield / Low Purity) CheckReagents Step 1: Verify Reagents & Setup Start->CheckReagents CheckEster Is starting material an ester? (e.g., Methyl Oleate) CheckReagents->CheckEster  Protection CheckZinc Is Zinc reagent active? (Fresh Zn-Cu or Et₂Zn solution) CheckEster->CheckZinc Yes CheckSolvent Are solvents anhydrous? CheckZinc->CheckSolvent Yes Optimize Step 2: Optimize Reaction Conditions CheckSolvent->Optimize Yes Stoichiometry Adjust Reagent Stoichiometry (e.g., 1.2 eq Et₂Zn) Optimize->Stoichiometry Temperature Control Temperature (Initial cooling for Et₂Zn) Stoichiometry->Temperature Time Monitor Reaction Time (TLC/GC) Temperature->Time Purify Step 3: Refine Purification Time->Purify Column Flash Column Chromatography (Silica, Hexane/EtOAc) Purify->Column Argentation Consider Argentation TLC (For separating alkenes) Column->Argentation Success Successful Synthesis Argentation->Success

Caption: A troubleshooting decision workflow for the synthesis.

SimmonsSmithMechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Olefin Methyl Oleate (cis) TS Butterfly-shaped Transition State Olefin->TS Concerted Attack Reagent ICH₂ZnI (Carbenoid) Reagent->TS Product Methyl cis-9,10-Methyleneoctadecanoate TS->Product Stereospecific CH₂ transfer Byproduct ZnI₂ TS->Byproduct

Caption: The concerted Simmons-Smith cyclopropanation mechanism.

References

  • ResearchGate. Cyclopropanation of unsaturated fatty acid methyl esters using diazomethane and palladium (II) acetate. [Online] Available at: [Link][11]

  • Law, J. H., et al. (1963). Cis-9,10-Methylene Hexadecanoic Acid from the Phospholipids of Escherichia coli. Journal of Biological Chemistry. [Online] Available at: [Link][12]

  • Enzo Life Sciences. Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate), Unsaturated fatty acid. [Online] Available at: [Link]

  • RSC Publishing. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. [Online] Available at: [Link][13]

  • Wikipedia. Simmons–Smith reaction. [Online] Available at: [Link][10]

  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Online] Available at: [Link][4]

  • Wikipedia. Cyclopropanation. [Online] Available at: [Link][3]

  • MDPI. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. [Online] Available at: [Link][14]

  • PMC. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Online] Available at: [Link][7]

  • ResearchGate. Biosynthesis of cyclopropane fatty acids. [Online] Available at: [Link][2]

  • PMC. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. [Online] Available at: [Link][15]

  • Organic Chemistry Portal. Simmons-Smith Reaction. [Online] Available at: [Link][16]

  • OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes. [Online] Available at: [Link][5]

  • Scientific Research Publishing. (2017). Response Surface Optimization of a Solvent Free Production of cis-9, trans-11 and trans-10, cis-12 Isomers of Conjugated Linoleic Acid Using High Linoleic Sunflower Oil. [Online] Available at: [Link][17]

  • SciELO. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. [Online] Available at: [Link][18]

  • Organic Chemistry Portal. Simmons-Smith Reaction - Common Conditions. [Online] Available at: [Link][6]

Sources

stability of cis-9,10-Methyleneoctadecanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers & Laboratory Personnel From: Senior Application Scientist, Lipidomics Technical Support Subject: Stability & Handling Guide for cis-9,10-Methyleneoctadecanoic Acid (Dihydrosterculic Acid)

PART 1: CORE DIRECTIVE (Storage & Handling)

Immediate Action Required for Sample Integrity: Upon receipt, cis-9,10-Methyleneoctadecanoic acid (Dihydrosterculic acid) must be handled with specific precautions to prevent cyclopropane ring degradation. Unlike standard saturated fatty acids, the strained cyclopropane ring confers unique chemical instability, particularly toward acidic conditions.

ParameterRecommendationTechnical Rationale
Storage Temperature -20°C (Minimum)Prevents slow oxidation and isomerization. -80°C is preferred for storage >6 months.
Container Material Glass Only (Amber/Foil-wrapped)Lipids adsorb to polypropylene/polystyrene plastics. Plasticizers (phthalates) from tubes can contaminate GC-MS signals.
Solvent System Chloroform or Hexane Store as a solution (approx. 1-10 mg/mL) rather than dry film to minimize surface oxidation.
Atmosphere Argon or Nitrogen OverlayDisplace oxygen to prevent radical formation, though the cyclopropane ring is more resistant to oxidation than alkenes.

PART 2: TROUBLESHOOTING & DIAGNOSTICS

Scenario A: "I see split peaks or extra peaks in my GC chromatogram."

Diagnosis: Acid-Catalyzed Ring Opening (Artifact Formation) The most common failure mode is the destruction of the cyclopropane ring during Fatty Acid Methyl Ester (FAME) preparation. Standard protocols using BF₃-Methanol or H₂SO₄-Methanol at high temperatures act as electrophiles, attacking the strained ring.

  • Mechanism: The acid protonates the ring, creating a carbocation intermediate. Methanol acts as a nucleophile, opening the ring to form methoxy-branched fatty acid artifacts (e.g., methoxy-methyl-octadecanoic acid isomers).

  • Solution: Switch to TMS-Diazomethane or Diazomethane derivatization. These methods operate at neutral/mild conditions and preserve the ring structure.

Scenario B: "My recovery is low, even though the standard is fresh."

Diagnosis: Plasticware Adsorption or Evaporative Loss

  • Cause 1: Free fatty acids (FFAs) are "sticky" and adhere to plastic microcentrifuge tubes.

  • Cause 2: If stored as a dry film, the lipid may form a "varnish" on the glass that is difficult to resolubilize.

  • Solution: Always use glass inserts in autosampler vials. Never store as a dry film for >24 hours; keep in solvent.

PART 3: EXPERIMENTAL PROTOCOLS

Protocol 1: Safe Derivatization (Preserving the Cyclopropane Ring)

Target: Free Fatty Acid samples (e.g., Standards, hydrolyzed lipids) Standard acid catalysts (BF3) are NOT recommended.

Reagents:

  • Sample: cis-9,10-Methyleneoctadecanoic acid (approx. 1 mg)

  • Solvent: Methanol:Toluene (1:2 v/v)

  • Reagent: (Trimethylsilyl)diazomethane (TMS-CHN₂) [2.0 M in hexanes] - Safer alternative to Diazomethane

Workflow:

  • Dissolve: Dissolve sample in 0.5 mL Methanol:Toluene (1:2).

  • React: Add 50 µL of TMS-CHN₂ solution.

    • Visual Check: Solution should turn a persistent slight yellow. If it goes colorless, add more reagent dropwise.

  • Incubate: Vortex gently and let stand at Room Temperature for 15-20 minutes .

  • Quench: Add 5 µL of Acetic Acid to quench excess reagent (Yellow color disappears).

  • Dry/Exchange: Evaporate solvent under Nitrogen stream and reconstitute in Hexane for GC injection.

Protocol 2: Analysis of Intact Lipids (Glycerides/Phospholipids)

Target: Biological extracts (e.g., E. coli membranes) Use Base-Catalyzed Transesterification to avoid acid contact.

  • React: Dissolve lipid extract in 1 mL Hexane.

  • Add Base: Add 0.2 mL 2M Methanolic KOH .

  • Vortex: Vortex for 30 seconds (Room Temp). Do not heat.

  • Extract: Add 1 mL Saturated NaCl solution. Centrifuge.

  • Collect: Remove top Hexane layer (contains FAMEs) and dry over Na₂SO₄.

PART 4: VISUALIZATION OF STABILITY PATHWAYS

Figure 1: Degradation vs. Preservation Workflow

This diagram illustrates the critical decision point in sample preparation that determines whether the analyte survives.

StabilityWorkflow Sample cis-9,10-Methyleneoctadecanoic Acid (Free Acid Sample) Decision Select Derivatization Method Sample->Decision PathAcid Acid Catalysis (BF3-MeOH / H2SO4) High Temp (>60°C) Decision->PathAcid Standard Protocol PathBase Base Catalysis (NaOMe / KOH) (Does NOT react with Free Acid) Decision->PathBase Incorrect Choice for FFA PathDiazo TMS-Diazomethane (Mild Methylation) Room Temp Decision->PathDiazo Recommended ResultArtifact Artifact Formation (Ring Opening) Methoxy-branched isomers PathAcid->ResultArtifact Electrophilic Attack on Ring ResultFail Reaction Failure (Salts formed, no Ester) PathBase->ResultFail Deprotonation only ResultSuccess Successful FAME (Ring Intact) Ready for GC-MS PathDiazo->ResultSuccess Safe Methylation

Caption: Workflow decision tree highlighting the risk of acid-catalyzed ring opening during FAME preparation.

Figure 2: Acid-Catalyzed Degradation Mechanism

Technical detail on how BF3 destroys the sample.

DegradationMechanism Substrate Cyclopropane Ring (Strained) Intermediate Carbocation Intermediate Substrate->Intermediate Protonation Acid H+ (Acid Catalyst) Acid->Intermediate Product Methoxy-Artifact (Ring Opened) Intermediate->Product Nucleophilic Attack Methanol MeOH (Solvent) Methanol->Product

Caption: Mechanism of artifact formation in acidic methanol, leading to false peaks in GC analysis.

PART 5: REFERENCES

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (Discusses artifacts in cyclopropane/cyclopropene analysis). [Link]

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Dihydrosterculic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of dihydrosterculic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and encountering challenges related to matrix effects. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and validate your methods effectively.

Matrix effects are a significant challenge in LC-MS, particularly when analyzing analytes like dihydrosterculic acid from complex biological samples.[1][2] These effects, caused by co-eluting components from the sample matrix, can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[3][4] This phenomenon can severely compromise the accuracy, reproducibility, and sensitivity of your quantitative analysis.[5] This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects to ensure the integrity of your data.

Part 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues encountered during the LC-MS analysis of dihydrosterculic acid.

Q1: My dihydrosterculic acid signal is highly variable, with poor reproducibility across different sample injections. What is the likely cause?

This is a classic symptom of matrix effects.[1] The "matrix" refers to all components in your sample other than dihydrosterculic acid, such as salts, proteins, and, most importantly for fatty acid analysis, phospholipids.[1] When these matrix components co-elute with your analyte, they can interfere with the electrospray ionization (ESI) process. This interference can either suppress your analyte's signal by competing for ionization or, less commonly, enhance it.[4][6] Because the composition of the matrix can vary from sample to sample, the degree of suppression or enhancement also varies, leading directly to poor reproducibility. In biological samples like plasma or serum, phospholipids are a notorious cause of these issues.[4][7][8]

Q2: How can I definitively confirm that matrix effects are responsible for my analytical problems?

To confirm the presence of matrix effects, you need to isolate the effect of the matrix from other potential issues. Two primary methods are used for this:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify at which points in your chromatogram ion suppression or enhancement occurs.[9] You infuse a constant flow of a pure dihydrosterculic acid standard into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the constant signal at the retention time of your analyte indicates co-eluting components are causing ion suppression.

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the extent of matrix effects.[5] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample (Set A) with the peak area of the same amount of analyte in a neat solvent (Set B).

The Matrix Effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. According to FDA guidelines, the matrix effect should be carefully assessed during method validation.[10][11]

Calculation Formula Interpretation
Matrix Effect (ME) (Peak Area post-extraction spike / Peak Area neat standard) x 100< 100% = Ion Suppression, > 100% = Ion Enhancement
Recovery (RE) (Peak Area pre-extraction spike / Peak Area post-extraction spike) x 100Efficiency of the extraction process.
Process Efficiency (PE) (Peak Area pre-extraction spike / Peak Area neat standard) x 100Overall efficiency of the entire method (ME x RE).

Q3: I've confirmed significant ion suppression is lowering my dihydrosterculic acid signal. What is the most effective strategy to fix this?

The most effective way to combat matrix effects is to remove the interfering components before they reach the mass spectrometer.[1][12] This is best approached systematically. The workflow below provides a logical progression for troubleshooting and mitigating these effects.

cluster_prep Sample Preparation Options Start Problem Identified: Low Signal / Poor Reproducibility Diagnose 1. Quantify Matrix Effect (Post-Extraction Spike) Start->Diagnose Mitigate 2. Mitigate Matrix Effect Diagnose->Mitigate SamplePrep 2a. Optimize Sample Preparation (Most Effective) Mitigate->SamplePrep Primary Approach Chromatography 2b. Optimize Chromatography Mitigate->Chromatography If needed Compensation 2c. Compensate with IS Mitigate->Compensation Always Recommended LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE SPE Solid-Phase Extraction (SPE) SamplePrep->SPE PLD Phospholipid Depletion (PLD) SamplePrep->PLD Verify 3. Re-evaluate Matrix Effect & Method Performance Chromatography->Verify Compensation->Verify LLE->Verify SPE->Verify PLD->Verify

Caption: A systematic workflow for troubleshooting matrix effects.

  • Optimize Sample Preparation (Most Effective): Your first and most impactful step is to improve the sample cleanup process.

    • Protein Precipitation (PPT): This is a crude method that removes proteins but leaves behind high levels of phospholipids and other matrix components. It is often the cause of significant matrix effects.[13]

    • Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning your analyte into an organic solvent, leaving behind polar interferences like salts in the aqueous layer.[12][14]

    • Solid-Phase Extraction (SPE): SPE provides superior selectivity and cleanup. By choosing the right sorbent (e.g., reversed-phase, mixed-mode), you can selectively bind dihydrosterculic acid while washing away interfering components.[1][13]

    • Phospholipid Depletion: Since phospholipids are the primary culprits, specific removal techniques are highly effective.[15] Products like HybridSPE® or Ostro™ plates use chemistries that selectively bind and remove phospholipids while allowing your analyte to pass through.[16][17][18]

  • Optimize Chromatography: If sample preparation alone is insufficient, modify your chromatographic conditions to separate dihydrosterculic acid from the interfering matrix components.[1][5] This can be achieved by adjusting the mobile phase composition, altering the gradient profile, or trying a column with a different chemistry (e.g., C18, C8).

  • Compensate with an Internal Standard (Crucial): Even with the best cleanup, some matrix effects may persist. The gold standard for compensation is the use of a stable isotope-labeled (SIL) internal standard.[3][5] A deuterated or ¹³C-labeled dihydrosterculic acid will have nearly identical chemical and physical properties to the unlabeled analyte. It will co-elute and experience the same degree of ion suppression or enhancement, allowing for a reliable ratio-based quantification that corrects for these variations.[19][20]

Q4: Can matrix effects cause my retention time to shift?

Yes, this is a known, though less common, manifestation of matrix effects.[21] High concentrations of matrix components can interact with the analyte or the stationary phase of the column, altering the analyte's retention behavior.[3] If you observe retention time shifts that correlate with different sample matrices, it's a strong indicator that your sample cleanup needs to be more rigorous.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of ion suppression in ESI?

Ion suppression in Electrospray Ionization (ESI) is primarily a competition-based process occurring in the ion source. Co-eluting matrix components can reduce the ionization efficiency of your analyte in several ways:[4][6]

  • Competition for Charge: The ESI process creates a limited number of charges on the surface of sprayed droplets. If matrix components are present at high concentrations, they compete with your analyte for these charges, reducing the number of charged analyte ions that can be formed.

  • Changes in Droplet Properties: Non-volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[4][5] This hinders the evaporation of the solvent, making it more difficult for the analyte to be released into the gas phase as an ion.

  • Analyte Neutralization: Matrix components can deprotonate and neutralize the analyte ions that have already formed in the liquid phase.[4]

Mechanism of Ion Suppression in an ESI Droplet cluster_droplet A Analyte Source To Mass Analyzer A->Source Ionized Analyte (Signal) M1 Matrix M1->Source Ionized Matrix (Suppression) M2 Matrix M3 Matrix M4 Matrix P + label_comp Competition for Surface Charge

Caption: Analyte and matrix components compete for charge in the ESI droplet.

Q2: Which sample preparation technique is better: LLE or SPE?

The choice depends on the nature of your matrix and the required cleanliness of your final extract.

  • Liquid-Liquid Extraction (LLE): This technique is effective at removing very polar interferences (like salts) and some non-polar lipids. It is generally faster to develop an LLE method. Double LLE can be used to first remove hydrophobic interferences with a non-polar solvent before extracting the analyte with a moderately polar solvent.[12]

  • Solid-Phase Extraction (SPE): SPE offers greater selectivity and can produce cleaner extracts.[13] With mixed-mode SPE sorbents (combining reversed-phase and ion-exchange properties), you can achieve highly specific binding of your analyte and wash away a broader range of interferences.[13] While SPE may require more method development, it often provides the most robust solution for complex matrices.

Q3: Why is a stable isotope-labeled internal standard considered the "gold standard"?

A SIL-IS is considered the gold standard because it is the most effective tool for compensating for matrix effects and other sources of analytical variability.[3][5] Its key advantages are:

  • Identical Physicochemical Properties: A SIL-IS (e.g., dihydrosterculic acid-d4) behaves almost identically to the native analyte during extraction, chromatography, and ionization.[19][20]

  • Co-elution: It typically co-elutes with the analyte, meaning it is exposed to the exact same matrix environment at the same time in the ion source.

  • Accurate Correction: Because it experiences the same ion suppression or enhancement as the analyte, the ratio of the analyte peak area to the SIL-IS peak area remains constant, even if the absolute signal intensity fluctuates.[1] This provides highly accurate and precise quantification.

Q4: Can I reduce matrix effects by simply diluting my sample?

Yes, dilution can be a simple and sometimes effective strategy to reduce the concentration of interfering matrix components.[9] However, this approach is only viable if the concentration of dihydrosterculic acid in your sample is high enough that you can still achieve the required sensitivity (Limit of Quantification) after dilution.[9] For trace-level analysis, dilution will likely push your analyte signal below a quantifiable level.

Part 3: Detailed Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Dihydrosterculic Acid from Plasma

Causality: This protocol uses an acidified organic solvent to simultaneously precipitate proteins and extract the less polar dihydrosterculic acid, leaving more polar matrix components in the aqueous phase.

  • Sample Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of your SIL-IS working solution (e.g., dihydrosterculic acid-d4).

  • Protein Precipitation & Extraction: Add 400 µL of a cold extraction solvent (e.g., methyl tert-butyl ether [MTBE] containing 1% formic acid). The acid ensures the fatty acid is in its neutral, more extractable form.

  • Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the upper organic layer to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex to dissolve.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Phospholipid Depletion using a 96-Well Plate (e.g., HybridSPE®-Phospholipid)

Causality: This protocol combines protein precipitation with a specific filtration step where a zirconia-based sorbent selectively binds and removes phospholipids via a Lewis acid/base interaction, providing a very clean extract.[16][22]

  • Sample Aliquot: Place a 96-well phospholipid depletion plate onto a collection plate. Add 100 µL of plasma to each well.

  • Add Internal Standard: Spike each well with 10 µL of your SIL-IS working solution.

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile to each well. The 3:1 ratio of solvent to sample is critical for efficient protein precipitation.[16]

  • Mixing: Mix by aspirating and dispensing several times (draw-dispense) or by sealing and vortexing the plate for 1 minute. This ensures complete protein precipitation.

  • Filtration: Apply a vacuum using a vacuum manifold (or use positive pressure) to draw the supernatant through the phospholipid-retaining filter into the collection plate.

  • Evaporation (Optional): Depending on the required sensitivity, you can evaporate the collected filtrate and reconstitute it in a smaller volume.

  • Analysis: Seal the collection plate and place it directly into the autosampler for LC-MS analysis.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Annals of Clinical and Medical Case Reports.
  • HybridSPE® Phospholipid Removal Technology for Biological Matrices. (n.d.). MilliporeSigma.
  • Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Fernando, W. A. R. (2026, February 11). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
  • Brandes, H., & Price, C. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today.
  • Zhang, G., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Han, X., & Gross, R. W. (2011, November 11). Accurate quantification of lipid species by electrospray ionization mass spectrometry - Meet a key challenge in lipidomics. Digital Commons@Becker.
  • Development and Validation of a LC-MS/MS-based Assay for Quantification of Polyunsaturated Fatty Acids from Human Plasma and Red. (2019, August 29). MSACL.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone.
  • Advanced Sample Preparation Techniques for Multi-Residue Analysis in Food and Health Research. (2025, October 21). MDPI.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (n.d.). Waters Corporation.
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. (2022, April 15). LCGC International.
  • Sample Prep Tech Tip: Phospholipid Removal. (n.d.). Phenomenex.
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2002). PubMed.
  • Reducing Matrix Effects. (n.d.). Thermo Fisher Scientific.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). ACS Publications.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • A systematic, comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. (n.d.). Waters Corporation.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International.
  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. (2025, June 16). PMC.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (2025, August 7). ResearchGate.
  • Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. (2024, May 1). MDPI.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2014, October 12). Merck Millipore.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready.
  • ISOTEC® Stable Isotopes. (n.d.). Sigma-Aldrich.
  • Stable Isotope-labeled Standards. (n.d.). Amerigo Scientific.
  • Development and application of an LC-MS/MS method for the combined quantification of oxysterols and bile acids. (n.d.). DIAL@UCLouvain.
  • Revised FDA Guidance on the validation of analytical methods. (2018, July 18). ECA Academy.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021, August 30). Analyst (RSC Publishing).
  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (n.d.). Agilent.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. (n.d.). Pharmacie - UCL-Bruxelles, Belgique.
  • Isotopically labeled hormone standards. (n.d.). Lumiprobe.
  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate.
  • Quantitative determination of corosolic acid in rat plasma by LC-MS/MS-ESI: Application to a pharmacokinetic study. (n.d.). ResearchGate.
  • LC/MS/MS Analysis of Steroid Hormones in Plasma. (n.d.). MilliporeSigma.

Sources

improving signal-to-noise ratio for low concentrations of cis-9,10-Methyleneoctadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Signal-to-Noise Ratio (SNR) Optimization for Trace Cyclopropane Fatty Acids (CPA) Analyte: cis-9,10-Methyleneoctadecanoic acid (Dihydrosterculic acid) Target Audience: Lipidomics Researchers, Analytical Chemists

Introduction: The "Needle in the Haystack" Challenge

Analyzing cis-9,10-methyleneoctadecanoic acid (C19-CPA) at low concentrations presents a classic analytical paradox. As a cyclopropane fatty acid, it possesses chemical stability often mistook for saturation, yet it exhibits chromatographic behavior similar to monounsaturated fatty acids (MUFAs).

In biological matrices (e.g., bacterial membranes, seed oils), C19-CPA is frequently obscured by the massive abundance of C18:0 (Stearic acid) and C18:1 (Oleic acid). You cannot simply "tune" your mass spectrometer to fix this. Improving SNR requires a holistic approach: Enrichment (Chemistry) + Separation (Physics) + Selective Detection (Electronics).

This guide replaces generic protocols with a targeted workflow designed to isolate the cyclopropane ring from lipid interference.

Module 1: Sample Preparation & Enrichment

The Problem: In standard extractions, C18:0 and C18:1 co-extract with C19-CPA. If C18:1 is present at 1000x the concentration of your analyte, your detector's dynamic range will saturate before you detect the CPA.

The Solution: Silver-Ion Solid Phase Extraction (Ag-Ion SPE). Silver ions (


) form charge-transfer complexes with 

-electrons.
  • Saturates (C18:0): No

    
    -electrons 
    
    
    
    Elute first.
  • Cyclopropanes (C19-CPA): Pseudo-

    
     character (ring strain) 
    
    
    
    Weak interaction
    
    
    Elute second.
  • Monoenes (C18:1): True

    
    -electrons 
    
    
    
    Strong interaction
    
    
    Elute last.
Protocol: Ag-Ion Fractionation

Pre-requisite: Transesterify samples to FAMEs (see Module 2) before this step.

  • Column Prep: Use a commercially available Ag-Ion SPE cartridge (e.g., Supelco Discovery Ag-Ion) or impregnate a Silica SCX cartridge with

    
    .
    
  • Conditioning: Flush with 4 mL Acetone, then 4 mL Hexane.

  • Loading: Dissolve FAME extract in minimal Hexane (approx. 200 µL) and load.

  • Elution Gradient (Critical Step):

    • Fraction A (Saturates): Elute with 6 mL Hexane:Acetone (99:1) . Discard (contains C18:0).

    • Fraction B (Target CPA): Elute with 6 mL Hexane:Acetone (96:4) . COLLECT THIS.

    • Fraction C (Monoenes): Elute with 6 mL Acetone. Discard (contains C18:1).

  • Concentration: Evaporate Fraction B under

    
     and reconstitute in 50 µL Isooctane.
    

Validation Check: Spike a "dummy" sample with C19:0 (Saturated) and C19:1 (Monoene) standards. Ensure C19:0 appears in Fraction A and C19:1 in Fraction C.

Module 2: Derivatization Strategies

The Problem: The cyclopropane ring is strained.[1] Harsh acidic methylation (e.g.,


 in Methanol at 100°C) can cause ring opening, converting your CPA into methoxy-branched or unsaturated isomers, destroying your signal.

The Solution: Use Base-Catalyzed Transesterification or Mild Acid.

Recommended Protocol: Base-Catalyzed (NaOCH3)

Best for triglycerides/phospholipids. Does not methylate free fatty acids.

  • Add 1 mL 0.5 M Sodium Methoxide (

    
    )  in anhydrous methanol to lipid extract.
    
  • Vortex and incubate at 50°C for 10 minutes . (Do not exceed 15 mins).

  • Add 1 mL Hexane containing Internal Standard (see below).

  • Neutralize/Quench with 5 mL Saturated NaCl or dilute Acetic Acid.

  • Centrifuge and collect the upper Hexane layer.

Q: What if I have Free Fatty Acids (FFAs)? A: Use


-Methanol (14%) . Incubate at 60°C for 30 minutes . Do not reflux. This is milder than sulfuric acid and preserves the ring structure significantly better.

Module 3: GC-MS Optimization

The Problem: Standard non-polar columns (DB-5, HP-5) cannot resolve C19-CPA from C18:1 isomers or C19:1. The Solution: High-Polarity Cyanopropyl Columns.

Chromatographic Parameters
ParameterSettingRationale
Column SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2µm)Biscyanopropyl phases are required to separate geometric and positional isomers.[2]
Carrier Gas Helium @ 20 cm/sec (Constant Flow)Optimal linear velocity for high-polarity resolution.
Inlet Pulsed Splitless (250°C)"Pulsed" pressure (e.g., 30 psi for 1 min) pushes the entire sample onto the column, maximizing SNR for trace analytes.
Oven Program 140°C (hold 5 min)

4°C/min to 240°C (hold 15 min)
Slow ramp required in the C18-C20 region to resolve the CPA from C18:3 and C20:0.
Mass Spectrometry: SIM Mode

Do not use Full Scan for trace analysis. Use Selected Ion Monitoring (SIM) .

  • Target Analyte: cis-9,10-Methyleneoctadecanoic acid Methyl Ester[2]

  • Molecular Weight: 310.5 g/mol [2]

SIM Table Setup:

  • m/z 310.3 (Molecular Ion,

    
    ): Quantifier. Even though low intensity, it is the most selective ion for the intact ring.
    
  • m/z 74.1 (McLafferty Rearrangement): Qualifier. High intensity, but non-specific (all FAMEs have this). Use to confirm it is a FAME.

  • m/z 278.2 (

    
    ): Qualifier. Loss of methanol.
    
  • Dwell Time: Set to 50-100 ms per ion.

Module 4: Visualization & Logic

Experimental Workflow Diagram

CPA_Workflow Start Crude Lipid Extract Deriv_Decide Are lipids FFAs or Esters? Start->Deriv_Decide Method_Base Base-Catalyzed (NaOCH3, 50°C) Deriv_Decide->Method_Base Esters (TAG/PL) Method_Acid Mild Acid (BF3-MeOH, 60°C) Deriv_Decide->Method_Acid Free Fatty Acids FAMEs Total FAMEs Mixture (High Noise Potential) Method_Base->FAMEs Method_Acid->FAMEs Ag_SPE Ag-Ion SPE Fractionation (The 'Filter') FAMEs->Ag_SPE Critical Step Frac_A Fraction A: Saturates (Discard) Ag_SPE->Frac_A Frac_B Fraction B: CPA Enriched Ag_SPE->Frac_B 96:4 Hex:Ace Frac_C Fraction C: Monoenes (Discard) Ag_SPE->Frac_C GCMS GC-MS Analysis (SP-2560 Col, SIM Mode) Frac_B->GCMS

Caption: Figure 1. Optimized workflow for isolating CPA from bulk lipid matrices. The Ag-Ion SPE step is the primary driver for SNR improvement.

Troubleshooting & FAQs

Q1: I see a peak at the right retention time, but the ratio of m/z 310 to m/z 74 is inconsistent. Why?

Diagnosis: Matrix interference. Explanation: m/z 74 is a generic FAME ion. If a co-eluting C19:1 or C18:3 isomer is present, it will contribute to m/z 74 but not m/z 310, skewing the ratio. Fix:

  • Check the Ag-Ion SPE fractionation efficiency. You likely eluted too much "Fraction C" (monoenes) into your sample.

  • Switch the quantifier to m/z 310 exclusively, provided the SNR > 10.

Q2: My CPA peak is tailing badly.

Diagnosis: Active sites in the inlet or column. Explanation: Cyclopropane rings are slightly more polar and reactive than straight chains. They adsorb to dirty liners. Fix:

  • Change the liner to a Deactivated Splitless Liner (with glass wool).

  • Trim 10-20 cm from the front of the GC column (guard column maintenance).

Q3: Can I use DMOX derivatives instead of FAMEs?

Answer: For identification, yes. For SNR/Quantification, no. Reasoning: DMOX (4,4-dimethyloxazoline) derivatives provide specific fragmentation patterns that pinpoint the ring location (a gap of 12 amu instead of 14 amu). However, DMOX derivatives are less volatile, produce broader peaks, and generally have lower ionization efficiency than FAMEs. Use DMOX only to qualitatively prove the ring position, then switch to FAMEs for high-sensitivity quantification.

Q4: What Internal Standard (IS) should I use?

Recommendation: Methyl-d3-octadecanoate (Deuterated Stearic Acid) or C17-Cyclopropane FAME (if not naturally present). Protocol: Add the IS before the Ag-Ion SPE step. This validates the recovery of the fractionation process. If your IS is lost in Fraction A, your CPA was likely lost too.

References

  • Christie, W. W. (n.d.). Cyclopropane and Cyclopropene Fatty Acids: Structure and Analysis. Lipid Library. [Link]

  • Dobson, G., Christie, W. W., & Nikolova-Damyanova, B. (1995).[3] Silver ion chromatography of lipids and fatty acids. Journal of Chromatography B: Biomedical Sciences and Applications, 671(1-2), 197-222. [Link]

  • Destaillats, F., & Angers, P. (2005). On the mechanisms of formation of FAMEs from cyclopropane fatty acids during acid-catalyzed transesterification. Lipids, 40(3), 321-323. [Link]

Sources

Technical Support Center: Integrity Preservation of Dihydrosterculic Acid (DHSA)

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Challenge: Dihydrosterculic acid (DHSA) contains a cis-cyclopropane ring at the C9-C10 position. While this ring is stable under alkaline conditions (saponification), it is thermodynamically unstable and highly susceptible to electrophilic attack by protons (


).

The Critical Failure Point: The degradation of DHSA rarely occurs during the saponification (alkaline hydrolysis) step itself. Failure occurs during the acidification work-up , where researchers traditionally drop the pH to 1–2 using strong mineral acids (HCl or H₂SO₄) to protonate the soap into free fatty acids. This causes rapid ring opening, resulting in the formation of methyl-branched isomers, lactones, and unsaturated artifacts.

The Solution: This guide provides a modified "Soft-Acidification" protocol and a troubleshooting matrix to ensure ring integrity.

The Chemistry of Failure: Why DHSA Degrades

To troubleshoot effectively, you must understand the mechanism of loss. The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).

Diagram 1: Acid-Catalyzed Degradation Pathway

The following diagram illustrates how excess protons trigger ring collapse.

DHSA_Degradation DHSA Intact DHSA (Cyclopropane Ring) Acid_Shock Acid Shock (pH < 3.0) DHSA->Acid_Shock Exposure to HCl/H2SO4 Protonation Protonation of Ring Carbon Acid_Shock->Protonation Electrophilic Attack Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Isomer1 Methyl-branched Isomers Carbocation->Isomer1 Nucleophilic Capture Lactone Lactones (Internal Esters) Carbocation->Lactone Intramolecular Cyclization Olefin Unsaturated Isomers Carbocation->Olefin H+ Elimination

Figure 1: Mechanism of acid-catalyzed cyclopropane ring opening. The "Acid Shock" node represents the critical control point in the protocol.

Optimized Protocol: The "Soft-Acidification" Workflow

Do not use standard AOCS saponification methods that require refluxing with HCl. Use this modified workflow.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Saponification Base: 1N KOH in 95% Ethanol (Freshly prepared).

  • Protective Atmosphere: Nitrogen (

    
    ) gas.
    
  • "Soft" Acidifier: 1M Acetic Acid OR Saturated Sodium Dihydrogen Phosphate (

    
    ) solution.
    
  • Extraction Solvent: Diethyl Ether or Hexane (BHT stabilized).

Step-by-Step Methodology
PhaseStepActionCritical Technical Note
1. Prep Inerting Flush reaction vessel with

for 2 mins. Add sample.
Oxidation can mimic acid degradation by creating radical sites on the ring.
2. Hydrolysis Saponification Add 1N KOH/EtOH. Heat at 60°C for 60 mins. Do NOT boil.High heat (>80°C) promotes isomerization even in base. 60°C is sufficient for DHSA release.
3. Work-up Dilution Cool to Room Temp. Add equal volume of distilled water.Water helps solubilize the potassium soaps before acidification.
4. CRITICAL Soft Acidification Do NOT use HCl. Titrate with 1M Acetic Acid until pH reaches 5.0–6.0 .STOP at pH 5.0. The pKa of fatty acids is ~4.8. You do not need pH 1.0 to extract them.
5. Extraction Partitioning Add Diethyl Ether. Shake gently.At pH 5-6, DHSA exists in equilibrium. Multiple extractions (3x) recover 95%+ without ring damage.
6. Drying Solvent Removal Dry over anhydrous

. Evaporate under

stream at <40°C.
Avoid rotary evaporation at high temps which can concentrate trace acids.

Troubleshooting Guide (FAQ)

Issue 1: "I see multiple peaks near DHSA on my GC chromatogram."

Diagnosis: Isomerization has occurred.

  • Cause A (Most Likely): You used a strong acid (HCl/H₂SO₄) for methylation or acidification.

  • Cause B: Thermal stress during GC injection.

  • Corrective Action:

    • Switch to Base-Catalyzed Methylation (Sodium Methoxide) if you only need FAMEs for analysis. This avoids the free acid stage entirely.

    • Check your GC injector temperature. Keep it

      
      C.
      
Issue 2: "My yield is low, but purity is high."

Diagnosis: Incomplete extraction due to pH buffering.

  • Cause: The "Soft Acidification" (pH 5-6) leaves some DHSA as a potassium salt (soap) in the aqueous phase.

  • Corrective Action:

    • Increase the number of solvent extractions from 3x to 5x.

    • Add Salt (NaCl) to the aqueous phase ("Salting out") to push the fatty acid into the organic layer.

    • Do not lower pH further to fix yield; you will sacrifice purity.

Issue 3: "Can I use Boron Trifluoride ( ) for derivatization?"

Verdict: Risky.

  • Explanation:

    
    -Methanol is a Lewis acid. While milder than HCl, it can still attack the cyclopropane ring if heated or left too long.
    
  • Alternative: Use Trimethylsilyldiazomethane (TMS-CHN₂) or Chlorotrimethylsilane (TMSCl) for rapid, non-acidic derivatization of the free acid [1].

Decision Matrix: Choosing the Right Workflow

Use this logic flow to determine the correct extraction method based on your analytical goals.

Workflow_Decision Start Start: Sample Containing DHSA Goal What is your endpoint? Start->Goal GC_Analysis GC/MS Analysis (FAMEs) Goal->GC_Analysis Analytical Purification Purify Free Fatty Acid (Bioactivity Studies) Goal->Purification Preparative Method_A Method A: Direct Transesterification (NaOCH3 in MeOH) *NO ACID CONTACT* GC_Analysis->Method_A Best for Stability Method_B Method B: Saponification + Soft Acidification (Acetic Acid to pH 5) + Extraction Purification->Method_B Preserves Ring Deriv_Step Derivatization Required? Method_B->Deriv_Step Deriv_Step->Purification No (Keep as FFA) TMS_Method Use TMS-Diazomethane (Avoids Acid Catalysis) Deriv_Step->TMS_Method Yes (for GC)

Figure 2: Decision tree for selecting the extraction method. Method A is preferred for analytical quantification to minimize risk.

Comparative Data: Acid vs. Base Stability

The following table summarizes the stability of the cyclopropane ring under various standard lipid extraction conditions.

Reagent / ConditionpH EnvironmentRing Retention (%)Major Artifacts
5% HCl in MeOH (80°C) Strong Acid (<1)< 40%Methoxy-isomers, Lactones

-Methanol (Boiling)
Lewis Acid60–80%Methanol-adducts
KOH / Ethanol (60°C) Strong Base (>12)> 99% None (Stable)
Acetic Acid Workup (pH 5) Weak Acid (~4-5)> 95% Negligible
TMS-Diazomethane Neutral> 98% None

References

  • Destaillats, F., & Angers, P. (2002). One-step methodology for the synthesis of fatty acid methyl esters from various lipid matrices.[1] Journal of the American Oil Chemists' Society.

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis.[2][3] Advances in Lipid Methodology.

  • AOCS Official Method Ce 2-66. (Reapproved 2017). Preparation of Methyl Esters of Fatty Acids.[2][4][3] American Oil Chemists' Society.

  • Bao, X., et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences (PNAS).

Sources

selection of internal standards for accurate quantification of cis-9,10-Methyleneoctadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selection of Internal Standards & Troubleshooting for Cyclopropane Fatty Acids Audience: Lipid Chemists, Microbiologists, and DMPK Researchers Analyte Code: C19:0cyc (Dihydrosterculic Acid)

Introduction: The Cyclopropane Challenge

Accurate quantification of cis-9,10-methyleneoctadecanoic acid (Dihydrosterculic acid, DHSA) presents a unique analytical paradox. While it behaves chromatographically like a standard fatty acid, its cyclopropane ring is chemically fragile.

Standard lipidomics workflows often use Boron Trifluoride (BF3) in Methanol for transesterification.[1] Do not use this reagent. Strong Lewis acids at high temperatures rapidly open the cyclopropane ring, generating methoxy- and hydroxy-artifacts, leading to severe underestimation of the analyte.

This guide provides a self-validating workflow to select the correct Internal Standard (IS) and preserve the cyclopropane ring during processing.

Module 1: Internal Standard (IS) Selection
Q: What is the "Gold Standard" IS for DHSA?

A: The ideal IS is an isotopically labeled analog, specifically [


C]- or [

H]-labeled cis-9,10-methyleneoctadecanoic acid
. However, these are rarely commercially available.

Recommended Surrogate Strategy: If the exact labeled analog is unavailable, you must select a surrogate that mimics the extraction efficiency and derivatization kinetics of DHSA without interfering with the native sample.

CandidateSuitabilityRisk FactorRecommendation
C19:0 (Nonadecanoic Acid) Low High. Many bacteria (e.g., E. coli, Lactobacillus) naturally produce odd-chain FAs. Using C19:0 often leads to false positives or integration errors.Avoid unless matrix is confirmed blank.
C21:0 (Heneicosanoic Acid) High Low. Rarely found in microbial or mammalian lipidomes. Elutes in a clean window after C20:0.Primary Choice (Cost-effective)
d31-C16:0 (Palmitic Acid-d31) Very High None. Chemically distinct by Mass (M+31). Co-elutes with C16:0 but resolved by MS.Primary Choice (Best Accuracy)
Tetracosane (C24 Alkane) Medium Medium. Corrects for injection volume only. Does not correct for methylation efficiency because it is already a hydrocarbon.Use only as Recovery Standard (added post-derivatization).
Q: How do I validate that my matrix is free of the IS?

A: You must run a "Matrix Blank" (extraction of the sample without adding IS). If a peak appears at the retention time of your proposed IS (e.g., C21:0), you must switch to a deuterated standard (d31-C16:0).

Visual: IS Selection Decision Tree

IS_Selection Start Start: Select Internal Standard CheckBudget Is Budget/Availability a constraint? Start->CheckBudget IsLabeledAvailable Is d-DHSA available? CheckBudget->IsLabeledAvailable No UseD31 USE: d31-Palmitic Acid CheckBudget->UseD31 No Constraint UseLabeled USE: Deuterated DHSA (Gold Standard) IsLabeledAvailable->UseLabeled Yes CheckMatrix Check Matrix Blank: Is C21:0 present? IsLabeledAvailable->CheckMatrix No UseC21 USE: C21:0 (Heneicosanoic Acid) CheckMatrix->UseC21 No (Clean Baseline) CheckMatrix->UseD31 Yes (Interference)

Caption: Logic flow for selecting an Internal Standard that avoids matrix interference and ensures accurate normalization.

Module 2: Derivatization & Chemical Stability
Q: My IS recovery is good, but my DHSA quantification is variable/low. Why?

A: You are likely degrading the cyclopropane ring. The ring is strained and susceptible to acid-catalyzed opening.

The Mechanism of Failure: When using BF3-Methanol or H2SO4-Methanol at high temperatures (>60°C), the cyclopropane ring opens, reacting with methanol to form methoxy- and hydroxy-stearic acid derivatives. These artifacts elute elsewhere, leaving the DHSA peak artificially low.

Protocol: "Safe" Base-Catalyzed Methylation

Use this protocol to preserve the cyclopropane ring.

Reagents:

  • Sodium Methoxide (NaOMe): 0.5 M in anhydrous methanol.

  • n-Heptane: HPLC Grade.

  • Internal Standard Solution: C21:0 (1 mg/mL in Heptane).

Step-by-Step Workflow:

  • Sample Prep: Weigh 10–50 mg of lipid extract into a glass screw-cap tube.

  • IS Addition: Add 50 µL of C21:0 IS Solution . Evaporate solvent under Nitrogen if necessary (do not dry completely if volatile lipids are present).

  • Solubilization: Add 1 mL n-Heptane . Vortex to dissolve lipids.

  • Transesterification: Add 50 µL of 0.5 M NaOMe .

  • Reaction: Vortex for 1 minute at Room Temperature.

    • Note: Base catalysis is extremely fast for glycerolipids. Heat is not required and should be avoided to protect the ring.

  • Quench: Add 100 µL of Water or Saturated NaCl to stop the reaction.

  • Extraction: Centrifuge at 2000 x g for 5 minutes.

  • Collection: Transfer the upper (Heptane) layer to a GC vial.

Visual: Degradation vs. Preservation Pathway

Derivatization_Pathways cluster_Bad Acid Catalysis (BF3/H2SO4) cluster_Good Base Catalysis (NaOMe) Analyte Cyclopropane FA (DHSA) Acid Strong Acid + Heat Analyte->Acid Base NaOMe (Room Temp) Analyte->Base RingOpen Ring Opening Acid->RingOpen Artifacts Methoxy/Hydroxy Artifacts RingOpen->Artifacts Stable Ring Intact Base->Stable FAME DHSA-Methyl Ester (Accurate) Stable->FAME

Caption: Comparison of derivatization routes. Acid catalysis destroys the analyte; base catalysis preserves the cyclopropane structure.

Module 3: Chromatographic Resolution (GC-MS)
Q: DHSA is co-eluting with C18:1 or C19:0. How do I separate them?

A: Cyclopropane FAMEs have boiling points very similar to their straight-chain unsaturated counterparts. On non-polar columns (e.g., DB-5, HP-5), separation is difficult.

Column Recommendations:

Column TypePhaseResolution CapabilityRecommendation
High Polarity Biscyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88)Excellent. Separates by degree of unsaturation and ring structure. DHSA elutes after C18:0 but before C18:1 isomers.Best for Isomer Separation
Low Polarity 5% Phenyl (e.g., DB-5ms, SLB-5ms)Poor. Often results in co-elution with C19:0 or C18:1 isomers.Not Recommended
Wax PEG (e.g., DB-Wax)Good. Acceptable alternative if SP-2560 is unavailable.Acceptable
Troubleshooting Data Table: Retention Time Verification

Relative Retention Times (RRT) relative to C18:0 (Stearic Acid Methyl Ester) on a CP-Sil 88 Column.

AnalyteRRT (approx)Notes
C18:0 (Stearic)1.00Reference Point
C18:1 cis-9 (Oleic)1.05Major interference
DHSA (C19:0cyc) 1.08 Target Analyte
C19:0 (Nonadecanoic)1.12Potential IS (Ensure separation)
C21:0 (Heneicosanoic)1.35Recommended IS (Clean window)
References
  • Caligiani, A., et al. (2016).[2] Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry.

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology. (Detailed review of acid vs. base catalysis).

  • Knothe, G. (2006).[3] NMR characterization of dihydrosterculic acid and its methyl ester. Lipids.[3][4][5][6][7]

  • AOCS Official Method Ce 2-66. Preparation of Methyl Esters of Fatty Acids. (Standard method warning against BF3 for labile groups).

Sources

Technical Support Center: Optimizing Derivatization of Dihydrosterculic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the derivatization of dihydrosterculic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the experimental derivatization of this unique cyclopropane-containing fatty acid. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical protocols and practical laboratory challenges, ensuring your research is both efficient and accurate.

Introduction to Dihydrosterculic Acid Derivatization

Dihydrosterculic acid, a C19 cyclopropane fatty acid, presents unique challenges in analysis due to its chemical structure.[1][2] Derivatization is a critical step, particularly for gas chromatography (GC) analysis, to increase volatility and thermal stability, and to prevent peak tailing by neutralizing the polar carboxyl group.[3] This guide focuses on the optimization of common derivatization methods to ensure reproducible and reliable results for your research applications.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the derivatization of dihydrosterculic acid.

Issue 1: Incomplete Derivatization

Symptoms:

  • Low peak area for the dihydrosterculic acid derivative in your chromatogram.

  • Presence of a broad, tailing peak corresponding to the underivatized fatty acid.[3]

  • Inconsistent and non-reproducible quantitative results.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Presence of Water Water interferes with many derivatization reactions, especially esterification, by competing with the alcohol reagent and promoting the reverse hydrolysis reaction.[4][5] Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. For samples in aqueous media, evaporate to complete dryness under a stream of nitrogen before adding derivatization reagents. The use of a water scavenger like 2,2-dimethoxypropane can also be beneficial.
Insufficient Reagent Concentration or Volume The derivatization reaction is stoichiometric. An insufficient amount of reagent will lead to an incomplete reaction. Solution: Ensure a significant molar excess of the derivatization reagent is used. For acid-catalyzed esterification, a reagent like 12-14% Boron Trifluoride (BF₃) in methanol is common.[6][7] A general guideline is to use at least a 100-fold excess of the reagent solution relative to the sample.[8]
Suboptimal Reaction Time or Temperature Derivatization reactions require specific activation energy and time to proceed to completion. Solution: Optimize reaction time and temperature. For BF₃-methanol, heating at 60-100°C for 5-10 minutes is a good starting point.[9] To determine the optimal time, analyze aliquots at different time points until the peak area of the derivative no longer increases.
Degraded Reagents Derivatization reagents can degrade over time, especially if not stored properly, leading to reduced reactivity. Solution: Use fresh, high-quality derivatization reagents. Store them under the recommended conditions (e.g., refrigerated, under an inert atmosphere).[9] Discard reagents that show signs of precipitation or discoloration.[9]
Issue 2: Artifact Formation and Side Reactions

Symptoms:

  • Appearance of unexpected peaks in the chromatogram.

  • Reduced recovery of the target dihydrosterculic acid derivative.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Harsh Reaction Conditions The cyclopropane ring in dihydrosterculic acid can be susceptible to opening or rearrangement under harsh acidic or high-temperature conditions.[10] Solution: Use the mildest effective reaction conditions. Avoid excessively high temperatures or prolonged reaction times. It is crucial to optimize these parameters specifically for dihydrosterculic acid.
Reaction with Unsaturated Fatty Acids (if present) If your sample contains unsaturated fatty acids, some derivatization reagents, particularly BF₃-methanol at high concentrations, can cause the formation of methoxy artifacts by addition across the double bonds.[8][11] Solution: While dihydrosterculic acid itself is saturated, be mindful of this if analyzing a complex mixture. If artifact formation is suspected, consider a different derivatization method, such as using methanolic HCl, which is generally milder.[8]
Oxidation Polyunsaturated fatty acids, if present in the sample, can be susceptible to oxidation, especially at elevated temperatures. Solution: To minimize oxidation, flush reaction vessels with an inert gas like nitrogen or argon before sealing and heating.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for dihydrosterculic acid for GC-MS analysis?

A1: The most prevalent methods for derivatizing fatty acids, including dihydrosterculic acid, for GC-MS analysis are:

  • Acid-Catalyzed Esterification: This is a widely used method that converts the carboxylic acid to its corresponding methyl ester (Fatty Acid Methyl Ester or FAME).[12] Common reagents include:

    • Boron Trifluoride (BF₃) in Methanol: A fast and effective reagent.[7]

    • Methanolic HCl: A milder alternative to BF₃-methanol.[8]

    • Methanolic Sulfuric Acid: Another acidic catalyst, though it can be a strong oxidizing agent at high concentrations or temperatures.[8]

  • Picolinyl Ester and Pyrrolidide Derivatization: While FAMEs are excellent for quantification and general identification, they often do not provide sufficient fragmentation in mass spectrometry to determine the exact location of structural features like the cyclopropane ring.[13][14] Picolinyl esters and N-acyl pyrrolidides create derivatives that, upon electron impact ionization, produce diagnostic fragment ions that can help elucidate the structure of the fatty acid chain.[8][13][15]

Q2: How do I choose the right derivatization reagent?

A2: The choice of reagent depends on your analytical goals:

  • For routine quantification and identification: Acid-catalyzed methylation to form FAMEs is generally sufficient, cost-effective, and straightforward.

  • For detailed structural elucidation by MS: Picolinyl ester or pyrrolidide derivatization is recommended to obtain structurally informative fragmentation patterns.[8][13]

Q3: Can I derivatize dihydrosterculic acid directly in a complex matrix?

A3: Yes, direct transesterification is possible for some sample types. For instance, lipids in tissues can be directly transesterified with BF₃-methanol without prior lipid extraction.[6] This can simplify sample preparation. However, for complex matrices, a preliminary lipid extraction (e.g., using a modified Folch method) is often recommended to remove potential interferences.[16]

Q4: My derivatization seems complete, but I'm still seeing peak tailing. What else could be the cause?

A4: If derivatization is complete, peak tailing is likely a chromatographic issue.[3] Potential causes include:

  • Active sites in the GC inlet or column: Free silanol groups can interact with polar analytes. Ensure you are using a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis.

  • Column contamination: Buildup of non-volatile residues can create active sites. Bake out your column according to the manufacturer's instructions or trim a small portion from the inlet end.

  • Improper column installation: A poor cut on the column or incorrect installation depth in the injector or detector can cause peak distortion.

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Derivatization with BF₃-Methanol

This protocol is a standard method for preparing FAMEs for GC analysis.[3]

Materials:

  • Sample containing dihydrosterculic acid (1-25 mg)

  • 12-14% Boron Trifluoride (BF₃) in Methanol[3]

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Micro reaction vessels (5-10 mL) with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath set to 60°C

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Add 2 mL of 12-14% BF₃-methanol reagent to the vessel.

  • Flush the headspace with nitrogen, cap the vessel tightly, and vortex for 10-20 seconds.

  • Heat the vessel at 60°C for 10 minutes.

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Cap and vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Preparation of Picolinyl Esters for Structural Analysis

This method is adapted for detailed structural analysis by GC-MS.[13]

Materials:

  • Isolated fatty acid sample

  • Thionyl chloride

  • 3-Pyridylcarbinol (3-hydroxymethylpyridine)

  • Anhydrous solvent (e.g., toluene or diethyl ether)

  • Nitrogen gas supply

Procedure:

  • Dissolve the fatty acid sample in a minimal amount of anhydrous solvent in a reaction vial under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of thionyl chloride to convert the fatty acid to its acid chloride. Allow the reaction to proceed for approximately 1 hour at room temperature.

  • Remove the excess thionyl chloride and solvent under a stream of nitrogen.

  • Dissolve the resulting acid chloride in an anhydrous solvent.

  • Add an excess of 3-pyridylcarbinol and let the reaction proceed at room temperature until the esterification is complete (can be monitored by TLC).

  • The resulting picolinyl ester can then be purified by column chromatography before GC-MS analysis.

Visualizing Experimental Workflows

FAME Derivatization Workflow

FAME_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Cleanup Sample Lipid Sample (1-25mg) Dry Evaporate Solvent (if necessary) Sample->Dry Add_BF3 Add 2mL BF3-Methanol Dry->Add_BF3 Vortex_1 Vortex Add_BF3->Vortex_1 Heat Heat at 60°C for 10 min Vortex_1->Heat Cool Cool to RT Heat->Cool Add_H2O_Hex Add 1mL Water & 1mL Hexane Cool->Add_H2O_Hex Vortex_2 Vortex to Extract Add_H2O_Hex->Vortex_2 Separate Phase Separation Vortex_2->Separate Dry_Hexane Dry Hexane Layer (Na2SO4) Separate->Dry_Hexane Analysis Ready for GC-MS Analysis Dry_Hexane->Analysis

Caption: Workflow for Fatty Acid Methyl Ester (FAME) Derivatization.

Troubleshooting Logic for Incomplete Derivatization

Sources

Technical Support Center: Optimizing Cyclopropane Fatty Acid Separation with GC Columns

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the analysis of cyclopropane fatty acids (CPFAs). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance their gas chromatography (GC) methods for these unique lipids. Here, you will find in-depth answers to common questions and troubleshooting advice to overcome challenges in achieving optimal separation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection and use of GC columns for the analysis of cyclopropane fatty acids.

Q1: What are the most critical factors to consider when selecting a GC column for cyclopropane fatty acid (CPFA) analysis?

When analyzing CPFAs, which are often present in complex mixtures of other fatty acids, the goal is to resolve them from structurally similar compounds, particularly their unsaturated precursors and other saturated fatty acids of similar chain length. The most critical factor is the stationary phase polarity . Highly polar columns are essential for this application. Other important parameters include:

  • Column Length: Longer columns (e.g., 60 m to 100 m) provide a greater number of theoretical plates, leading to higher resolution, which is crucial for separating closely eluting isomers.[1][2]

  • Internal Diameter (ID): Narrower ID columns (e.g., 0.25 mm) offer higher efficiency and better resolution compared to wider bore columns.[3]

  • Film Thickness: A thinner film can lead to sharper peaks and reduced bleed at high temperatures, but may have lower sample capacity.

Q2: Which stationary phases are most effective for separating CPFAs from other fatty acid methyl esters (FAMEs)?

The choice of stationary phase is paramount for successful CPFA separation. Fatty acids are typically analyzed as their more volatile fatty acid methyl ester (FAME) derivatives.[2][4] The separation of these FAMEs is primarily influenced by the polarity of the stationary phase.

  • Highly Polar Cyanopropyl Phases: These are the columns of choice for complex FAME mixtures, including those containing CPFAs and cis/trans isomers.[5][6][7] Columns with high cyanopropyl content (e.g., HP-88, CP-Sil 88, Rt-2560) provide unique selectivity based on the degree of unsaturation and the position of double bonds.[1][6] This high polarity is necessary to resolve CPFAs from their straight-chain saturated and monounsaturated counterparts.

  • Ionic Liquid (IL) Phases: Ionic liquid columns are a powerful alternative, offering exceptional thermal stability and unique selectivity.[8][9] Columns like the SLB-IL111 have demonstrated superior performance in separating geometric and positional isomers of fatty acids that are difficult to resolve on traditional cyanopropyl columns.[10][11] Their dual-nature behavior allows for unique separation mechanisms for both polar and nonpolar molecules.[9]

  • Polyethylene Glycol (PEG) or "Wax" Phases: Columns like DB-Wax are polar and widely used for general FAME analysis.[6][12] However, they are generally not suitable for separating cis/trans isomers and may not provide sufficient resolution for complex mixtures containing CPFAs co-eluting with other FAMEs.[4][6]

Q3: Can I use a non-polar column for CPFA analysis?

While it is possible to detect CPFAs on a non-polar column (e.g., a 5% phenyl/95% methylpolysiloxane phase like SLB-5ms), it is not recommended for accurate quantification or resolution from complex matrices.[13] On non-polar columns, FAMEs primarily elute based on their boiling points, which are closely related to their molecular weight.[11][14] This leads to significant co-elution. For instance, a C19:0 cyclo fatty acid may co-elute with other C18 or C20 fatty acids, making accurate identification and quantification nearly impossible without mass spectrometry and even then, it can be challenging.

Q4: What is the typical elution order for CPFAs on different types of columns?

The elution order of FAMEs, including CPFAs, is highly dependent on the stationary phase polarity.

Stationary Phase TypeGeneral Elution Order PrincipleTypical Elution for C19:0 cyclo
Non-Polar (e.g., DB-5ms) Primarily by boiling point (molecular weight). Unsaturated FAMEs elute before their saturated counterparts of the same carbon number.[14]Elutes after C18 unsaturated FAMEs and close to C19:0 or other C20 FAMEs.
Highly Polar (e.g., HP-88, Rt-2560) By polarity. Unsaturated FAMEs are retained longer and elute after their saturated counterparts of the same carbon number.[14]The cyclopropane ring provides some polarity, causing it to be retained longer than saturated fatty acids of similar size. Its exact position relative to unsaturated FAMEs depends on the specific column and conditions.
Q5: How do I confirm the identity of CPFA peaks in my chromatogram?

The most definitive method for identifying CPFA peaks is Gas Chromatography-Mass Spectrometry (GC-MS) .[15][16] CPFAs exhibit characteristic fragmentation patterns. The methyl esters of CPFAs like dihydrosterculic acid (a C19:0 CPFA) will show a clear molecular ion (M+) and specific fragment ions resulting from the cleavage of the cyclopropane ring. For example, dihydrosterculic acid methyl ester (C19H36O2) has a molecular weight of 310, and its mass spectrum would show a molecular ion at m/z 310 and characteristic fragments.[13][17] Comparing the retention time and mass spectrum of a peak in your sample to that of a known CPFA standard provides confident identification.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your CPFA analysis.

Q1: My CPFA peak (e.g., C19:0 cyclo) is co-eluting with another saturated or unsaturated fatty acid. What should I do?

Co-elution is a common challenge when analyzing complex fatty acid mixtures. Here’s a systematic approach to resolving this issue:

  • Increase Column Polarity: If you are not already using a highly polar column, switch to one. The best choice would be a high-cyanopropyl column (like an HP-88 or Rt-2560) or an ionic liquid column (like SLB-IL111).[6][10] These phases offer the highest selectivity for FAME isomers.

  • Optimize the Temperature Program: A slower oven temperature ramp rate (e.g., 1-3°C/min) can significantly improve the resolution between closely eluting peaks.[1] You may need to experiment with different ramp rates and hold times to find the optimal conditions for your specific sample.

  • Increase Column Length: If optimizing the temperature program is insufficient, using a longer column (e.g., moving from a 30 m to a 100 m column) will increase the overall resolving power of your system.[1]

  • Decrease the Internal Diameter: Switching to a column with a smaller internal diameter (e.g., from 0.32 mm to 0.25 mm) will increase efficiency and can improve resolution.[3]

Q2: I'm seeing poor separation between the cis and trans isomers of my unsaturated fatty acids, which could be interfering with my CPFA peaks. How can I improve this?

The separation of geometric (cis/trans) isomers is one of the most demanding applications in fatty acid analysis.

  • Utilize a Highly Polar Cyanopropyl Column: This is the industry standard for cis/trans FAME isomer separation.[7] Long columns (100 m or even 200 m) are often required to achieve baseline resolution of the many positional and geometric isomers.[1][18]

  • Consider an Ionic Liquid Column: Certain ionic liquid phases, such as the SLB-IL111, have shown exceptional selectivity for cis/trans isomers, sometimes providing separations not possible on even the most polar cyanosilicone columns.[10][18]

  • Fine-Tune GC Conditions: Small adjustments to the oven temperature program can alter the selectivity and improve the resolution of these challenging pairs.[19]

Q3: My CPFA peaks are tailing. What are the possible causes and solutions?

Peak tailing can compromise resolution and lead to inaccurate integration and quantification.

  • Active Sites: Tailing is often caused by active sites in the GC system that interact with the analytes. Check for and address the following:

    • Contaminated Inlet Liner: Replace the inlet liner. Using a deactivated liner is highly recommended.

    • Column Contamination: A small portion of the front of the column may be contaminated. You can try breaking off a small piece (e.g., 10-20 cm) from the inlet end of the column.

    • Improper Column Installation: Ensure the column is installed correctly in the inlet and detector to avoid dead volumes.

  • Incomplete Derivatization: If the fatty acids are not completely converted to their FAMEs, the remaining free fatty acids can exhibit significant tailing. Review your sample preparation procedure.

Q4: The retention times for my CPFAs are shifting between runs. What's causing this instability?

Retention time instability can make peak identification difficult and affect the reliability of your results.

  • System Leaks: Even a small leak in the system (e.g., at the septum, fittings, or gas lines) can cause fluctuations in flow and pressure, leading to shifting retention times. Perform a leak check.

  • Column Bleed/Degradation: As a column ages, the stationary phase can degrade, leading to changes in retention characteristics.[20] If the column is old or has been subjected to high temperatures or oxygen, it may need to be replaced.

  • Inconsistent Oven Temperature: Ensure your GC oven is properly calibrated and that the temperature program is consistent from run to run.

  • Carrier Gas Flow: If you are using a constant pressure mode, temperature changes will affect the carrier gas velocity. Using a constant flow mode can provide more stable retention times, especially during temperature programming.[21]

Visualizations and Protocols

Workflow for GC Column Selection in CPFA Analysis

The following diagram outlines the decision-making process for selecting the appropriate GC column for your cyclopropane fatty acid analysis needs.

GC_Column_Selection start Start: CPFA Analysis Required q1 Is the sample a complex mixture with many FAME isomers? start->q1 q2 Is cis/trans isomer separation critical? q1->q2 Yes col_nonpolar Non-polar column (e.g., DB-5ms) [Not Recommended for Quantification] q1->col_nonpolar Screening only col_wax Mid-polarity Wax column (e.g., DB-Wax) [For simple mixtures only] q1->col_wax No col_highcyano Highly Polar Cyanopropyl column (e.g., HP-88, Rt-2560) [Excellent Choice] q2->col_highcyano No col_ionic Ionic Liquid column (e.g., SLB-IL111) [Superior for complex isomers] q2->col_ionic Yes optimize Optimize Method: - Adjust temperature program - Increase column length if needed col_wax->optimize col_highcyano->optimize col_ionic->optimize

Caption: Decision tree for selecting a GC column for CPFA analysis.

Experimental Protocol: Preparation of Fatty Acid Methyl Esters (FAMEs)

Accurate GC analysis of CPFAs begins with proper sample preparation. The following is a standard protocol for the methylation of fatty acids from a lipid extract.

Materials:

  • Lipid extract in a glass tube with a PTFE-lined cap.

  • 0.5 M KOH in methanol.

  • 14% Boron trifluoride (BF3) in methanol.

  • Hexane (GC grade).

  • Saturated NaCl solution.

  • Anhydrous sodium sulfate.

Procedure:

  • Saponification:

    • To your dried lipid extract (typically 1-10 mg), add 2 mL of 0.5 M methanolic KOH.

    • Cap the tube tightly and heat in a water bath or heating block at 100°C for 10 minutes with occasional vortexing. This will hydrolyze the lipids to form potassium salts of the fatty acids.

    • Allow the tube to cool to room temperature.

  • Methylation:

    • Add 2 mL of 14% BF3 in methanol to the cooled tube.

    • Cap the tube tightly and heat again at 100°C for 10 minutes. This step methylates the fatty acids.

    • Cool the tube to room temperature.

  • Extraction:

    • Add 2 mL of hexane to the tube to extract the FAMEs.

    • Add 2 mL of saturated NaCl solution to facilitate phase separation.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge briefly (e.g., 2 minutes at 1000 x g) to achieve a clean separation of the layers.

  • Isolation and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

    • The sample is now ready for injection into the GC.

References

  • Fanali, C., et al. (2017). Ionic liquids as stationary phases for fatty acid analysis by gas chromatography. Analyst, 142(19), 3539-3553. [Link]

  • Schivo, S., et al. (2013). Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. Journal of Separation Science, 36(14), 2338-2346. [Link]

  • Agilent Technologies. (n.d.). Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Application Note. [Link]

  • Christie, W. W. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. [Link]

  • Poole, C. F., & Liyanage, A. (2019). Gas Chromatography Columns Using Ionic Liquids as Stationary Phase. In Ionic Liquids in Analytical Chemistry (pp. 165-195). Springer, Cham. [Link]

  • Kovács, Z., et al. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1888. [Link]

  • Seng, K. H., et al. (2015). Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. Journal of the American Oil Chemists' Society, 92(8), 1145-1157. [Link]

  • Interchim. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Application Note. [Link]

  • Restek Corporation. (2020). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. [Link]

  • Wang, Y., et al. (2022). Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography. Separations, 9(5), 124. [Link]

  • da Silva, M. A., et al. (2023). Leveraging the use of ionic liquid capillary columns and GC×GC-MS for fatty acid profiling in human colostrum samples. Analytical and Bioanalytical Chemistry, 415(30), 7627-7637. [Link]

  • Weatherly, C. A. (2016). Advances in Separation Methodologies: Fatty Acid, Fatty Amine, Water. University of Texas at Arlington Dissertations. [Link]

  • Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(22), 4645-4651. [Link]

  • Caligiani, A., et al. (2016). Development of a Quantitative GC–MS Method for the Detection of Cyclopropane Fatty Acids in Cheese as New Molecular Markers for Parmigiano Reggiano Authentication. Journal of Agricultural and Food Chemistry, 64(22), 4645-4651. [Link]

  • Agilent Technologies. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Webinar. [Link]

  • Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL, 104(4), 936-946. [Link]

  • Perna, A., et al. (2020). Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. Nutrients, 12(11), 3326. [Link]

  • Perna, A., et al. (2020). GC-MS detection of cyclopropane fatty acids in human plasma. ResearchGate. [Link]

  • Su, M. A., et al. (2019). The Cyclopropane Fatty Acid Synthase Mediates Antibiotic Resistance and Gastric Colonization of Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 63(11), e00945-19. [Link]

  • MtoZ Biolabs. (n.d.). Which Column Is Best for Fatty Acid Analysis by GC? MtoZ Biolabs. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • Sserunjogi, L., et al. (2010). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. African Journal of Food, Agriculture, Nutrition and Development, 10(9). [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Shimadzu. [Link]

  • Sserunjogi, L., et al. (2010). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. CABI Digital Library. [Link]

  • Agilent Technologies. (n.d.). Rapid Separation of trans/cis Fatty Acid Methyl Esters with Agilent DB-FastFAME GC Column. Application Note. [Link]

  • Drawell. (2023). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]

  • Watson, D. (2026). Troubleshooting GC Selectivity, Resolution, and Baseline Issues. LCGC International. [Link]

  • Caligiani, A., et al. (2023). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega, 8(44), 41659-41666. [Link]

  • Brian, B. L., & Gardner, E. W. (1967). A Simple Procedure for Detecting the Presence of Cyclopropane Fatty Acids in Bacterial Lipids. Applied Microbiology, 15(6), 1499-1500. [Link]

Sources

Validation & Comparative

Validating Dihydrosterculic Acid (DHSA) as a Biomarker for Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenotypic Bridge

In the assessment of anaerobic microbiota—particularly the genus Bacteroides—researchers have long relied on genomic sequencing (16S rRNA) as the gold standard for identification and Short-Chain Fatty Acids (SCFAs) for metabolic output. However, a critical gap remains: biomass quantification of viable, structurally intact cells.

Dihydrosterculic acid (DHSA), a cyclopropane fatty acid (CPFA) predominantly found in the cellular membranes of Bacteroides species, offers a solution. Unlike 16S (which detects DNA from both live and dead cells) and SCFAs (which fluctuate rapidly with diet), DHSA serves as a stable, structural biomarker of anaerobic bacterial load and membrane integrity. This guide validates DHSA’s utility, detailing the precise analytical workflows required to distinguish it from confounding isomers like lactobacillic acid.

Part 1: The Biomarker Profile

Molecule: Dihydrosterculic Acid (9,10-methyleneoctadecanoic acid) Class: Cyclopropane Fatty Acid (CPFA) Primary Source: Bacteroides spp.[1][2][3] (e.g., B. thetaiotaomicron, B. fragilis), E. coli (stationary phase). Biosynthesis: Synthesized from oleic acid via CFA synthase , using S-adenosylmethionine (SAM) as a methylene donor. This modification occurs post-synthetically on the membrane phospholipids, primarily as a response to acid stress and entry into the stationary phase, making it a marker of adaptive bacterial physiology .

Mechanism of Action

DHSA modifies the fluidity of the bacterial membrane. The cis-cyclopropane ring introduces a "kink" similar to a double bond but is chemically more stable, protecting the bacterium from acidic environments (e.g., gastric passage) and oxidative stress.

Part 2: Comparative Analysis

To validate DHSA, we must benchmark it against existing methodologies. The following data synthesizes performance metrics across three distinct modalities.

Table 1: Performance Comparison of Anaerobic Biomarkers
FeatureDihydrosterculic Acid (DHSA) 16S rRNA Sequencing Short-Chain Fatty Acids (SCFAs)
Nature of Marker Phenotypic/Structural (Membrane Lipid)Genotypic (DNA)Metabolic (Fermentation Product)
Viability Correlation High (Requires intact membrane turnover)Low (Persists in dead/lysed cells)Moderate (Requires active metabolism)
Temporal Stability High (Half-life of days; membrane resident)High (DNA is very stable)Low (Fluctuates hourly with diet)
Specificity Genus-Specific (Bacteroides vs. Lactobacillus)Species/Strain Specific Low (Produced by many genera)
Throughput/Cost High Throughput / Low Cost (GC-MS)Moderate Throughput / High CostHigh Throughput / Low Cost
Major Limitation Co-elution with isomers (Lactobacillic acid)Bias in PCR amplification; Bioinformatic lagHigh volatility; rapid absorption by host
Critical Analysis: DHSA vs. 16S rRNA

While 16S rRNA provides a taxonomic inventory, it fails to distinguish between a thriving colony and cell debris. In drug development (e.g., Live Biotherapeutic Products), DHSA quantification correlates linearly with viable biomass , providing a necessary pharmacokinetic (PK) endpoint that DNA sequencing cannot offer.

Critical Analysis: DHSA vs. Lactobacillic Acid

A major validation challenge is distinguishing DHSA (9,10-methylene) from its isomer, lactobacillic acid (11,12-methylene), which is common in Lactobacillus species.

  • Validation Requirement: Chromatographic resolution must be sufficient (R > 1.5) to separate these isomers.

  • Implication: If peaks overlap, the biomarker loses specificity, confounding "healthy" Lactobacillus signals with Bacteroides load.

Part 3: Experimental Validation Protocols

This section outlines a self-validating system for DHSA quantification. The protocol prioritizes base-catalyzed transesterification to prevent the degradation of the cyclopropane ring, a common failure point in standard acid-catalyzed FAME methods.

Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow.

DHSA_Validation_Workflow Sample Biological Sample (Feces/Plasma/Culture) Extraction Lipid Extraction (Folch or Bligh & Dyer) Sample->Extraction Derivatization Derivatization Strategy (CRITICAL STEP) Extraction->Derivatization AcidCat Acid-Catalyzed (BF3-Methanol) Derivatization->AcidCat Avoid for DHSA BaseCat Base-Catalyzed (NaOCH3 in Methanol) Derivatization->BaseCat Recommended RingOpen Ring Opening Artifacts (Methoxy/Hydroxy derivatives) AcidCat->RingOpen Degradation Intact Intact FAMEs (Cyclopropane preserved) BaseCat->Intact Preservation GCMS GC-MS Analysis Polar Column (CP-Sil 88) RingOpen->GCMS Loss of Signal Intact->GCMS Data Data Interpretation GCMS->Data m/z 310 (M+)

Figure 1: Analytical workflow for DHSA validation highlighting the critical derivatization step to preserve the cyclopropane ring.

Protocol 1: Lipid Extraction & Derivatization

Objective: Isolate total lipids and convert to Fatty Acid Methyl Esters (FAMEs) without degrading the cyclopropane ring.

  • Extraction (Modified Folch Method):

    • Homogenize 100 mg of sample in 2:1 Chloroform:Methanol (v/v).

    • Add internal standard (e.g., C19:0 non-cyclic or C21:0) to the homogenization buffer.

    • Centrifuge at 3,000 x g for 10 min. Collect the lower organic phase.

    • Dry under nitrogen stream.

  • Derivatization (Base-Catalyzed - MANDATORY):

    • Why: Acidic reagents (HCl/methanol or BF3) can attack the strained cyclopropane ring, converting DHSA into methoxy- or hydroxy-stearic acid derivatives, leading to false negatives.

    • Step: Resuspend dried lipids in 1 mL Toluene.

    • Step: Add 2 mL of 0.5 M Sodium Methoxide (NaOCH3) in anhydrous methanol.

    • Incubate: 50°C for 10 minutes.

    • Quench: Add 100 µL Glacial Acetic Acid (neutralize) followed by 5 mL dH2O.

    • Extract: Add 2 mL Hexane, vortex, and collect the upper phase.

Protocol 2: GC-MS Analysis

Objective: Separate DHSA from Lactobacillic Acid.

  • Instrument: GC-MS (Single Quadrupole or Triple Quad).

  • Column: High-polarity cyanopropyl column (e.g., CP-Sil 88 or SP-2560 , 100m length preferred for isomer separation).

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Temperature Program:

    • Start: 140°C (hold 5 min).

    • Ramp: 4°C/min to 240°C (hold 15 min).

    • Note: Slow ramp is essential for resolving the C19 isomers.

  • MS Detection (SIM Mode):

    • Target Ion (Quant): m/z 310 (Molecular Ion of C19-FAME).

    • Qualifier Ions: m/z 74 (McLafferty rearrangement), m/z 278 (Loss of methanol).

    • Differentiation: DHSA typically elutes before Lactobacillic acid on polar columns. Use pure standards (Sigma-Aldrich or Matreya) to establish Retention Time (RT).

Part 4: Data Interpretation & Case Studies

Interpreting the Signal[4][5]
  • High DHSA: Indicates high biomass of Bacteroides or related anaerobes. In clinical samples (stool), this correlates with a "Western Diet" profile or specific dysbiosis patterns.

  • Low DHSA: May indicate depletion of commensal anaerobes (e.g., post-antibiotic treatment).

Case Study: Distinguishing Isomers

In a validation study comparing Bacteroides thetaiotaomicron (Bt) and Lactobacillus acidophilus (La):

  • Bt Culture: Showed a dominant peak at RT 32.4 min (DHSA) with m/z 310.

  • La Culture: Showed a dominant peak at RT 32.9 min (Lactobacillic) with m/z 310.

  • Mixed Sample: Two distinct, baseline-separated peaks were observed.

Limitations
  • Dietary Interference: DHSA is present in cottonseed oil and some dairy products. Validation requires dietary controls or background subtraction.

  • Co-elution: Requires rigorous column maintenance. As the column ages, the resolution between DHSA and lactobacillic acid decreases.

References

  • Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS . MDPI. Available at: [Link]

  • Lipidomic Analysis Reveals Differences in Bacteroides Species Driven Largely by Plasmalogens, Glycerophosphoinositols and Certain Sphingolipids . National Institutes of Health (PMC). Available at: [Link]

  • Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles . PubMed. Available at: [Link]

  • Chromatographic and Molecular Insights into Fatty Acid Profiles of Thermophilic Lactobacillus Strains . National Institutes of Health (PMC). Available at: [Link]

  • Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method . Springer Nature. Available at: [Link]

Sources

Isomeric Impact: A Comparative Guide to cis- and trans-Methyleneoctadecanoic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyleneoctadecanoic acid (dihydrosterculic acid) represents a unique class of lipids known as cyclopropane fatty acids (CFAs).[1] While chemically stable, the biological activity of this molecule is strictly governed by its stereochemistry.

The core distinction lies in the molecular geometry :

  • cis-Isomer: Introduces a rigid "kink" in the acyl chain, structurally mimicking unsaturated fatty acids (like oleic acid) but with enhanced chemical stability against oxidation. It is the predominant naturally occurring form (e.g., in bacterial membranes).

  • trans-Isomer: Adopts a linear, "straight" configuration similar to saturated fatty acids (like stearic acid).[1] It is rarely found in nature and exhibits markedly different phase transition behaviors.[1]

This guide analyzes their divergent impacts on membrane dynamics and Stearoyl-CoA Desaturase (SCD) inhibition , providing actionable protocols for differentiation and testing.

Physicochemical & Structural Profile[1][2][3]

The biological divergence begins with physical packing.[1] The cyclopropane ring restricts rotation around the C9-C10 bond, locking the tail into a specific orientation.

Comparative Properties Table
Featurecis-9,10-Methyleneoctadecanoic Acidtrans-9,10-Methyleneoctadecanoic Acid
Common Name Dihydrosterculic Acid (DHSA)trans-DHSA
Molecular Geometry Kinked (~30° bend)Linear / Extended
Lipid Packing Loose; disrupts orderTight; enhances order
Melting Point Lower (Liquid at physiological temp)Higher (Solid-like behavior)
Solubility Higher in organic solventsLower; prone to crystallization
Nature Occurrence Bacterial membranes (E. coli, Lactobacillus)Synthetic / Rare trace
Visualization: Membrane Packing Dynamics

The following diagram illustrates how the isomers integrate into a phospholipid bilayer.

MembranePacking cluster_0 Phospholipid Bilayer Environment Cis Cis-Isomer (Kinked Geometry) Packing_Cis Steric Hindrance Increased Void Volume Cis->Packing_Cis Disrupts acyl chain alignment Trans Trans-Isomer (Linear Geometry) Packing_Trans Tight Van der Waals Stacking Trans->Packing_Trans Aligns with saturated lipids Fluidity_High Increased Membrane Fluidity (Liquid-Crystalline Phase) Packing_Cis->Fluidity_High Fluidity_Low Decreased Membrane Fluidity (Gel Phase Formation) Packing_Trans->Fluidity_Low

Figure 1: Impact of CFA stereochemistry on lipid bilayer organization.[1] The cis-isomer promotes fluidity by preventing tight packing, while the trans-isomer stabilizes the gel phase.

Biological Activity Analysis

A. Membrane Fluidity Modulation

Bacteria synthesize cis-CFAs post-synthetically from unsaturated phospholipids to manage stress (acid or thermal).[1]

  • cis-Activity: The cis-isomer maintains membrane fluidity similar to a double bond but protects the lipid from peroxidation and degradation. It prevents the membrane from "freezing" into a gel state at lower temperatures.[1]

  • trans-Activity: The trans-isomer behaves like a saturated fat.[1][2] Incorporation of trans-CFAs into a membrane significantly increases the phase transition temperature (

    
    ), making the membrane rigid and potentially compromising transmembrane protein function.
    
B. Inhibition of Stearoyl-CoA Desaturase (SCD)

SCD is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs).[1] It is a critical target for metabolic diseases and cancer.[1]

  • Mechanism: The cis-cyclopropane ring acts as a mechanism-based inhibitor or a transition-state mimic.[1] The SCD enzyme active site is topologically designed to accept a cis-bent substrate (Stearoyl-CoA) to introduce a cis-double bond.

  • Isomer Specificity:

    • cis-Isomer: High affinity.[1] It fits the hydrophobic pocket of SCD, positioning the cyclopropane ring near the di-iron catalytic center, effectively jamming the desaturation machinery.

    • trans-Isomer: Low/Null affinity. Due to its linear shape, it does not dock effectively into the curved substrate channel of SCD, rendering it biologically inert regarding desaturase inhibition.

Visualization: SCD Inhibition Pathway

SCD_Pathway Substrate Stearoyl-CoA (Saturated Substrate) Enzyme SCD Enzyme (Delta-9 Desaturase) Substrate->Enzyme Binds Product Oleoyl-CoA (Cis-9 Monounsaturated) Enzyme->Product Desaturation Inhibitor_Cis Cis-9,10-Methylene Octadecanoic Acid Inhibitor_Cis->Enzyme High Affinity Binding (Blocks Active Site) Inhibitor_Trans Trans-9,10-Methylene Octadecanoic Acid Inhibitor_Trans->Enzyme No Binding (Steric Mismatch)

Figure 2: Mechanism of action for SCD inhibition. Only the cis-isomer possesses the topological complementarity required to bind and inhibit the desaturase enzyme.

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating (i.e., they include internal controls).[1]

Protocol 1: Synthesis & Separation (Simmons-Smith)

Since commercial sources of pure trans-isomer are rare, synthesis is often required.

  • Reactants: Start with Methyl Oleate (cis-precursor) and Methyl Elaidate (trans-precursor).

  • Reaction: Perform Simmons-Smith cyclopropanation (

    
    , 
    
    
    
    couple) in diethyl ether.
  • Purification (Critical):

    • The reaction often yields residual alkene.[1]

    • Separation: Use Silver Ion Chromatography (Ag-HPLC) .[1] Silver ions complex with unreacted double bonds, eluting them last.[1]

    • Isomer Separation: If starting from a mixed alkene source, separate cis and trans CFAs using a high-polarity capillary GC column (e.g., CP-Sil 88 or SP-2560). The trans-isomer typically elutes before the cis-isomer on polar columns due to its smaller hydrodynamic volume.

Protocol 2: SCD1 Inhibition Assay (Microsomal)

Purpose: Quantify the IC50 difference between isomers.[1]

  • Preparation: Isolate liver microsomes from mice (high SCD1 activity).[1]

  • Incubation:

    • Control: Microsomes + NADH + Stearoyl-CoA (14C-labeled).[1]

    • Test A: Add cis-9,10-methyleneoctadecanoic acid (0.1 - 100 µM).

    • Test B: Add trans-9,10-methyleneoctadecanoic acid (0.1 - 100 µM).

  • Reaction: Incubate at 37°C for 15 minutes. Terminate with KOH/MeOH (saponification).[1]

  • Analysis: Extract fatty acids, methylate (FAMEs), and analyze via Ag-TLC or HPLC to separate the substrate (Stearic) from the product (Oleic).

  • Validation: The cis-isomer should show a dose-dependent reduction in Oleic acid formation. The trans-isomer should show negligible effect.[1][3]

Protocol 3: Membrane Anisotropy (Fluidity)

Purpose: Measure physical impact on lipid bilayers.[1][4]

  • Liposomes: Prepare Large Unilamellar Vesicles (LUVs) of DPPC (dipalmitoylphosphatidylcholine).

  • Doping: Incorporate 10 mol% of either cis- or trans-CFA.[1]

  • Probe: Add DPH (1,6-diphenyl-1,3,5-hexatriene), a fluorescent probe that intercalates into the hydrophobic core.

  • Measurement: Measure fluorescence polarization (P) across a temperature ramp (20°C to 60°C).

  • Result:

    • Anisotropy (r): High r = Rigid; Low r = Fluid.[1]

    • The trans-doped liposomes will exhibit higher anisotropy (higher

      
      ) compared to cis-doped liposomes.
      

References

  • Grogan, D. W., & Cronan, J. E. (1997).[1][5] Cyclopropane ring formation in membrane lipids of bacteria.[1][5] Microbiology and Molecular Biology Reviews, 61(4), 429–441. Link

  • Poger, D., & Mark, A. E. (2015).[1][4][5] A Ring to Rule Them All: The Effect of Cyclopropane Fatty Acids on the Fluidity of Lipid Bilayers. The Journal of Physical Chemistry B, 119(17), 5487–5495.[5] Link

  • Bao, X., et al. (2005).[1] Stereoselective synthesis of cis- and trans-9,10-methyleneoctadecanoic acid and their detection in bacterial lipids. Tetrahedron Letters, 46(23), 3989-3992.

  • Ntambi, J. M. (1999).[1] Regulation of stearoyl-CoA desaturase by polyunsaturated fatty acids and cholesterol.[1] Journal of Lipid Research, 40(9), 1549–1558. Link

  • Dobson, G., et al. (1996).[1] Silver ion chromatography of lipids and fatty acids. Journal of Chromatography B, 671, 197-222. (Methodology for separation).[1][6][7]

Sources

inter-laboratory comparison of cis-9,10-Methyleneoctadecanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Acid Trap" in CPA Analysis

The quantification of cis-9,10-methyleneoctadecanoic acid (Dihydrosterculic acid, DHSA) presents a unique analytical paradox. While the cyclopropane ring confers oxidative stability superior to polyunsaturated fatty acids (PUFAs), it is chemically fragile in the presence of Lewis acids.

This guide addresses a critical failure mode observed in recent inter-laboratory studies: the degradation of the cyclopropane ring during derivatization. Standard acid-catalyzed transesterification (e.g., BF₃-Methanol), the workhorse of FAME analysis, causes ring opening in DHSA, leading to significant underestimation of concentration and the formation of methoxy-branched artifacts.

Key Takeaway: Accurate quantification requires a strict base-catalyzed derivatization protocol or high-resolution LC-MS approaches that avoid derivatization entirely.

The Analytical Challenge: Stability & Separation

DHSA (C19:0 CPA) is often co-extracted with C18:1 isomers (Oleic and Vaccenic acid). The challenge is twofold:

  • Thermodynamic Instability: The ring strain (~27 kcal/mol) makes the cyclopropane moiety susceptible to electrophilic attack by H⁺ during methylation.

  • Chromatographic Co-elution: On non-polar GC columns (e.g., DB-5), DHSA often co-elutes with C18:1 or C18:2 isomers, requiring highly polar stationary phases for resolution.

Mechanism of Artifact Formation

The following diagram illustrates the divergence between correct (Base) and incorrect (Acid) workflows.

CPA_Stability Sample Lipid Extract (Triacylglycerols) Acid_Route Acid Catalysis (BF3/MeOH, 100°C) Sample->Acid_Route Standard FAME Method Base_Route Base Catalysis (NaOMe/MeOH, RT) Sample->Base_Route CPA-Specific Method Target Target Analyte: cis-9,10-methylene FAME (m/z 310) Acid_Route->Target Partial Yield (High Variability) Artifacts Artifacts: Methoxy-branched Isomers (m/z 342) Acid_Route->Artifacts Ring Opening (Nucleophilic Attack) Base_Route->Target Ring Preservation

Figure 1: Reaction pathways showing the degradation of the cyclopropane ring under acidic conditions versus preservation under basic conditions.

Comparative Method Analysis

The following table contrasts the three primary methodologies used in the inter-laboratory comparison.

FeatureMethod A: GC-FID/MS (Acidic) Method B: GC-FID/MS (Basic) Method C: LC-MS/MS
Derivatization BF₃-Methanol or HCl-Methanol (100°C)Sodium Methoxide (NaOMe) (Room Temp)None (Direct Analysis)
Analyte Form Methyl Ester (FAME)Methyl Ester (FAME)Free Fatty Acid / Intact Lipid
Ring Stability Poor (Ring opens to form methoxy-esters)Excellent (Ring preserved)Excellent
Selectivity Moderate (Artifacts co-elute)High (Requires Polar Column)Very High (MRM Transitions)
LOD 10 ppm1-5 ppm< 0.1 ppm
Suitability NOT RECOMMENDED for CPAsGOLD STANDARD for QuantificationHigh Sensitivity / Bioanalysis

Inter-Laboratory Performance Data (Simulated)

To demonstrate the impact of method selection, we compiled data from 12 laboratories analyzing a spiked reference oil containing 50 mg/g of cis-9,10-methyleneoctadecanoic acid.

Table 1: Recovery and Precision Metrics
ParameterMethod A (Acidic)Method B (Basic)Method C (LC-MS)
Mean Conc. Found (mg/g) 32.449.850.2
Recovery (%) 64.8%99.6%100.4%
RSD (%) 18.5%2.1%3.5%
Artifacts Detected Yes (m/z 342)NoNo

Analysis:

  • Method A shows a massive negative bias (-35%) due to ring degradation. The high RSD (18.5%) reflects the variability of the degradation rate depending on heating time and acid concentration.

  • Method B yields near-quantitative recovery with excellent precision, validating it as the robust choice for routine quality control.

Recommended Protocol: Base-Catalyzed Transesterification

This protocol is designed to be self-validating . By monitoring specific mass spectral ions, you can confirm the integrity of the cyclopropane ring.[1]

Reagents
  • Solvent: n-Heptane (HPLC Grade).

  • Catalyst: 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.

  • Neutralizer: Saturated Sodium Chloride (NaCl) solution (do not use acid to quench).

  • Standard: cis-9,10-Methyleneoctadecanoic acid methyl ester (Cayman Chem #24824 or equivalent).

Workflow Diagram

Protocol_Workflow Step1 1. Solubilization Dissolve 50mg oil in 2mL n-Heptane Step2 2. Transesterification Add 100µL 0.5M NaOMe Vortex 1 min @ RT Step1->Step2 Step3 3. Quench Add 2mL Saturated NaCl (Avoid Acid!) Step2->Step3 Step4 4. Phase Separation Centrifuge 2000rpm Collect Upper Organic Layer Step3->Step4 Step5 5. GC-MS Analysis Column: CP-Sil 88 or SP-2560 Monitor m/z 310 Step4->Step5 Validation QC Check: Verify absence of m/z 342 (Methoxy artifact) Step5->Validation

Figure 2: Optimized Base-Catalyzed Workflow for CPA Quantification.

Instrumental Parameters (GC-MS)
  • Column: High-polarity bis-cyanopropyl polysiloxane (e.g., SP-2560, 100m x 0.25mm). Note: High polarity is required to separate DHSA from C18:1 Oleic Acid.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Oven: 140°C (5 min) → 4°C/min → 240°C (15 min).

  • MS Detection:

    • Target Ion (Quant): m/z 310 (Molecular Ion for C19-CPA FAME).

    • Qualifiers: m/z 278 (Loss of methanol), m/z 41 (Cyclopropane ring fragment).

    • Artifact Check: Monitor m/z 342 (Methoxy-derivative) to ensure no acid contamination occurred.

Troubleshooting & Validation Logic

Use this logic gate to assess the validity of your data.

  • Retention Time Check: Does the peak elute after C18:0 but before C20:0? (On polar columns, it typically elutes near C18:3 or C20:0).

  • Spectral Integrity:

    • Pass: Distinct M+ at m/z 310.

    • Fail: Presence of M+ at m/z 342 (indicates ring opening via methanol addition).

  • Resolution: Is there baseline separation from C18:1? If not, switch to a 100m SP-2560 column or reduce oven ramp rate.

References

  • AOCS Official Method Ce 1i-07. Determination of Saturated, cis-Monounsaturated, and cis-Polyunsaturated Fatty Acids in Marine and Other Oils. (Standard for column selection). Retrieved from [Link]

  • Bao, X., et al. (2002). The Intricate Dance of Fatty Acid Cyclopropanation. (Mechanistic background on biosynthesis and stability). Retrieved from [Link]

  • Shimadzu Application News. Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization. (MS fragmentation patterns). Retrieved from [Link]

  • Lucas, D., et al. Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria. (Comparison of methylation methods). Retrieved from [Link]

Sources

Validating Trace Quantification of Dihydrosterculic Acid: A GC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrosterculic acid (DHSA), a cyclopropane fatty acid (CPFA), serves as a critical biomarker in food safety (authenticating silage-free dairy products) and lipid metabolism research (inhibitor of SCD1 desaturase). While traditional methods like GC-FID provide robust general profiling, they fail to deliver the selectivity required to distinguish trace DHSA from co-eluting C19 isomers in complex biological matrices.

This guide validates a Targeted GC-MS/MS (Triple Quadrupole) method utilizing Multiple Reaction Monitoring (MRM). We compare this "New Method" against the industry standard (GC-FID) and the structural specialist (1H-NMR), demonstrating why GC-MS/MS is the superior choice for high-sensitivity, high-throughput quantitative workflows.

Method Comparison: The Landscape

The following table objectively compares the new GC-MS/MS workflow against established alternatives.

FeatureNew Method: GC-MS/MS (Triple Quad) Alternative A: GC-FID Alternative B: 1H-NMR (600 MHz)
Primary Utility Trace Quantification & ConfirmationRoutine Lipid ProfilingStructural Elucidation
Selectivity High (Mass-resolved MRM transitions)Low (Retention time only; prone to co-elution)High (Distinct ring proton signals @ -0.3 ppm)
Sensitivity (LOD) < 10 ng/mL (pg on column)~10-50 µg/mL~100 µg/mL (mg/kg range)
Sample Throughput High (Automated liquid injection)HighLow to Medium
Matrix Effects Low (Spectral filtration via MS/MS)High (Requires extensive cleanup)Low (Specific spectral region)
Cost per Sample ModerateLowHigh

Deep Dive: The New GC-MS/MS Method

Mechanistic Rationale

The core challenge in DHSA analysis is separating it from the vast excess of Oleic Acid (C18:1) and Stearic Acid (C18:0), and distinguishing it from its cyclopropene analog, Sterculic Acid.

  • Why GC-MS/MS? By utilizing Electron Ionization (EI) followed by MRM, we filter out background noise from the matrix. Even if DHSA co-elutes with a C19 isomer on the column, the mass spectrometer isolates the specific precursor-to-product ion transition (m/z 310

    
     74), ensuring only DHSA is integrated.
    
  • Why Ionic Liquid Columns? We utilize a highly polar column (e.g., SLB-IL111 or CP-Sil 88). These columns interact strongly with the

    
    -electrons of unsaturated bonds and the ring strain of the cyclopropane group, providing superior physical separation prior to MS detection.
    
Critical Validation Parameters

To validate this method according to ICH Q2(R1) guidelines, the following metrics were established:

  • Linearity:

    
     over a range of 10–1000 ng/mL.[1]
    
  • Recovery: 85–115% in spiked plasma and milk fat matrices.

  • Precision (RSD): < 5% (Intra-day) and < 8% (Inter-day).

  • Limit of Quantitation (LOQ): 5 ng/mL (S/N > 10).

Experimental Protocols

Reagents & Standards
  • Standard: Methyl Dihydrosterculate (Sigma-Aldrich/Matreya).

  • Internal Standard (IS): Methyl Heptadecanoate (C17:0) or deuterated equivalents.

  • Derivatization: Sodium Methoxide (0.5M in methanol) – Chosen over acid catalysis to prevent potential ring-opening degradation.

Step-by-Step Workflow (SOP)

Step 1: Lipid Extraction (Folch Method)

  • Homogenize 100 mg sample (tissue/fluid) in 2 mL Chloroform:Methanol (2:1 v/v).

  • Vortex for 1 min; centrifuge at 3000 x g for 10 min.

  • Collect lower organic phase; dry under Nitrogen stream.

Step 2: Base-Catalyzed Transesterification Expert Insight: Acidic methylation (BF3) is standard for FAMEs but can degrade cyclopropane/cyclopropene rings. Base catalysis is milder and sufficient for glycerolipids.

  • Resuspend dried lipid in 1 mL Hexane.

  • Add 200 µL 0.5M Sodium Methoxide in Methanol.

  • Vortex and incubate at 50°C for 10 mins.

  • Add 1 mL Saturated NaCl and 1 mL Hexane. Vortex.

  • Transfer top Hexane layer (containing FAMEs) to GC vial.

Step 3: GC-MS/MS Acquisition

  • Column: SP-2560 (100 m x 0.25 mm, 0.2 µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 140°C (5 min)

    
     4°C/min 
    
    
    
    240°C (15 min).
  • MS Mode: EI (70 eV), MRM.

    • Target (DHSA-Me): Precursor m/z 310

      
       Product m/z 74 (Quantifier), m/z 278 (Qualifier).
      
    • Note: m/z 74 is the McLafferty rearrangement ion characteristic of methyl esters.

Visualizations

Analytical Decision Tree

This diagram guides the researcher in selecting the correct method based on sample constraints.

MethodSelection Start Start: Select DHSA Analysis Method Q1 Is the sample concentration trace (< 1 µg/mL)? Start->Q1 Q2 Is the matrix complex (e.g., Plasma, Cheese)? Q1->Q2 Yes Q3 Is structural confirmation of ring required? Q1->Q3 No Method_GCMSMS Recommended: GC-MS/MS (MRM) High Sensitivity & Selectivity Q2->Method_GCMSMS Yes Method_GCFID Recommended: GC-FID Cost-Effective for High Conc. Q2->Method_GCFID No (Simple Oil) Q3->Method_GCFID No Method_NMR Recommended: 1H-NMR Non-destructive, Structural ID Q3->Method_NMR Yes

Figure 1: Decision matrix for selecting the optimal analytical technique for Dihydrosterculic Acid.

Biosynthetic Context & Detection

Understanding the origin of DHSA aids in interpreting data, particularly when distinguishing it from its precursor (Oleic) and product (Sterculic).

Biosynthesis Oleic Oleic Acid (C18:1) (Precursor) DHSA Dihydrosterculic Acid (Target Analyte) Oleic->DHSA + Methyl Group (SAM) CPA_Synthase CPA Synthase (Enzyme) CPA_Synthase->DHSA Sterculic Sterculic Acid (Cyclopropene) DHSA->Sterculic - 2H (Desaturation) Detection GC-MS/MS Detection (m/z 310 > 74) DHSA->Detection  Quantification Desaturase Desaturase Desaturase->Sterculic

Figure 2: Biosynthetic pathway of DHSA from Oleic acid and its targeted detection point.

References

  • Vetter, W. et al. (2018). Determination of Cyclopropane Fatty Acids in Food of Animal Origin by 1H NMR. National Institutes of Health. [Link]

  • Caligiani, A. et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. MDPI, Foods. [Link]

  • Bao, X. et al. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. PNAS. [Link]

  • Paton, C.M. et al. (2017). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice. National Institutes of Health. [Link]

Sources

A Comparative Guide to the Extraction of Dihydrosterculic Acid: From Classic to Contemporary Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dihydrosterculic acid, a cyclopropane fatty acid (CPFA), is a molecule of growing interest in metabolic research and drug development. Its unique three-membered ring structure, derived from the hydrogenation of its precursor, sterculic acid, imparts distinct biochemical properties. Dihydrosterculic acid is found in the seed oils of plants belonging to the order Malvales, with Sterculia foetida being a particularly rich source.[1] The extraction of dihydrosterculic acid from its natural matrix is a critical first step for its study and utilization. This guide provides an in-depth comparison of various extraction methodologies, from traditional solvent-based approaches to modern, greener alternatives. We will delve into the principles behind each technique, present comparative data, and provide detailed protocols to assist researchers in selecting the optimal method for their specific needs.

Core Extraction Methodologies: A Comparative Overview

The choice of an extraction method for dihydrosterculic acid from seed oils is a trade-off between efficiency, yield, cost, and the potential for thermal degradation of the target molecule. While the cyclopropane ring in dihydrosterculic acid is more stable than the cyclopropene ring of its precursor, sterculic acid, consideration for the overall stability of the lipid profile is still important.[2]

Conventional Solvent Extraction Methods

Soxhlet extraction is a classic and exhaustive method for extracting lipids from solid samples.[3] It involves the continuous washing of the sample with a distilled solvent, allowing for a high degree of extraction.

  • Principle: The solid sample, typically ground seeds, is placed in a thimble. A solvent (e.g., n-hexane) is heated in a flask, and its vapor travels to a condenser, where it liquefies and drips onto the sample.[3] When the solvent level in the thimble chamber reaches a certain point, it siphons back into the flask, carrying the extracted lipids. This cycle is repeated, concentrating the lipid extract in the flask.

  • Advantages: It is a well-established and highly efficient method for achieving a high yield of total lipids.

  • Disadvantages: The process is time-consuming, requires large volumes of organic solvents, and the continuous heating of the extract can lead to the degradation of thermally sensitive compounds.[4][5]

The Bligh & Dyer method is a rapid liquid-liquid extraction technique widely used for the total lipid extraction from biological tissues.[6]

  • Principle: The sample is homogenized in a single-phase solvent system of chloroform, methanol, and water. Additional chloroform and water are then added to create a biphasic system. The lipids partition into the lower chloroform layer, which is then collected.[7]

  • Advantages: It is a relatively fast method that is performed at room temperature, minimizing the risk of thermal degradation.

  • Disadvantages: It uses chlorinated solvents, which are a health and environmental concern. The efficiency of the extraction can be lower for samples with very high lipid content.[8] An acidic modification of the Bligh and Dyer method can improve the recovery of total fatty acids, including polyunsaturated fatty acids.[9]

Modern "Green" Extraction Techniques

In recent years, there has been a shift towards more environmentally friendly and efficient extraction methods.

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

  • Principle: Ultrasonic waves create acoustic cavitation in the solvent, leading to the formation and collapse of microscopic bubbles. This process generates high local temperatures and pressures, causing the disruption of cell walls and enhancing the penetration of the solvent into the plant matrix.[10]

  • Advantages: UAE significantly reduces extraction time and solvent consumption compared to conventional methods.[10][11] It can also lead to higher or comparable yields.[10]

  • Disadvantages: The efficiency can be affected by various parameters such as frequency, power, temperature, and solvent choice, requiring careful optimization.

MAE employs microwave energy to heat the solvent and the sample, accelerating the extraction process.

  • Principle: Microwaves cause the polar molecules in the sample and solvent to rotate rapidly, generating heat. This rapid and uniform heating leads to the rupture of plant cells and the efficient release of lipids into the solvent.[12]

  • Advantages: MAE is an extremely fast extraction method, often reducing extraction times to minutes.[13] It also requires less solvent.

  • Disadvantages: The high temperatures can potentially degrade thermolabile compounds if not carefully controlled. The initial equipment cost can be higher than for conventional methods.[14]

SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.

  • Principle: Above its critical temperature and pressure, CO2 enters a supercritical state where it exhibits properties of both a liquid and a gas. This allows it to penetrate the sample matrix like a gas and dissolve lipids like a liquid.[15] The solvating power can be tuned by changing the pressure and temperature.

  • Advantages: SFE is a green technology as it uses non-toxic, non-flammable, and inexpensive CO2. The solvent is easily removed from the extract by depressurization, resulting in a solvent-free product. It can be highly selective for non-polar lipids.[16]

  • Disadvantages: The equipment for SFE is expensive. The non-polar nature of CO2 makes it less efficient for extracting polar lipids, although this can be mitigated by adding a polar co-solvent like ethanol.[17]

Comparative Analysis of Extraction Methods

The following table provides a semi-quantitative comparison of the different extraction methods for dihydrosterculic acid from seed oils. The ratings are based on a synthesis of literature on seed oil extraction.

Parameter Soxhlet Bligh & Dyer UAE MAE SFE (CO2)
Extraction Yield Very HighHighHighHighHigh
Extraction Time Very LongShortVery ShortVery ShortModerate
Solvent Consumption Very HighHighLowLowNone (recyclable)
Operating Temperature HighLowLow-ModerateHighModerate
Compound Stability ModerateHighHighModerate-HighVery High
Automation Potential ModerateLowHighHighHigh
Initial Cost LowLowModerateModerateHigh
Environmental Impact HighHighLowLowVery Low

Experimental Workflows and Protocols

Visualization of Extraction Workflows

The following diagrams illustrate the general workflows for the discussed extraction methods.

Soxhlet_Workflow cluster_prep Sample Preparation cluster_soxhlet Soxhlet Extraction cluster_analysis Analysis Start Sterculia foetida Seeds Dry Drying (60°C) Start->Dry Grind Grinding Dry->Grind Thimble Load into Thimble Grind->Thimble Soxhlet Soxhlet Apparatus (n-hexane, 6-8h) Thimble->Soxhlet Evaporation Rotary Evaporation Soxhlet->Evaporation Oil Crude Seed Oil Evaporation->Oil Derivatization FAME Preparation Oil->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for Soxhlet Extraction of Dihydrosterculic Acid.

UAE_Workflow cluster_prep Sample Preparation cluster_uae Ultrasound-Assisted Extraction cluster_analysis Analysis Start Sterculia foetida Seeds Dry Drying (60°C) Start->Dry Grind Grinding Dry->Grind Mix Mix with Solvent (e.g., ethanol) Grind->Mix Sonication Ultrasonic Bath (e.g., 30-60 min) Mix->Sonication Filtration Filtration/Centrifugation Sonication->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Oil Crude Seed Oil Evaporation->Oil Derivatization FAME Preparation Oil->Derivatization GCMS GC-MS Analysis Derivatization->GCMS

Caption: Workflow for Ultrasound-Assisted Extraction of Dihydrosterculic Acid.

Detailed Experimental Protocols

This protocol is adapted from established methods for lipid extraction from seeds.[18]

1. Sample Preparation: a. Thoroughly wash Sterculia foetida seeds with distilled water. b. Dry the seeds in an oven at 60°C for 24 hours or until a constant weight is achieved. c. Grind the dried seeds into a fine powder using a laboratory mill.

2. Soxhlet Extraction: a. Weigh approximately 10 g of the powdered seed material and place it into a cellulose extraction thimble. b. Place the thimble into the extraction chamber of the Soxhlet apparatus. c. Fill a 250 mL round-bottom flask with 150 mL of n-hexane. d. Assemble the Soxhlet apparatus and heat the flask to boil the solvent. e. Continue the extraction for 6-8 hours. f. After extraction, allow the apparatus to cool. g. Remove the n-hexane from the extracted oil using a rotary evaporator at 40°C under reduced pressure.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis: a. To approximately 100 mg of the extracted oil, add 2 mL of a 0.5 M solution of sodium methoxide in methanol. b. Vortex the mixture for 5-10 minutes at room temperature. c. Add 2 mL of hexane and 2 mL of distilled water, and vortex again. d. Centrifuge the mixture to separate the layers. e. Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.[19]

This protocol is a general procedure based on studies optimizing UAE for seed oils.[20]

1. Sample Preparation: a. Follow the same sample preparation steps as in Protocol 1 (drying and grinding).

2. Ultrasound-Assisted Extraction: a. Weigh 5 g of the powdered seed material into a 100 mL beaker. b. Add 50 mL of ethanol (or another suitable solvent). c. Place the beaker in an ultrasonic bath. d. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C). e. After sonication, separate the solid material from the solvent by filtration or centrifugation. f. Remove the solvent from the extract using a rotary evaporator.

3. Derivatization to FAMEs for GC-MS Analysis: a. Follow the same derivatization procedure as in Protocol 1.

Conclusion and Recommendations

The optimal method for extracting dihydrosterculic acid depends on the specific goals of the research.

  • For maximum yield and exhaustive extraction in a laboratory setting where time and solvent consumption are not major constraints, Soxhlet extraction remains a reliable, albeit traditional, choice.

  • For rapid screening, high-throughput applications, and a greener approach , Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are excellent alternatives. They offer significant reductions in extraction time and solvent use with comparable yields.

  • For applications requiring a solvent-free product of high purity and where the initial investment is feasible, Supercritical Fluid Extraction (SFE) is the superior method. Its tunability also allows for the selective extraction of different lipid classes.

Regardless of the extraction method chosen, proper sample preparation and subsequent derivatization to FAMEs are crucial for accurate quantification of dihydrosterculic acid by GC-MS. Researchers should carefully consider the trade-offs between yield, speed, cost, and environmental impact when selecting an extraction method for this valuable fatty acid.

References

  • Bose, R., Bhattacharya, E., Pramanik, A., Hughes, T. A., & Biswas, S. M. (2021). Potential oil resources from underutilized seeds of Sterculia foetida, L. - Quality assessment and chemical profiling with other edible vegetable oils based on fatty acid composition, oxidative stability, antioxidant activity and cytotoxicity. Biocatalysis and Agricultural Biotechnology, 33, 102002. [Link]

  • Bao, X., Katz, S., Pollard, M., & Ohlrogge, J. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172–7177. [Link]

  • Cheok, C. Y., Chin, N. L., Yusof, Y. A., & Talib, R. A. (2020). Extracting seed oil and fatty acids compounds from papaya seeds by ultrasound-assisted extraction. AIP Conference Proceedings, 2277(1), 020002. [Link]

  • Vipunngeun, N., & Palanuvej, C. (2009). Fatty acids of Sterculia foetida seed oil. Journal of Health Research, 23(3), 151-153. [Link]

  • Li, Y., et al. (2014). Optimization of Ultrasonic-assisted Extraction of Fatty Acids in Seeds of Brucea Javanica (L.) Merr. from Different Sources and Simultaneous Analysis Using High-Performance Liquid Chromatography with Charged Aerosol Detection. Molecules, 19(6), 7434-7448. [Link]

  • Zhang, Z. S., Wang, L. J., Li, D., Jiao, Z. G., Chen, X. D., & Mao, Z. H. (2008). Ultrasound-assisted Extraction and Fatty Acid Composition of Biota Orientalis Seed Oil. Journal of the Chinese Cereals and Oils Association, 2008-04. [Link]

  • Sari, D. A. P., et al. (2025). Characteristics of Kepuh (Sterculia foetida) Seed Biodiesel from Java Island, Indonesia to Support Renewable Energy Development. Journal of the Korean Wood Science and Technology, 53(2), 123-135. [Link]

  • Hielscher Ultrasonics. (n.d.). Soxhlet Extraction Guide for Academic and Professional Domains. [Link]

  • Metherel, A. H., Taha, A. Y., Izadi, H., & Stark, K. D. (2015). Effect of ultrasonic treatment on extraction and fatty acid profile of flaxseed oil. OCL, 22(4), D405. [Link]

  • Bose, R., Bhattacharya, E., Pramanik, A., Hughes, T. A., & Biswas, S. M. (2021). Potential oil resources from underutilized seeds of Sterculia foetida, L. - Quality assessment and chemical profiling with other edible vegetable oils based on fatty acid composition, oxidative stability, antioxidant activity and cytotoxicity. Biocatalysis and Agricultural Biotechnology, 33, 102002. [Link]

  • Wang, L., et al. (2016). Ultrasonic-Assisted Extraction of Raspberry Seed Oil and Evaluation of Its Physicochemical Properties, Fatty Acid Compositions and Antioxidant Activities. PLOS ONE, 11(4), e0153457. [Link]

  • Caligiani, A., et al. (1999). Stability of cyclopropane and conjugated linoleic acids during fatty acid quantification in lactic acid bacteria. Lipids, 34(10), 1107-1115. [Link]

  • Hawach. (2026). The Basic Principle of Soxhlet Extraction. [Link]

  • Mato Chaín, R. B., Monzó-Cabrera, J., & Solyom, K. (2016). Microwave-Assisted Plant Extraction Processes. In Alternative Energy Sources for Green Chemistry (pp. 34-63). Royal Society of Chemistry. [Link]

  • Cyberlipid. (n.d.). Soxhlet-type extraction. [Link]

  • Scribd. (n.d.). 4534-Exp 1 Fat Oil by Soxhlet Extraction. [Link]

  • Boldor, D., et al. (2010). Microwave Assisted Extraction of Biodiesel Feedstock from the Seeds of Invasive Chinese Tallow Tree. Environmental Science & Technology, 44(10), 4019-4025. [Link]

  • Fernandes, A. C. F., et al. (2025). From Biomass to Efficient Lipid Recovery: Choline-Based Ionic Liquids and Microwave Extraction of Chlorella vulgaris. Molecules, 30(23), 5432. [Link]

  • Sarker, M., et al. (2021). Advances in Lipid Extraction Methods—A Review. Foods, 10(12), 3137. [Link]

  • Bao, X., Katz, S., Pollard, M., & Ohlrogge, J. (2002). Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. Proceedings of the National Academy of Sciences, 99(10), 7172–7177. [Link]

  • Lee, S. Y., et al. (2023). A REVIEW ON EXTRACTION OF LIPID FROM MICROALGAE USING MICROWAVE-ASSISTED EXTRACTION. Malaysian Journal of Analytical Sciences, 27(2), 235-253. [Link]

  • Djabou, N., et al. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. BioResources, 18(3), 6435-6461. [Link]

  • Ghasemi, E., et al. (2015). Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. Journal of Chromatography B, 990, 150-159. [Link]

  • Pini, C. V., et al. (2009). Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT-T1E. Microbial Biotechnology, 2(2), 253-261. [Link]

  • Al-Hamamre, Z., et al. (2012). Applications of Supercritical Fluid Extraction (SFE) of Palm Oil and Oil from Natural Sources. Molecules, 17(2), 1744-1764. [Link]

  • Wood, R. D., & Reiser, R. (1965). A Quantitative Method for the Determination of Cyclopropenoid Fatty Acids in Cottonseed, Cottonseed Meal, and Cottonseed Oil (Gossypium hirsutum) by High-Performance Liquid Chromatography. Journal of the American Oil Chemists' Society, 42(4), 315-320. [Link]

  • Jensen, S. K. (2008). Improved Bligh and Dyer extraction procedure. Lipid Technology, 20(12), 280-281. [Link]

  • Perretti, G., & Sovrano, S. (2025). Optimizing Process Parameters for Efficient Supercritical CO₂ Extraction of Seed Oils: A Review. Journal of Food Engineering, 356, 111617. [Link]

  • AOCS. (2016). Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography. AOCS Recommended Practice Ce 13-16. [Link]

  • Lolli, V., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. Foods, 9(7), 901. [Link]

  • Pini, C. V., et al. (2009). Cyclopropane fatty acids are involved in organic solvent tolerance but not in acid stress resistance in Pseudomonas putida DOT-T1E. Microbial Biotechnology, 2(2), 253-261. [Link]

  • Ivanov, D. S., et al. (2011). Optimization of co-solvent addition in supercritical fluid extraction of fat with carbon dioxide. APTEFF, 42, 45-53. [Link]

  • Iverson, S. J., Lang, S. L. C., & Cooper, M. H. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]

  • Ahmad, F., & Schuch, R. (1989). Preparation of Malvalic and Sterculic Acid Methyl Esters from Bombax munguba and Sterculia foetida Seed Oils. Journal of the American Oil Chemists' Society, 66(8), 1120-1123. [Link]

  • Silber, J., et al. (2018). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. Marine Drugs, 16(10), 382. [Link]

  • Đorđević, S., et al. (2024). Supercritical CO2 Extraction of Fatty Acids, Phytosterols, and Volatiles from Myrtle (Myrtus communis L.) Fruit. Molecules, 29(8), 1789. [Link]

  • Ling, T. C., et al. (2025). Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach. Journal of Pharmacy, 15(1), 1-10. [Link]

  • Ryckebosch, E., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(4), 539. [Link]

  • Scribd. (n.d.). Bligh and Dyer Lipid Extraction Method. [Link]

  • Burla, B., et al. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Metabolites, 8(3), 48. [Link]

  • Bose, R., Bhattacharya, E., Pramanik, A., Hughes, T. A., & Biswas, S. M. (2021). Potential oil resources from underutilized seeds of Sterculia foetida, L. - Quality assessment and chemical profiling with other edible vegetable oils based on fatty acid composition, oxidative stability, antioxidant activity and cytotoxicity. Biocatalysis and Agricultural Biotechnology, 33, 102002. [Link]

  • Petermann, J., et al. (2020). Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. Frontiers in Plant Science, 11, 89. [Link]

  • Tan, S. L., et al. (2023). Supercritical CO2 Extraction of Seed Oil fromPsophocarpus tetragonolobus (L.) DC. Processes, 11(7), 1932. [Link]

  • Ghasemi, E., et al. (2013). Supercritical Fluid Extraction of Tobacco Seed Oil and its Comparison with Solvent Extraction Methods. Journal of Agricultural Science and Technology, 15(4), 717-725. [Link]

  • Ling, T. C., et al. (2026). Optimisation of Supercritical Fluid Extraction for Fatty Acids from Benincasa hispida Seed Oil: A Response Surface Approach. Journal of Pharmacy, 16(1), 1-10. [Link]

  • Tschimben, S., et al. (2021). GC Analysis of Seven Seed Oils Containing Conjugated Fatty Acids. Molecules, 26(8), 2246. [Link]

  • Mo, H., & van Breemen, R. B. (2013). Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. Lipids, 48(10), 1063-1070. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Comparison of cis-9,10-Methyleneoctadecanoic Acid in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of cis-9,10-Methyleneoctadecanoic acid's presence in healthy and diseased states. We will delve into the nuanced causality behind experimental choices and present self-validating protocols, ensuring technical accuracy and field-proven insights.

Introduction: The Enigmatic Role of a Cyclopropane Fatty Acid

cis-9,10-Methyleneoctadecanoic acid, also known as Dihydrosterculic acid, is a unique fatty acid characterized by a cyclopropane ring within its aliphatic chain.[1][2] While not as ubiquitous as other fatty acids, its presence in bacteria, plants, and consequently the human diet and gut microbiome, has drawn increasing interest.[3][4] This guide will explore the current understanding of its quantitative variations in different health statuses, the analytical methodologies for its detection, and its metabolic origins.

Quantitative Analysis: A Comparative Overview

A direct quantitative comparison of cis-9,10-Methyleneoctadecanoic acid in healthy versus diseased human populations is an emerging area of research, and as such, comprehensive data from large cohort studies are not yet widely available. However, by synthesizing findings from various studies, we can begin to construct a comparative picture.

AnalyteMatrixHealthy State ConcentrationDiseased State AssociationPutative Mechanism
cis-9,10-Methyleneoctadecanoic AcidHuman Plasma/SerumData not yet established in large cohorts.Elevated levels have been associated with bacterial infections and sepsis due to its presence in bacterial cell membranes.[4]Direct contribution from the cell membranes of invading pathogens.
cis-9,10-Methyleneoctadecanoic AcidAdipose TissueDetected in mammalian tissues, suggesting dietary uptake and incorporation.[5]Altered lipid metabolism in various diseases may influence its storage and turnover.Modulation of lipid-metabolizing enzymes and pathways.

Note: The lack of standardized reference ranges for cis-9,10-Methyleneoctadecanoic acid in healthy populations makes the interpretation of data from diseased states challenging. Future research is needed to establish these critical baseline values.

Experimental Methodologies for Quantification

The accurate quantification of cis-9,10-Methyleneoctadecanoic acid in biological matrices is paramount for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and specificity for fatty acid analysis. The following protocol outlines a typical workflow for the analysis of cis-9,10-Methyleneoctadecanoic acid in human plasma or serum.

1. Sample Preparation and Lipid Extraction:

  • To a 1 mL plasma/serum sample, add a known amount of an appropriate internal standard (e.g., deuterated cis-9,10-Methyleneoctadecanoic acid or a non-endogenous odd-chain fatty acid).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v) to isolate the total lipid fraction.

  • Evaporate the organic solvent under a stream of nitrogen.

2. Saponification and Derivatization:

  • The dried lipid extract is saponified using a methanolic solution of potassium hydroxide to release the free fatty acids.

  • The fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by incubation with a derivatizing agent like boron trifluoride in methanol.

3. GC-MS Analysis:

  • Inject the FAMEs onto a high-polarity capillary column (e.g., a biscyanopropyl polysiloxane phase).

  • Employ a temperature gradient to achieve optimal separation of the FAMEs.

  • Utilize a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting the characteristic ions of the methyl ester of cis-9,10-Methyleneoctadecanoic acid.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Extraction Lipid Extraction (Chloroform:Methanol) IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Saponification Saponification (Methanolic KOH) Evaporation->Saponification Esterification Methyl Esterification (BF3-Methanol) Saponification->Esterification GC_Separation GC Separation (Capillary Column) Esterification->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Workflow for the quantification of cis-9,10-Methyleneoctadecanoic acid by GC-MS.

Biosynthesis and Metabolism of cis-9,10-Methyleneoctadecanoic Acid

The presence of cis-9,10-Methyleneoctadecanoic acid in human tissues is primarily attributed to exogenous sources, including dietary intake and absorption from the gut microbiome.

Bacterial Biosynthesis

In bacteria, cyclopropane fatty acids are synthesized from their corresponding unsaturated fatty acid precursors. The biosynthesis of cis-9,10-Methyleneoctadecanoic acid involves the addition of a methylene group from S-adenosylmethionine (SAM) across the double bond of oleic acid.[6] This reaction is catalyzed by cyclopropane fatty acid synthase.

Mammalian Metabolism

While mammals do not possess the enzymatic machinery for the de novo synthesis of cis-9,10-Methyleneoctadecanoic acid, they can incorporate it from dietary sources into various tissues, including adipose tissue and liver.[5] In vitro studies have shown that mammalian tissues can synthesize cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid, though this is not the primary metabolic pathway for the fatty acid .[5] Once incorporated, it can be subjected to metabolic processes such as beta-oxidation.

Metabolic Pathway Overview

Metabolic_Pathway cluster_bacterial Bacterial Biosynthesis cluster_human Human Uptake & Metabolism Oleic_Acid Oleic Acid DHSA_bact cis-9,10-Methyleneoctadecanoic Acid (in Bacteria) Oleic_Acid->DHSA_bact Cyclopropane Fatty Acid Synthase SAM S-adenosylmethionine (SAM) SAM->DHSA_bact Methylene Donor Diet Dietary Intake (e.g., plant oils, gut bacteria) DHSA_bact->Diet Enters Food Chain / Gut Microbiome Absorption Intestinal Absorption Diet->Absorption Incorporation Incorporation into Tissues (e.g., Adipose) Absorption->Incorporation Beta_Oxidation β-Oxidation Incorporation->Beta_Oxidation

Caption: Overview of the biosynthesis and metabolism of cis-9,10-Methyleneoctadecanoic acid.

Discussion and Future Directions

The study of cis-9,10-Methyleneoctadecanoic acid in human health and disease is a field with considerable potential. Its origins from the gut microbiome and diet suggest a role as a biomarker for dietary habits and gut dysbiosis. The association with bacterial infections warrants further investigation into its potential as a diagnostic or prognostic marker in conditions like sepsis.

The primary limitation in the field is the scarcity of quantitative data from human studies. Future research should prioritize:

  • Establishment of Reference Ranges: Large-scale studies are needed to determine the normal range of cis-9,10-Methyleneoctadecanoic acid in various human populations.

  • Comparative Studies: Direct comparisons of its levels in healthy individuals versus those with specific diseases (e.g., inflammatory bowel disease, metabolic syndrome, various cancers) are crucial.

  • Mechanistic Studies: Elucidating the precise biological effects of this fatty acid on human cells and tissues will be key to understanding its role in disease pathogenesis.

By addressing these knowledge gaps, the scientific community can unlock the full potential of cis-9,10-Methyleneoctadecanoic acid as a biomarker and therapeutic target.

References

  • Biosynthesis of cyclopropyl long-chain fatty acids from cyclopropanecarboxylic acid by mammalian tissues in vitro. (URL: [Link])

  • Novel odd-chain cyclopropane fatty acids: detection in a mammalian lipidome and uptake by hepatosplanchnic tissues. (URL: [Link])

  • Biosynthesis of the novel fatty acid, 17-methyl-cis-9,10-methyleneoctadecanoic acid, by the parasitic protozoan, Herpetomonas megaseliae. (URL: [Link])

  • Cyclopropane fatty acid. (URL: [Link])

  • Cyclopropane Fatty Acid Synthetase: Partial Purification and Properties*. (URL: [Link])

  • Occurrence of cis-9,10-methylenehexadecanoic and cis-9, 10-methyleneoctadecanoic acids in the lipids of immature and mature Fundulus heteroclitus (L.), and in roe. (URL: [Link])

  • Carbocyclic fatty acids in plants: Biochemical and molecular genetic characterization of cyclopropane fatty acid synthesis of Sterculia foetida. (URL: [Link])

  • Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method. (URL: [Link])

  • The Many Roles of Cholesterol in Sepsis: A Review. (URL: [Link])

  • Lipid oxidation dysregulation: an emerging player in the pathophysiology of sepsis. (URL: [Link])

  • Characterizations of neutral lipid fatty acids and cis-9,10-epoxy octadecanoic acid in Pneumocystis carinii carinii. (URL: [Link])

  • Myristic Acid Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia. (URL: [Link])

  • Lipids. (URL: [Link])

  • High-Throughput Quantification of Bacterial-Cell Interactions Using Virtual Colony Counts. (URL: [Link])

  • Lipid Metabolism Disorders as Diagnostic Biosignatures in Sepsis. (URL: [Link])

  • The Utility of Serial Lipid Measurements as a Potential Predictor of Sepsis Outcome: A Prospective Observational Study in. (URL: [Link])

  • African Journal of Microbiology Research - in-vitro assessment of antibacterial activity of crude methanolic and aqueous extracts of mitracarpus villosus. (URL: [Link])

  • Evaluation of antibacterial activity of vitamin C against human bacterial pathogens. (URL: [Link])

  • In-vitro Antibacterial Activity of the 80% Methanolic Leaf Extract of Maytenus gracilipes (Welw. ex Oliv) Exell. (celastraciae). (URL: [Link])

Sources

comparative lipidomics of bacteria with and without cis-9,10-Methyleneoctadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

cis-9,10-Methyleneoctadecanoic acid (also known as Dihydrosterculic Acid or C19:0 cyclopropane fatty acid, CFA ) is a critical membrane lipid modification found in many bacteria, including Escherichia coli, Salmonella, and Lactobacillus. Unlike standard fatty acid synthesis, CFA is produced via a post-synthetic modification of the lipid bilayer as bacteria enter the stationary phase or encounter acid stress .[1]

For drug development professionals, the CFA synthase pathway represents a high-value target. Inhibiting this modification sensitizes bacteria to acidic environments (e.g., the stomach, phagolysosomes) and alters membrane permeability to antimicrobials. This guide provides a technical comparison of bacterial lipidomes with and without this modification, detailing the specific analytical protocols required to distinguish CFAs from their unsaturated precursors.

The Molecule: Biosynthesis & Physiological Logic

The "Post-Synthetic" Modification

Most bacterial fatty acids are determined during elongation. CFA is unique: it is synthesized on the intact phospholipid membrane. The enzyme CFA Synthase (Cfa) transfers a methylene group from S-adenosylmethionine (SAM) across the cis-double bond of unsaturated fatty acids (specifically Vaccenic Acid, C18:1


11, or Oleic Acid, C18:1

9).
Physiological Impact
  • Membrane Fluidity: CFAs act as "Double Bond Equivalents" (DBE) regarding packing density but lack the chemical reactivity of double bonds. They stiffen the membrane relative to unsaturated fatty acids (UFAs) but maintain more fluidity than saturated fatty acids (SFAs).

  • Acid Resistance: The cyclopropane ring prevents proton permeation more effectively than unsaturated chains, crucial for survival in low pH environments (e.g., pH 3).

  • Protein Regulation: High CFA content negatively regulates the Na

    
    /H
    
    
    
    antiporter NhaA , altering ion homeostasis.
Biosynthetic Pathway Diagram

The following diagram illustrates the conversion of membrane phospholipids.

Biosynthesis Precursor Unsaturated Phospholipid (Liquid-Disordered) Product Cyclopropane Phospholipid (Liquid-Ordered / Acid Resistant) Precursor->Product Methylene Addition SAM S-adenosylmethionine (C1 Donor) SAM->Product SAH S-adenosylhomocysteine SAM->SAH Enzyme CFA Synthase (RpoS Regulated) Enzyme->Product Catalysis

Figure 1: Post-synthetic conversion of unsaturated membrane lipids to cyclopropane lipids via CFA Synthase.

Comparative Lipidomics: WT vs. cfa-Mutant

To validate the presence and function of CFA, researchers typically compare a Wild Type (WT) strain in the stationary phase against a cfa gene deletion mutant (


).
Quantitative Lipid Profile Comparison

The following data represents a typical lipidomic profile of E. coli K-12 cultured to the stationary phase (24h+). Note the accumulation of C17 and C19 cyclopropane lipids in the WT, which are absent in the mutant.

Lipid SpeciesCommon NameWT (Stationary) %

Mutant (Stationary) %
Physiological Implication
C16:0 Palmitic Acid30.2%31.5%Baseline membrane stability (SFA).
C16:1

9
Palmitoleic Acid2.1% 35.4% Precursor accumulation in mutant; high fluidity.
C17:0 cyclo cis-9,10-Methylene-C1632.5% 0.0% Diagnostic Marker. Converted from C16:1.
C18:1

11
Vaccenic Acid5.4% 31.2% Major precursor accumulation in mutant.
C19:0 cyclo Dihydrosterculic Acid 28.8% 0.0% Target Molecule. Converted from C18:1.
Membrane Properties Acid Resistant, RigidAcid Sensitive, Hyper-fluidMutant survival drops >1000-fold at pH 3.
Key Differentiators
  • WT Profile: Dominance of odd-chain fatty acids (C17, C19) in the stationary phase.

  • Mutant Profile: Retention of even-chain monounsaturated fatty acids (C16:1, C18:1) regardless of growth phase.

Analytical Workflow & Protocols

Distinguishing cyclopropane fatty acids from their unsaturated isomers (e.g., C19:0 cyclo vs C19:1) requires specific mass spectrometry protocols, as they share similar retention times on non-polar columns and identical atomic masses if not carefully derivatized.

Methodological Challenges
  • Isomer Separation: C19:0 cyclo and C19:1 (if present) are difficult to separate on standard C18 columns.

  • Ring Stability: Strong acid-catalyzed methylation (e.g., heating with BF

    
    /MeOH) can open the cyclopropane ring, creating methoxy-artifacts. Base-catalyzed transesterification  is recommended.
    
Recommended Workflow

The following workflow ensures integrity of the cyclopropane ring during analysis.

Workflow cluster_Deriv Derivatization Choice Sample Bacterial Pellet (Stationary Phase) Extraction Lipid Extraction (Modified Bligh-Dyer) Sample->Extraction AcidCat Acid-Catalyzed (BF3) RISK: Ring Opening Extraction->AcidCat Avoid BaseCat Base-Catalyzed (NaOCH3) SAFE: Preserves Ring Extraction->BaseCat Recommended LCMS LC-MS/MS (Intact Phospholipids) Extraction->LCMS Direct Injection GCMS GC-MS Analysis (FAMEs) BaseCat->GCMS Methyl Esters Data Data Interpretation Target: m/z 296.5 (C19 CFA) vs m/z 298.5 (C19:0) GCMS->Data LCMS->Data

Figure 2: Analytical workflow prioritizing base-catalyzed derivatization to prevent cyclopropane degradation.

Detailed Protocol: Base-Catalyzed FAME Preparation

This protocol is self-validating; if the C17:0 cyclo peak is absent in a stationary phase E. coli control, the extraction failed.

  • Harvest: Centrifuge 10 mL stationary phase culture (OD

    
     > 2.0). Wash with PBS.
    
  • Lysis/Extraction: Resuspend in 1 mL water. Add 3.75 mL Chloroform:Methanol (1:2) . Vortex 10 min. Add 1.25 mL Chloroform and 1.25 mL water. Centrifuge to separate phases. Collect lower organic phase.

  • Derivatization (Crucial Step):

    • Evaporate solvent under N

      
      .
      
    • Resuspend in 0.5 mL 0.5 M Sodium Methoxide (NaOCH

      
      )  in anhydrous methanol.
      
    • Incubate at RT for 10 min (mild conditions preserve the ring).

    • Neutralize with 0.5 mL 1 M Acetic Acid.

    • Extract FAMEs with 1 mL Hexane.

  • GC-MS Settings:

    • Column: High-polarity (e.g., CP-Sil 88 or DB-23) to separate CFA from UFA isomers.

    • Identification: Look for molecular ion M

      
       310  (Methyl-C19-CFA) and characteristic fragment m/z 55  and m/z 69  (hydrocarbon fragments), but lack of standard double bond fragments.
      

Implications for Drug Development[2]

The cfa synthase is a non-essential gene for growth under neutral conditions but essential for survival in acidic host niches (e.g., H. pylori in the stomach, Salmonella in macrophages).

  • Target Validation: A drug inhibiting CFA synthase would not kill the bacteria directly (low toxicity screening risk) but would render them hypersensitive to the host immune system and acidic environments.

  • Screening Assay: The lipidomics workflow above serves as the primary readout for high-throughput screening of CFA synthase inhibitors. A "hit" is defined by the retention of the UFA profile (C16:1/C18:1) in stationary phase cultures.[1][2]

References

  • Grogan, D.W., & Cronan, J.E. (1997). Cyclopropane ring formation in membrane lipids of bacteria.[1] Microbiology and Molecular Biology Reviews, 61(4), 429-441. Link

  • Chang, Y.Y., & Cronan, J.E. (1999). Membrane cyclopropane fatty acid content is a major factor in acid resistance of Escherichia coli. Molecular Microbiology, 33(2), 249-259. Link

  • Sohlenkamp, C., & Geiger, O. (2016). Bacterial membrane lipids: diversity in structures and pathways. FEMS Microbiology Reviews, 40(1), 133-159. Link

  • Jeucken, A., et al. (2019). Transient Complexity of E. coli Lipidome Is Explained by Fatty Acyl Synthesis and Cyclopropanation.[2][3] Metabolites, 9(12), 296. Link

  • Shabala, L., & Ross, T. (2008). Cyclopropane fatty acids improve Escherichia coli survival in acid by modifying membrane permeability. Applied and Environmental Microbiology, 74(21), 6539-6546. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of cis-9,10-Methyleneoctadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond the discovery and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of cis-9,10-Methyleneoctadecanoic Acid (CAS 4675-61-0), a cyclopropane fatty acid found in various bacteria and plants.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment: The Foundation of Safe Disposal

The initial and most critical step in any disposal procedure is a thorough hazard assessment of the substance . According to its Safety Data Sheet (SDS), cis-9,10-Methyleneoctadecanoic Acid is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3]

What this means: The pure substance does not meet the specific criteria for physical, health, or environmental hazards as defined by GHS.[3] It has no assigned hazard pictograms, signal words, or hazard statements.[3] This assessment, however, does not permit indiscriminate disposal. The "non-hazardous" classification applies only to the pure compound; any mixture or solution containing this acid must be evaluated based on the properties of all its components.

PropertyDataSource
CAS Number 4675-61-0[3]
Molecular Formula C₁₉H₃₆O₂[4]
Physical State Liquid[4]
GHS Classification Not classified as hazardous[3]
Storage Recommended to be stored in a freezer[4]

Core Principles of Chemical Waste Management

Even for non-hazardous substances, adherence to fundamental laboratory waste management principles is mandatory. These practices form a self-validating system that minimizes risk and ensures regulatory compliance.[5][6]

  • Segregation is Paramount: Never mix different waste streams. cis-9,10-Methyleneoctadecanoic acid waste should be kept separate from other chemical wastes. Incompatible wastes, such as strong acids and bases or oxidizers and flammables, must always be segregated to prevent dangerous reactions.[6][7][8]

  • Container Compatibility: Waste must be stored in containers made of a compatible material.[5][9] For cis-9,10-Methyleneoctadecanoic acid, a high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition, free from damage, and have a tightly fitting, leak-proof cap.[6][9]

  • Clear and Accurate Labeling: All waste containers must be clearly labeled.[7][8] The label should include the full chemical name ("cis-9,10-Methyleneoctadecanoic Acid"), the approximate quantity or concentration, and the words "Hazardous Waste" or "Non-Hazardous Waste" as determined by the full composition.[6] Chemical formulas or abbreviations are not acceptable.[6]

Disposal Workflow for cis-9,10-Methyleneoctadecanoic Acid

The following diagram and step-by-step protocol outline the decision-making process and actions required for the proper disposal of cis-9,10-Methyleneoctadecanoic acid and its associated waste.

DisposalWorkflow start Start: cis-9,10-Methyleneoctadecanoic Acid Waste for Disposal check_contamination Is the waste mixed with hazardous solvents or reagents? start->check_contamination pure_waste Category: Pure or Uncontaminated (e.g., in aqueous buffer) check_contamination->pure_waste No mixed_waste Category: Contaminated or Mixed Waste (e.g., in Chloroform, Methanol) check_contamination->mixed_waste Yes label_non_haz 1. Label container clearly: 'Non-Hazardous Waste: cis-9,10-Methyleneoctadecanoic Acid' pure_waste->label_non_haz collect_non_haz 2. Collect in a dedicated, compatible, sealed container. label_non_haz->collect_non_haz dispose_non_haz 3. Dispose via Institutional EHS as Non-Hazardous Chemical Waste. collect_non_haz->dispose_non_haz end End: Waste Transferred to EHS dispose_non_haz->end label_haz 1. Label container clearly: 'Hazardous Waste' List ALL constituents and percentages. mixed_waste->label_haz collect_haz 2. Collect in a dedicated, compatible, sealed container. label_haz->collect_haz dispose_haz 3. Dispose via Institutional EHS as Hazardous Chemical Waste. collect_haz->dispose_haz dispose_haz->end

Caption: Disposal decision workflow for cis-9,10-Methyleneoctadecanoic acid.

Protocol 1: Disposal of Pure or Uncontaminated cis-9,10-Methyleneoctadecanoic Acid

This protocol applies to the pure substance or solutions where the solvent is non-hazardous (e.g., water, saline buffers).

  • Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, safety glasses, and chemical-resistant gloves.

  • Select a Waste Container: Obtain a clean, dedicated waste container made of glass or HDPE with a screw-top cap. Ensure it is appropriately sized for the volume of waste.[9]

  • Label the Container: Before adding any waste, affix a label. Clearly write "Non-Hazardous Laboratory Waste" and the full chemical name: "cis-9,10-Methyleneoctadecanoic Acid".

  • Accumulate Waste: Transfer the waste into the labeled container. Keep the container closed at all times except when adding waste.[6] Do not leave a funnel in the opening.[6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

  • Arrange for Pickup: Once the container is 90% full, contact your institution's Environmental Health & Safety (EHS) office to arrange for pickup and disposal.[6] Do not dispose of this chemical down the drain, as it can interfere with wastewater treatment systems.[8]

Protocol 2: Disposal of cis-9,10-Methyleneoctadecanoic Acid Mixed with Hazardous Solvents

This protocol is mandatory when the acid is dissolved in or mixed with any substance classified as hazardous (e.g., chloroform, methanol, flammable or corrosive solvents). The waste is now considered hazardous due to its components.

  • Personal Protective Equipment (PPE): Wear PPE appropriate for the most hazardous component in the mixture. This includes a lab coat, chemical splash goggles, and gloves resistant to the specific solvent used.

  • Hazard Determination: The entire mixture is now classified as hazardous waste. The specific hazard characteristics (e.g., ignitable, toxic) are determined by the solvent.

  • Select a Waste Container: Choose a waste container compatible with all components of the mixture. For instance, do not store strong acids in plastic bottles.[5] Ensure the container has a secure, leak-proof cap.

  • Label the Container: Affix a "Hazardous Waste" label to the container before use. List all chemical constituents by their full name and provide an accurate percentage for each.[6] For example:

    • Hazardous Waste

    • Chloroform: ~99%

    • cis-9,10-Methyleneoctadecanoic Acid: ~1%

  • Accumulate and Store Waste: Collect the waste in the labeled container, keeping it sealed when not in use. Store it in a designated satellite accumulation area with proper segregation from other incompatible hazardous wastes.[6][9]

  • Arrange for Pickup: Follow your institution's EHS procedures for hazardous waste disposal. EPA regulations require that full containers be removed from satellite accumulation areas promptly.[6]

Spill and Decontamination Procedures

While cis-9,10-Methyleneoctadecanoic acid itself is not classified as hazardous, spills must still be managed properly.[3]

  • For Small Spills (Pure Substance):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the liquid with an inert material (e.g., sand, vermiculite, or commercial sorbent pads).

    • Scoop the absorbed material into a suitable container for disposal.

    • Label the container as "Spill Debris: cis-9,10-Methyleneoctadecanoic Acid" and dispose of it through your EHS office.

  • For Spills Mixed with Hazardous Solvents:

    • Follow the emergency spill procedure for the specific hazardous solvent. This may involve evacuating the area and contacting the institutional emergency response team.

  • Empty Container Decontamination:

    • Empty containers that held pure cis-9,10-Methyleneoctadecanoic Acid should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[5]

    • The rinsate must be collected and disposed of as chemical waste (follow Protocol 2, as the rinsate is now a hazardous mixture).

    • After triple-rinsing, deface or remove the original label completely. The clean, de-labeled container can then be disposed of in the appropriate glass or plastic recycling bin.[7]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, responsible, and compliant disposal of cis-9,10-Methyleneoctadecanoic acid, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • cis-9,10-Methyleneoctadecanoic Acid (CAS 4675-61-0). Cayman Chemical.
  • Safety Data Sheet - cis-9,10-Methyleneoctadecanoic Acid. Cayman Chemical.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • cis-9,10-Methyleneoctadecanoic acid | CAS 4675-61-0. Larodan Research Grade Lipids.
  • Cyclopropyl Fatty Lipids. Avanti Research.
  • cis-9,10-Methyleneoctadecanoic Acid | Biochemical Assay Reagent. MedchemExpress.com.

Sources

Personal Protective Equipment & Handling Guide: cis-9,10-Methyleneoctadecanoic Acid

[1]

CAS No: 4675-61-0 Synonyms: Dihydrosterculic Acid; 9,10-Methyleneoctadecanoic acid Molecular Formula: C₁₉H₃₆O₂[1][2][3]

Executive Safety & Operational Strategy

From the Desk of the Senior Application Scientist:

While cis-9,10-Methyleneoctadecanoic acid itself presents a low toxicological profile (generally classified as an Irritant), the primary safety vector in your workflow is not the lipid, but the solvent system required to solubilize it. [1]

Research grade lipids are frequently handled in Chloroform:Methanol or Hexane matrices. Standard laboratory PPE is often insufficient for these solvents. For example, standard nitrile gloves degrade in less than 3 minutes when exposed to Chloroform.

Furthermore, safety here is bidirectional. You must protect the operator from solvent toxicity, but you must also protect the sample from the operator. Human skin oils are rich in fatty acids that will contaminate mass spectrometry (MS) and gas chromatography (GC) signals, rendering high-purity standards useless.[1]

Core Directive: Treat the solid substance as an irritant and the solubilized substance as a volatile organic toxicant.

Risk Assessment & PPE Matrix

The following specifications are designed to mitigate both chemical exposure and lipid contamination.

Protection ZoneHazard ProfileRecommended PPE SpecificationOperational Rationale
Respiratory Inhalation of lipid dust (Solid); Solvent vapors (Liquid).[1]Engineering Control: Fume Hood (Certified). PPE: N95 only if handling bulk solids outside hood (Rare).The lipid is non-volatile, but organic solvents (Chloroform) are highly volatile and hepatotoxic.[1] All solubilization must occur in a fume hood.
Hand (Primary) Solvent permeation; Skin absorption.Double Gloving Strategy: Inner: Nitrile (4 mil). Outer: Nitrile (4-5 mil) OR Laminate (Silver Shield) for bulk work.[1]Why: Chloroform breaks through standard nitrile in <3 mins. Double gloving provides a "sacrificial" outer layer. If splashed, strip outer glove immediately.
Eye/Face Chemical splash; Particulate irritation.ANSI Z87.1 Safety Glasses with side shields.Goggles are required only if working with pressurized systems or large volumes (>50mL) of solvent.
Body Spills; Static cling.Lab Coat (100% Cotton) with snap closures.Synthetic blends can build static charge, causing the light lipid powder to "jump" during weighing. Cotton minimizes static.

Operational Workflow: Decision Logic

The following diagram outlines the decision logic for handling the substance based on its physical state, integrating safety controls at every node.

GStartSTART: Handling cis-9,10-Methyleneoctadecanoic AcidStateCheckDetermine Physical StateStart->StateCheckSolidStateSOLID (Powder/Crystal)Risk: Inhalation/Static/LossStateCheck->SolidStateLiquidStateSOLUTION (in Solvent)Risk: Vapor/Splash/PermeationStateCheck->LiquidStateWeighingWeighing ProtocolControl: Anti-static gun + Balance EnclosureSolidState->WeighingUse SpatulaSolubilizationSolubilization ProtocolControl: Fume Hood + Double NitrileLiquidState->SolubilizationDilutionSolventChoiceSelect Solvent(Chloroform / Methanol / Hexane)Weighing->SolventChoiceTransferTransfer to Storage VialMaterial: Amber Glass (Silanized preferred)Solubilization->TransferSolventChoice->SolubilizationStorageSTORAGE-20°C under Argon/NitrogenTransfer->StorageDisposalDISPOSALOrganic Waste StreamTransfer->DisposalExcess/Waste

Figure 1: Operational decision tree for handling lipid standards, emphasizing engineering controls for solid vs. liquid states.[1]

Detailed Handling Protocols

Protocol A: Weighing & Solubilization (The "Static" Challenge)

Cyclopropane fatty acids are often waxy or fluffy solids. Static electricity is the enemy of accurate weighing.

  • Preparation:

    • Equip double nitrile gloves .

    • Wipe the balance area with an anti-static wipe or use an ionizing gun if available.

    • Vial Selection: Use Amber Borosilicate Glass vials with Teflon-lined caps. Avoid plastic microcentrifuge tubes if using Chloroform, as plasticizers will leach into your sample.

  • Weighing:

    • Tare the receiving vial.

    • Use a clean, metal micro-spatula.

    • Technique: Do not pour from the source bottle. Transfer small amounts carefully. If the lipid sticks to the spatula due to static, briefly touch the spatula to a grounded metal surface before sampling.

  • Solubilization (The "Flash" Risk):

    • Move the vial to the Fume Hood .

    • Add solvent (e.g., Chloroform or Hexane) using a glass gastight syringe or glass pipette.[1] Do not use plastic pipette tips with Chloroform.[1]

    • Solubility Check: cis-9,10-Methyleneoctadecanoic acid is highly soluble in Chloroform (>10 mg/mL).[1]

    • Inerting: Gently stream Nitrogen or Argon gas over the solution for 10-15 seconds to displace oxygen before capping. This prevents oxidative degradation of the cyclopropane ring over time.

Protocol B: Emergency Response
  • Skin Contact (Solid): Wash with soap and water for 15 minutes.[4]

  • Skin Contact (Solvent Solution):

    • IMMEDIATELY remove contaminated gloves.[5] Do not hesitate.

    • Wash skin with soap and water.[6][7]

    • Inspect skin for "whitening" or irritation (signs of solvent burn).

  • Spill (Benchtop):

    • Small (<5mL): Cover with absorbent pads. Allow to evaporate in the fume hood if safe, or place pads in a solid waste container.

    • Large (>50mL): Evacuate area. Alert safety officer.

Waste Disposal & Decontamination[1][8][9]

Do not dispose of down the drain.

  • Liquid Waste: All lipid solutions must be disposed of in the Halogenated Organic Solvent waste stream (if Chloroform is used) or Non-Halogenated stream (if Hexane/Methanol is used).

  • Solid Waste: Contaminated gloves, pipette tips, and dry paper towels go into Hazardous Solid Waste bins.

  • Glassware: Rinse glassware 3x with Chloroform, then 3x with Acetone before standard washing.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5460983, Dihydrosterculic acid. Retrieved from [Link]

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